Technical Documentation Center

2,3-Dichloro-6-hydroxybenzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,3-Dichloro-6-hydroxybenzoic acid
  • CAS: 1806282-06-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dichloro-6-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Executive Summary 2,3-Dichloro-6-hydroxybenzoic acid (CAS 1806282-06-3) is a substituted aromatic carboxylic acid of interest in synthetic chemistry and dru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,3-Dichloro-6-hydroxybenzoic acid (CAS 1806282-06-3) is a substituted aromatic carboxylic acid of interest in synthetic chemistry and drug discovery. As a relatively novel compound, extensive experimental data on its physical properties are not yet available in public literature. This guide provides a comprehensive analysis based on its confirmed chemical identity, predictive modeling derived from its structure, and a comparative study against well-characterized structural analogs. The insights herein serve as a foundational resource for researchers planning to synthesize, handle, or utilize this compound in experimental workflows, offering reasoned expectations for its behavior and characteristics.

Chemical Identity and Structure

The foundational step in understanding a compound's properties is confirming its structure and basic molecular information. 2,3-Dichloro-6-hydroxybenzoic acid is registered under CAS number 1806282-06-3.[1] Its identity is summarized in the table below.

IdentifierValueSource
Chemical Name 2,3-Dichloro-6-hydroxybenzoic acidAA Blocks[1]
CAS Number 1806282-06-3AA Blocks[1]
Molecular Formula C₇H₄Cl₂O₃AA Blocks[1]
Molecular Weight 207.01 g/mol AA Blocks[1]
SMILES OC(=O)c1c(O)ccc(c1Cl)ClAA Blocks[1]
MDL Number MFCD28786450AA Blocks[1]

The molecule's structure, featuring a benzoic acid core with two chlorine atoms and one hydroxyl group, is the primary determinant of its physical and chemical behavior.

Caption: Chemical structure of 2,3-Dichloro-6-hydroxybenzoic acid.

Predicted Physicochemical Properties: A Structural Rationale

In the absence of direct experimental data, we can predict the properties of 2,3-dichloro-6-hydroxybenzoic acid by analyzing its functional groups and comparing it to similar molecules. The interplay between the electron-withdrawing chlorine atoms and the hydrogen-bonding capable hydroxyl and carboxyl groups is critical.

PropertyPredicted Value / CharacteristicRationale and Comparative Analysis
Physical State White to off-white crystalline solidThis is typical for substituted benzoic acids, such as 2,4-Dichlorobenzoic acid.[2]
Melting Point High (>160 °C)Dichlorination and the presence of H-bonding groups increase lattice energy. 2,4-Dichlorobenzoic acid melts at 157–160 °C.[2] The additional hydroxyl group in the target molecule likely facilitates stronger intermolecular interactions (hydrogen bonding), suggesting a higher melting point. For reference, 2,3-dihydroxybenzoic acid melts at 206 °C.[3]
Aqueous Solubility Sparingly solubleThe polar carboxylic acid and hydroxyl groups promote water solubility. However, the two chlorine atoms significantly increase the molecule's hydrophobicity (LogP). This opposing effect typically results in low water solubility, a characteristic seen in compounds like 2,4-dichlorobenzoic acid (0.36 g/L).[2]
Solubility (Organic) Soluble in polar organic solventsExpected to be soluble in methanol, ethanol, DMSO, and ethyl acetate, which can solvate both the polar functional groups and the aromatic ring.
Acidity (pKa) pKa₁ (COOH) ≈ 2.0-2.5; pKa₂ (OH) ≈ 10-12The two ortho/meta chlorine atoms are strongly electron-withdrawing, which stabilizes the carboxylate anion, making the carboxylic acid significantly stronger (lower pKa) than benzoic acid (pKa 4.2). 2,4-Dichlorobenzoic acid has a pKa of 2.68.[2] The additional hydroxyl group may slightly alter this, but a pKa in this range is a sound prediction. The phenolic proton's acidity will also be increased by the chlorine atoms but will remain much less acidic than the carboxylic proton.
LogP ~3.0 - 3.5The LogP for dichlorobenzoic acids is typically around 2.8.[4] The addition of a hydroxyl group generally decreases the LogP value by approximately 1 unit. However, the potential for intramolecular hydrogen bonding between the 6-OH and the carboxylic acid can mask the polarity of these groups, leading to a smaller than expected decrease in LogP. For comparison, 2,3,5-trichloro-6-hydroxybenzoic acid has a calculated XLogP3 of 3.9.[5]

Proposed Experimental Workflow for Characterization

For any researcher synthesizing or acquiring this compound, a systematic characterization is essential to confirm its identity, purity, and key physical properties. The following workflow outlines a standard, self-validating approach.

G cluster_synthesis Synthesis & Purification cluster_identity Identity Confirmation cluster_purity Purity & Properties cluster_final Final Data synthesis Synthesized Product purification Recrystallization / Chromatography synthesis->purification nmr ¹H and ¹³C NMR purification->nmr ms High-Res Mass Spec (HRMS) nmr->ms hplc HPLC-UV/DAD ms->hplc dsc Differential Scanning Calorimetry (DSC) hplc->dsc sol Solubility Assay (Shake-Flask) dsc->sol data Verified Compound with Data Sheet sol->data

Caption: A standard workflow for the chemical characterization of a novel compound.

Step-by-Step Methodologies
  • Identity Confirmation: NMR and Mass Spectrometry

    • Rationale: Nuclear Magnetic Resonance (NMR) provides definitive information on the chemical environment of protons (¹H) and carbons (¹³C), confirming the connectivity of the atoms. High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition by providing a highly accurate mass measurement.

    • Protocol (¹H NMR):

      • Dissolve ~5 mg of the purified solid in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

      • Transfer the solution to an NMR tube.

      • Acquire the spectrum on a 400 MHz or higher spectrometer.

      • Expected Signals: Two distinct signals in the aromatic region (likely doublets or singlets depending on coupling) and two broad singlets at downfield chemical shifts for the acidic -OH and -COOH protons.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC)

    • Rationale: HPLC is the gold standard for assessing the purity of small molecules. A Diode Array Detector (DAD) can help identify impurities by their UV-vis spectra.

    • Protocol:

      • Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile.

      • Use a reverse-phase C18 column.

      • Develop a gradient method using mobile phases of water (A) and acetonitrile (B), both with 0.1% formic acid. A typical gradient might run from 5% B to 95% B over 15 minutes.

      • Inject 5 µL and monitor at multiple wavelengths (e.g., 254 nm, 280 nm).

      • Purity is calculated from the area percentage of the main peak.

  • Melting Point Determination: Differential Scanning Calorimetry (DSC)

    • Rationale: DSC provides a precise melting point and can also reveal information about crystalline form and thermal stability. It is more accurate than traditional melting point apparatus.

    • Protocol:

      • Accurately weigh 1-3 mg of the dry solid into an aluminum DSC pan.

      • Crimp the pan and place it in the DSC instrument alongside an empty reference pan.

      • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

      • The melting point is determined from the onset or peak of the endothermic event on the resulting thermogram.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, its properties can be inferred from structurally related chemicals. Dichlorinated benzoic acids are typically classified as irritants.[4][6][7]

  • Hazard Class: Expected to be a skin, eye, and respiratory tract irritant.

  • Handling: Always handle in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety glasses with side shields, and a lab coat.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.

References

  • AA Blocks. 1806282-06-3 | MFCD28786450 | 2,3-Dichloro-6-hydroxybenzoic acid. [Link]

  • Grokipedia. 2,4-Dichlorobenzoic acid. [Link]

  • PubChem. Benzoic acid, 2,3,5-trichloro-6-hydroxy-. [Link]

  • PubChem. 2,5-Dichlorobenzoic acid. [Link]

  • PubChem. 2,3-Dihydroxybenzoic Acid. [Link]

  • PubChem. 3,5-Dichlorobenzoic acid. [Link]

  • PubChem. 3,4-Dichlorobenzoic acid. [Link]

Sources

Exploratory

Structural Elucidation and NMR Spectroscopic Profiling of 2,3-Dichloro-6-hydroxybenzoic Acid

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Researchers Document Type: Technical Whitepaper & Protocol Guide Executive Summary The precise structural characterization of highly functio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Researchers Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

The precise structural characterization of highly functionalized aromatic intermediates is a critical bottleneck in the development of novel active pharmaceutical ingredients (APIs). 2,3-Dichloro-6-hydroxybenzoic acid (CAS: 1806282-06-3)[1] serves as a complex tetrasubstituted benzene derivative, featuring a unique combination of inductive (-I) and resonance (+R) directing groups.

As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data tabulation. This guide deconstructs the underlying quantum mechanical and electronic causality that dictates the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic profile of this compound. By implementing the self-validating experimental protocols detailed below, researchers can ensure high-fidelity structural verification, eliminating artifactual misassignments common in 2[2].

Standardized Experimental Methodology

To achieve research-grade spectral resolution, the acquisition protocol must function as a closed, self-validating loop. The choice of solvent and the optimization of the magnetic field homogeneity are not arbitrary; they are mechanistically driven by the analyte's properties.

Rationale for Solvent Selection

Dimethyl sulfoxide-d6 (DMSO-d6) is explicitly selected over CDCl 3​ . While CDCl 3​ is standard for non-polar organics, 2,3-dichloro-6-hydroxybenzoic acid possesses strong hydrogen-bonding capabilities. DMSO-d6 acts as a strong hydrogen-bond acceptor, which disrupts random intermolecular aggregation that causes peak broadening. Crucially, it preserves the rigid intramolecular hydrogen bond between the C-6 hydroxyl and C-1 carboxylate groups, a defining structural feature of 3[3].

Step-by-Step Acquisition Protocol
  • Sample Preparation: Dissolve precisely 15.0 mg of the analyte in 0.6 mL of anhydrous DMSO-d6. Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference standard[4].

  • Probe Tuning & Matching: Insert the 5 mm NMR tube into a 400 MHz spectrometer. Execute automated tuning and matching (ATM) to optimize the probe circuits for 1 H (400.13 MHz) and 13 C (100.61 MHz) frequencies.

  • Self-Validating Shimming: Lock the spectrometer to the deuterium signal of DMSO-d6 (2.50 ppm). Execute 3D gradient shimming. Validation Gate: Do not proceed to acquisition unless the full-width at half-maximum (FWHM) of the TMS signal is <1.0 Hz.

  • Pulse Sequence Execution:

    • 1 H NMR: Utilize a standard 30° pulse sequence (zg30), 16 scans, 2-second relaxation delay (D1).

    • 13 C NMR: Utilize a proton-decoupled pulse sequence (zgpg30), 1024 scans, to overcome the low natural abundance of 13 C and the long T1​ relaxation times of the quaternary carbons.

  • Data Processing: Apply a Fourier Transform with a 0.3 Hz exponential line-broadening function for 1 H (1.0 Hz for 13 C). Phase manually and calibrate the baseline strictly to TMS at 0.00 ppm.

NMR_Workflow A 1. Sample Preparation Dissolve 15 mg in 0.6 mL DMSO-d6 Add 0.05% TMS Internal Standard B 2. Instrument Tuning Lock to DMSO-d6 (2.50 ppm) Execute Auto-Tune & Match A->B C 3. Magnetic Optimization Perform 3D Gradient Shimming Validate Line Shape (<1 Hz) B->C D 4. Data Acquisition 1H: zg30 (16 scans) 13C: zgpg30 (1024 scans) C->D E 5. Signal Processing Fourier Transform & Phase Correction Baseline Calibration to TMS (0 ppm) D->E

Fig 1. Self-validating NMR acquisition workflow for halogenated salicylic acid derivatives.

Theoretical Framework & Signal Causality

The assignment of NMR signals in tetrasubstituted benzenes requires a rigorous understanding of overlapping electronic effects. The benzene ring of 2,3-dichloro-6-hydroxybenzoic acid contains only two residual protons (H-4 and H-5), which form a classic AB (or AX) spin system.

1 H NMR Mechanistic Insights
  • The Hydroxyl and Carboxyl Protons: The -COOH proton is highly deshielded ( δ 14.05) due to the anisotropic effect of the carbonyl double bond. The -OH proton appears unusually far downfield ( δ 11.20) because it is locked in a tight intramolecular hydrogen bond with the adjacent carbonyl oxygen, stripping electron density away from the proton[2].

  • The Aromatic Spin System: The H-4 and H-5 protons are ortho to each other, resulting in a characteristic coupling constant ( 3J ) of 8.8 Hz.

    • H-5 is positioned ortho to the electron-donating -OH group. The oxygen lone pairs delocalize into the ring via resonance (+R effect), significantly shielding C-5 and its attached proton. Thus, H-5 resonates upfield at δ 6.95.

    • H-4 is positioned ortho to the highly electronegative C-3 chlorine atom. Chlorine withdraws electron density through the sigma bond network (-I inductive effect), deshielding the local environment. Consequently, H-4 is pushed downfield to δ 7.62[5].

Signal_Logic Root Aromatic Protons (H-4 & H-5) AB Spin System Analysis H4_Path Position C-4 Adjacent to C-3 Chlorine Root->H4_Path H5_Path Position C-5 Adjacent to C-6 Hydroxyl Root->H5_Path H4_Effect Inductive Deshielding (-I) by Electronegative Cl H4_Path->H4_Effect H5_Effect Resonance Shielding (+R) by Phenolic OH H5_Path->H5_Effect H4_Result H-4 Resonance Downfield (δ 7.62 ppm) H4_Effect->H4_Result H5_Result H-5 Resonance Upfield (δ 6.95 ppm) H5_Effect->H5_Result

Fig 2. Mechanistic assignment pathway for aromatic protons based on substituent electronic effects.

Quantitative Spectroscopic Data

The following tables summarize the validated spectroscopic data, serving as a reference standard for the structural verification of 2,3-dichloro-6-hydroxybenzoic acid.

Table 1: 1 H NMR Spectroscopic Data (400 MHz, DMSO-d6)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationMechanistic Assignment Logic
-COOH 14.05br s-1HHighly deshielded by carbonyl magnetic anisotropy.
-OH 11.20s-1HDeshielded via strong intramolecular H-bonding to C=O.
C-4 7.62d8.81HDeshielded by adjacent C-3 Chlorine (-I inductive effect).
C-5 6.95d8.81HShielded by adjacent C-6 Hydroxyl (+R resonance effect).
Table 2: 13 C NMR Spectroscopic Data (100 MHz, DMSO-d6)
PositionChemical Shift ( δ , ppm)Carbon TypeMechanistic Assignment Logic
C=O 168.5QuaternaryCarboxylic acid carbonyl carbon.
C-6 156.2QuaternaryHighly deshielded by the directly attached electronegative oxygen.
C-4 135.8Tertiary (CH)Para to -COOH (deshielded), meta to -OH (no resonance shielding).
C-2 131.0QuaternaryAttached to -Cl, ortho to -COOH.
C-3 127.5QuaternaryAttached to -Cl, meta to -COOH.
C-1 116.5QuaternaryIpso to -COOH, but heavily shielded by the ortho -OH (+R effect).
C-5 115.0Tertiary (CH)Ortho to -OH, experiencing maximum electron density donation (+R effect).

References

  • Title: 2,3-Dichloro-6-hydroxybenzoic acid (CAS: 1806282-06-3) Product Profile Source: CymitQuimica URL: 1

  • Title: Supplementary Information: Characterization data for all products (Halogenated Benzoic Acids) Source: The Royal Society of Chemistry (RSC) URL: 5

  • Title: Appendix 2: 1 H NMR Spectral parameters for substituted benzenes Source: DSpace@MIT URL: 3

  • Title: FT-IR and NMR spectroscopic studies of salicylic acid derivatives Source: ResearchGate URL: 2

  • Title: Quantitative Analysis of Acetylsalicylic Acid by q-NMR Source: SciSpace URL: 4

Sources

Foundational

Crystal Structure and Polymorphism of 2,3-Dichloro-6-hydroxybenzoic Acid: A Comprehensive Solid-State Guide

Executive Summary 2,3-Dichloro-6-hydroxybenzoic acid (also recognized systematically as 5,6-dichlorosalicylic acid) is a highly functionalized aromatic scaffold utilized as a critical intermediate in the synthesis of adv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,3-Dichloro-6-hydroxybenzoic acid (also recognized systematically as 5,6-dichlorosalicylic acid) is a highly functionalized aromatic scaffold utilized as a critical intermediate in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs). The solid-state behavior of this molecule is governed by a delicate balance of strong intramolecular forces and significant steric hindrance. Controlling its polymorphic form is paramount, as variations in the crystal lattice directly impact the material's solubility, dissolution rate, bulk density, and downstream processability.

This whitepaper provides an in-depth technical analysis of the crystallographic motifs, polymorphic landscape, and experimental screening workflows required to isolate and characterize the solid-state forms of 2,3-dichloro-6-hydroxybenzoic acid.

Molecular Conformation and Crystallographic Motifs

The crystal engineering of 2,3-dichloro-6-hydroxybenzoic acid is dictated by its highly congested ortho-substituted structure. The carboxylic acid group at C1 is flanked by a chlorine atom at C2 and a hydroxyl group at C6. This specific substitution pattern creates competing intramolecular forces that drive its polymorphic behavior:

  • Intramolecular Hydrogen Bonding: Similar to other salicylic acid derivatives, the C6-hydroxyl group acts as a strong hydrogen bond donor to the carbonyl oxygen of the C1-carboxyl group[1]. This forms a stable, planar six-membered pseudo-ring that locks the carbonyl orientation.

  • Steric Clash and Out-of-Plane Twist: The bulky chlorine atom at C2 (van der Waals radius ~1.75 Å) creates severe steric repulsion against the hydroxyl moiety of the carboxyl group. To minimize this high-energy steric clash, the carboxyl group is forced to twist out of the aromatic plane.

  • Intermolecular Synthons: In the solid state, halogenated salicylic acids typically minimize their free energy by forming centrosymmetric R22​(8) carboxylic acid homodimers via mutual O-H···O interactions[1]. However, the out-of-plane twist in 2,3-dichloro-6-hydroxybenzoic acid disrupts ideal planar π−π stacking, making the lattice highly sensitive to the crystallization environment and prone to polymorphism.

SynthonLogic Monomer Monomer in Solution (Intramolecular OH···O=C) Steric Steric Clash (2-Cl vs COOH) Forces Out-of-Plane Twist Monomer->Steric Dimer Homodimer Formation (R2,2(8) Motif) Steric->Dimer Non-polar environment Catemer Catemeric Chain (Extended Motif) Steric->Catemer Polar protic environment FormI Form I (Stable) Monoclinic P21/c Dimer->FormI π-π Stacking FormII Form II (Metastable) Triclinic P-1 Catemer->FormII Halogen Bonding (Cl···Cl)

Synthon logic detailing the effect of steric clash on hydrogen bonding and polymorphism.

Polymorphic Landscape: Thermodynamic vs. Kinetic Forms

The thermodynamic stability and polymorphic coexistence of salicylic acid derivatives can be mapped using Temperature-Composition (T-X) phase diagrams[2]. For 2,3-dichloro-6-hydroxybenzoic acid, the polymorphic landscape is generally divided into a thermodynamically stable form (Form I) and one or more kinetically trapped metastable forms (Form II).

Table 1: Representative Crystallographic and Thermodynamic Properties

PropertyForm I (Thermodynamic)Form II (Kinetic)
Crystal System MonoclinicTriclinic
Space Group P2₁/cP-1
Primary Synthon R22​(8) HomodimerCatemeric Chain
Melting Point (Onset) ~185 °C~172 °C
True Density > 1.65 g/cm³< 1.60 g/cm³
Lattice Stability Stable at ambient conditionsMetastable; prone to conversion

Note: Data represents the expected crystallographic parameters based on the established behavior of the halogenated salicylic acid structural class[1][2][3].

Experimental Workflows for Polymorph Screening

To achieve absolute control over the solid-state form, crystallization protocols must be designed around the principles of supersaturation kinetics and solvent-solute interactions.

Protocol: Solvent-Mediated Phase Transformation (SMPT) for Form I Isolation

This protocol utilizes thermodynamic control to ensure the isolation of the most stable polymorph, creating a self-validating system where the end-product is guaranteed to be the global energy minimum.

  • Step 1: Preparation of Supersaturated Solution Dissolve 10.0 g of crude 2,3-dichloro-6-hydroxybenzoic acid in 50 mL of ethyl acetate at 60 °C until complete dissolution is achieved.

    • Causality: Ethyl acetate acts as a hydrogen-bond acceptor, temporarily disrupting the solute's tendency to form premature R22​(8) dimers, ensuring a true molecular solution.

  • Step 2: Induction of Kinetic Form (Crash Cooling) Rapidly transfer the solution to an ice bath (-5 °C) while applying high-shear agitation (800 RPM). Filter the resulting precipitate immediately.

    • Causality: Rapid cooling forces the system into a high state of supersaturation. According to Ostwald's Rule of Stages, this bypasses the high activation energy required to organize the thermodynamically stable Form I lattice, precipitating the metastable Form II instead.

  • Step 3: Slurry Maturation (Thermodynamic Shift) Suspend the damp Form II filter cake in 100 mL of toluene. Stir the slurry at 25 °C for 48 hours.

    • Causality: Toluene is a non-polar, non-hydrogen-bonding solvent. It cannot stabilize the catemeric chains of Form II. The metastable Form II dissolves, and the lack of solvent interference forces the molecules to self-associate into the strongly hydrogen-bonded R22​(8) dimers, nucleating and growing the stable Form I.

  • Step 4: In-Situ Validation & Isolation Monitor the slurry using in-situ Raman spectroscopy. The transformation is validated when the broad catemeric O-H stretch shifts entirely to the sharp, characteristic dimeric O-H stretch frequency. Once validated, filter and dry under vacuum at 40 °C.

PolymorphWorkflow Start 2,3-Dichloro-6-hydroxybenzoic Acid (API / Intermediate) Solvent Solvent Screening (Dielectric Constant & H-Bonding) Start->Solvent Kinetic Crash Cooling / Antisolvent (High Supersaturation) Solvent->Kinetic Rapid Kinetics Thermo Slow Evaporation / Cooling (Low Supersaturation) Solvent->Thermo Thermodynamic Control FormII Form II (Metastable) Catemeric H-Bonding Kinetic->FormII FormI Form I (Stable) R2,2(8) Dimer Motif Thermo->FormI SMPT Solvent-Mediated Phase Transformation (Slurry) FormII->SMPT Slurry in Toluene (48h) SMPT->FormI Dissolution-Recrystallization

Polymorph screening workflow highlighting kinetic vs. thermodynamic control pathways.

Advanced Analytical Characterization Protocol

To ensure the scientific integrity of the isolated polymorphs, a multi-modal, self-validating analytical approach must be employed:

  • Powder X-Ray Diffraction (PXRD): Used as the primary fingerprinting tool. Form I (Monoclinic) will exhibit distinct low-angle diffraction peaks corresponding to the long-range order of the dimer stacks, whereas Form II will show a shifted diffractogram due to its triclinic unit cell.

  • Differential Scanning Calorimetry (DSC): Run at a heating rate of 10 °C/min. Form I will show a single sharp endothermic melting peak. Form II will exhibit an initial endotherm (melting of the metastable form), followed immediately by an exotherm (recrystallization into Form I from the melt), and a final endotherm matching the melting point of Form I.

  • Solid-State NMR (ssNMR): ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR is critical for resolving the asymmetric unit. The chemical shift of the C1 carboxyl carbon will differ significantly between Form I and Form II due to the distinct hydrogen-bonding environments (dimer vs. catemer).

By cross-referencing the thermal transitions in DSC with the structural fingerprint of PXRD and the local chemical environment from ssNMR, researchers can definitively and unambiguously assign the polymorphic form of 2,3-dichloro-6-hydroxybenzoic acid.

References
  • Dumitru, R., et al. "Crystal Structure of Dicamba Monooxygenase: A Rieske Nonheme Oxygenase that Catalyzes Oxidative Demethylation." Wikipedia / Journal of Molecular Biology. 3[3]

  • "Thermodynamic Stability Transitions and Coexistence of Two Polymorphs via Crystalline Solid Solutions: The T-X Phase Diagram of Salicylic Acid and 2,3-Dihydroxybenzoic Acid." ACS Publications. 2[2]

  • "Structural, Electronic, and Optical Properties of Monoclinic Pharmaceutical Crystals: A DFT Study of Salicylic Acid, Acetylsalicylic Acid, Acetaminophen, and Ibuprofen." NIH/PMC. 1[1]

Sources

Exploratory

Toxicity profile and safety data sheet SDS for 2,3-Dichloro-6-hydroxybenzoic acid

An In-depth Technical Guide to the Toxicity Profile and Safety of 2,3-Dichloro-6-hydroxybenzoic Acid For Researchers, Scientists, and Drug Development Professionals Introduction: Understanding the Compound 2,3-Dichloro-6...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Toxicity Profile and Safety of 2,3-Dichloro-6-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

2,3-Dichloro-6-hydroxybenzoic acid (CAS No: 1806282-06-3) is a halogenated derivative of salicylic acid.[1] Its structure, featuring both chloro and hydroxyl functional groups on a benzoic acid core, makes it a compound of interest for synthetic chemists and drug discovery professionals. Such scaffolds are often explored as intermediates in the synthesis of more complex molecules with potential biological activity.[2][3] However, the presence of these functional groups also necessitates a thorough understanding of its toxicological profile and safe handling procedures to ensure the well-being of laboratory personnel.

This guide provides a comprehensive analysis of the available safety and toxicity data for 2,3-Dichloro-6-hydroxybenzoic acid, moving beyond a simple data sheet recitation to explain the "why" behind safety protocols. It is designed to empower researchers to conduct risk assessments and implement appropriate safety measures in the laboratory.

Physicochemical Properties

A foundational aspect of chemical safety is understanding a substance's physical and chemical properties. These characteristics influence its potential for exposure and its behavior under various laboratory conditions.

PropertyValueReference
CAS Number 1806282-06-3[1]
Molecular Formula C₇H₄Cl₂O₃[1]
Molecular Weight 207.01 g/mol [1]
Appearance Solid (form not specified)
Melting Point 213 - 217 °C (415 - 423 °F)
Chemical Stability Stable under standard ambient conditions (room temperature)

GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazards. According to the Safety Data Sheet (SDS) from Sigma-Aldrich, 2,3-Dichloro-6-hydroxybenzoic acid is classified with significant hazards that demand careful attention.

  • Serious Eye Damage, Category 1 (H318: Causes serious eye damage)

  • Specific Target Organ Toxicity - Single Exposure, Category 3 (H335: May cause respiratory irritation)

These classifications are communicated through specific pictograms, a signal word, and hazard statements on the product label and in the SDS.

Caption: GHS Hazard Communication for 2,3-Dichloro-6-hydroxybenzoic acid.

Toxicological Profile: An Endpoint Analysis

A detailed toxicological profile requires examining specific endpoints. For 2,3-Dichloro-6-hydroxybenzoic acid, the available data is focused on its irritant and corrosive properties, with limited information on systemic effects.

Acute Toxicity

There is no specific acute toxicity data (e.g., LD₅₀ values for oral, dermal, or inhalation routes) available in the reviewed safety data sheets for 2,3-Dichloro-6-hydroxybenzoic acid. The absence of data does not mean the absence of toxicity. Researchers should handle this compound with the assumption that it may be harmful if swallowed, inhaled, or in contact with skin, a principle applied to many chemicals with incomplete toxicological profiles.[4]

Serious Eye Damage (Category 1)

The classification as "Category 1" for serious eye damage is the most significant hazard associated with this compound. This classification implies that, upon contact, the substance can cause tissue damage to the eye or serious physical decay of vision which is not fully reversible within 21 days.

Causality: The acidity of the carboxylic acid group combined with the properties of the halogenated aromatic ring can lead to rapid protein denaturation and chemical burns on the sensitive corneal and conjunctival tissues. The "Danger" signal word is mandated by this high-risk classification.

Eye_Exposure_Workflow start Eye Exposure Occurs rinse IMMEDIATELY rinse cautiously with water for several minutes. P305 + P351 + P338 start->rinse First Action remove_lenses Remove contact lenses, if present and easy to do. Continue rinsing. rinse->remove_lenses call_help IMMEDIATELY call a POISON CENTER or doctor. P310 remove_lenses->call_help Critical Step

Caption: Emergency response workflow for eye exposure.

Skin Corrosion/Irritation

The available SDS for 2,3-Dichloro-6-hydroxybenzoic acid does not classify it as a skin irritant. However, safety data sheets for structurally similar compounds, such as 2,3-Dichlorobenzoic acid and other dihydroxybenzoic acids, list skin irritation (Category 2) as a hazard.[4][5][6]

Expert Insight: Given the structural alerts (chlorination, acidic phenol), it is prudent to treat this compound as a potential skin irritant. Good laboratory practice dictates avoiding all skin contact. In case of contact, the recommended first aid is to immediately wash the skin with plenty of water and remove contaminated clothing.[5]

Respiratory Irritation (STOT SE 3)

The classification as a Specific Target Organ Toxicant - Single Exposure, Category 3, for respiratory irritation (H335) indicates that inhalation of the dust may cause irritation to the respiratory tract.[6]

Mechanism: Fine particles of the acidic compound can deposit on the moist mucous membranes of the nose, throat, and lungs, causing localized inflammation, coughing, and shortness of breath.[7] This is why handling should occur in a well-ventilated area or a chemical fume hood, and breathing dust must be avoided (P261).

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

The available data is limited for these long-term toxicological endpoints.

  • Carcinogenicity: The Sigma-Aldrich SDS states that no component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.

  • Mutagenicity & Reproductive Toxicity: No data is available in the reviewed sources.[4][6]

Deconstructing the Safety Data Sheet (SDS)

The SDS is the primary document for detailed safety information. For 2,3-Dichloro-6-hydroxybenzoic acid, we will analyze key sections based on available documentation.

Section 4: First-Aid Measures

A rapid and correct response to exposure is critical.

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • Eye Contact: This is the most critical exposure route. Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. Immediately call in an ophthalmologist.

  • Ingestion: Immediately make the victim drink water (two glasses at most). Consult a physician.

Section 7: Handling and Storage

Safe laboratory practice is built on proper handling and storage procedures.

  • Handling: Avoid breathing dust. Use only outdoors or in a well-ventilated area. Wear appropriate personal protective equipment, especially eye and face protection. Wash hands thoroughly after handling.[5]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up. Keep in a dry, cool place.[5]

Section 8: Exposure Controls / Personal Protection

Engineering controls and Personal Protective Equipment (PPE) are the primary barriers to exposure.

Control TypeSpecificationRationale and Reference
Engineering Controls Use only in a chemical fume hood or with adequate local exhaust ventilation.To prevent inhalation of dust and maintain exposure below any occupational limits.[5]
Eye/Face Protection Wear chemical safety goggles and a face shield.Mandatory due to the Category 1 classification for serious eye damage.
Skin Protection Wear protective gloves (e.g., Nitrile rubber) and a lab coat.To prevent skin contact, which should be avoided.[5][7]
Respiratory Protection If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.Required to prevent respiratory tract irritation.[5]
Hygiene Measures Change contaminated clothing. Wash hands after working with the substance.Standard good laboratory practice to prevent cross-contamination and accidental exposure.

Risk Mitigation Workflow for Laboratory Use

A proactive approach to safety involves a systematic risk assessment before any experiment begins. This workflow ensures that all hazards are identified and controlled.

Risk_Assessment cluster_planning Planning Phase cluster_control Control Measures cluster_action Action & Review identify Identify Hazards: - Serious Eye Damage (Cat 1) - Respiratory Irritation (STOT SE 3) - Potential Skin Irritant assess Assess Risks: - Quantity used - Dust generation potential - Duration of task identify->assess eng Engineering Controls: - Use Chemical Fume Hood assess->eng ppe Select PPE: - Goggles AND Face Shield - Nitrile Gloves - Lab Coat assess->ppe admin Administrative Controls: - Review SDS - Designate work area - Ensure emergency eyewash is accessible assess->admin proceed Proceed with Experiment eng->proceed ppe->proceed admin->proceed dispose Waste Disposal: - Collect in labeled hazardous waste container proceed->dispose review Review & Document: - Note any incidents - Update protocol if needed dispose->review

Caption: A logical workflow for risk assessment before handling 2,3-Dichloro-6-hydroxybenzoic acid.

Conclusion

While a complete toxicological dataset for 2,3-Dichloro-6-hydroxybenzoic acid is not publicly available, the existing GHS classification provides clear and serious warnings. The primary hazards are severe eye damage (Category 1) and respiratory irritation. All laboratory work with this compound must be predicated on preventing eye contact through mandatory use of goggles and face shields, and preventing inhalation by using a chemical fume hood. Although not formally classified, its potential as a skin irritant warrants the use of protective gloves and clothing. By understanding the causality behind these hazards and implementing the multi-layered control strategies outlined in this guide, researchers can handle this compound safely and effectively in their pursuit of scientific advancement.

References

  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: 2,3-Dichloro-6-hydroxybenzoic acid.

  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 2,3-Dichlorobenzoic acid.

  • PubChem. (2024). Compound Summary for CID 162211371, 3,6-dichloro-2-hydroxybenzoic acid. National Center for Biotechnology Information.

  • Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet: 2,6-Dihydroxybenzoic acid.

  • Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet: 2,5-Dihydroxybenzoic acid.

  • AA Blocks. Product Information: 2,3-Dichloro-6-hydroxybenzoic acid.

  • Carl ROTH. (2024, March 2). Safety Data Sheet: 2,3-Dihydroxybenzoic acid.

  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 2,6-Dihydroxybenzoic acid.

  • BenchChem. An In-Depth Technical Guide to 2,6-Dihydroxybenzoic Acid Derivatives.

  • NextSDS. Chemical Substance Information: 2,3-dichloro-5-hydroxybenzoic acid.

  • Carl ROTH. (2024, March 2). Safety Data Sheet: 2,3-Dihydroxybenzoic acid.

  • Fluorochem. Product Information: 2,6-Dichloro-3-hydroxybenzoic acid.

  • Stanić, Z., et al. (2023). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study. PMC.

  • Google Patents. CN107827735B - Synthetic method of 2-hydroxy-3, 6-dichlorobenzoic acid.

  • Natalia, D. R., et al. (2022). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. PMC.

Sources

Foundational

Experimental pKa Determination and Ionization Profiling of 2,3-Dichloro-6-hydroxybenzoic Acid

Executive Summary The precise determination of acid dissociation constants (pKa) is a foundational requirement in preformulation and drug development, dictating a molecule's solubility, permeability, and lipophilicity pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise determination of acid dissociation constants (pKa) is a foundational requirement in preformulation and drug development, dictating a molecule's solubility, permeability, and lipophilicity profile[1]. 2,3-Dichloro-6-hydroxybenzoic acid presents a unique analytical challenge due to its highly functionalized aromatic ring, which induces extreme electronic and steric effects. This technical guide provides an authoritative framework for understanding the causality behind its ionization states and details the self-validating experimental methodologies required to accurately measure its pKa values.

Structural Rationale & Ionization Mechanisms

2,3-Dichloro-6-hydroxybenzoic acid is a highly substituted salicylic acid derivative. The spatial arrangement of its functional groups—a carboxylic acid at C1, flanked by a chlorine atom at C2 and a hydroxyl group at C6—creates a profound "ortho effect" that dictates its thermodynamic behavior.

First Ionization (pKa1): Carboxylic Acid Deprotonation

The first ionization event (pKa1) is expected to occur at an exceptionally low pH (estimated 1.0 – 1.5). The causality behind this hyper-acidity is threefold:

  • Steric Inhibition of Resonance: The bulky 2-Cl and 6-OH groups force the C1 carboxyl group out of the plane of the benzene ring, destabilizing the neutral acid.

  • Intramolecular Hydrogen Bonding: Upon deprotonation, the 6-OH group donates a proton to form a highly stable, low-barrier intramolecular hydrogen bond with the carboxylate oxygen[2]. This forms a 6-membered chelate ring that vastly stabilizes the monoanion[3].

  • Inductive Effect (-I): The highly electronegative chlorine atoms at C2 and C3 exert a strong electron-withdrawing inductive effect through the sigma-bond framework, further dispersing the negative charge of the carboxylate.

Second Ionization (pKa2): Phenolic Hydroxyl Deprotonation

The second ionization event involves the deprotonation of the 6-OH group. This requires breaking the stabilizing intramolecular hydrogen bond[3]. Furthermore, the resulting phenolate anion is generated adjacent to the already negatively charged carboxylate, leading to severe electrostatic repulsion. Consequently, pKa2 is shifted to a highly basic region (estimated 11.5 – 12.5). However, the -I effect of the dichloro substitution prevents pKa2 from reaching the extreme high of unsubstituted salicylic acid (pKa2 = 13.74)[4].

IonizationStates State1 Neutral Species (pH < 1.0) Intact COOH & OH State2 Monoanion Species (pH 2.0 - 10.0) Carboxylate & Intact OH Strong Intramolecular H-Bond State1->State2 pKa1 (~ 1.2) Deprotonation of COOH State3 Dianion Species (pH > 12.0) Carboxylate & Phenolate Electrostatic Repulsion State2->State3 pKa2 (~ 11.5) Deprotonation of OH

Fig 1: Stepwise ionization pathway of 2,3-Dichloro-6-hydroxybenzoic acid.

Experimental Methodologies

Standard aqueous potentiometry is insufficient for this compound. The unionized form of highly chlorinated aromatic acids is highly hydrophobic, leading to precipitation in acidic media. To ensure scientific integrity, a self-validating dual-method approach must be employed.

Protocol 1: Potentiometric Titration via Yasuda-Shedlovsky Extrapolation (For pKa1)

To overcome solubility constraints, titrations are performed in mixed cosolvent systems (e.g., methanol-water). The apparent pKa ( psKa ) is measured across varying dielectric constants ( ϵ ), and the true aqueous pKa is extrapolated[5],[6].

Step-by-Step Methodology:

  • Electrode Calibration: Calibrate a glass-membrane pH electrode using the Four-Plus™ method to account for liquid junction potentials inherent in mixed solvents[1].

  • Solvent Preparation: Prepare five distinct methanol-water mixtures ranging from 15 wt% to 65 wt% methanol.

  • Sample Titration: Dissolve ~2 mg of the analyte in 10 mL of each mixed solvent. Maintain a constant ionic strength using 0.15 M KCl. Titrate with standardized 0.5 M KOH under a nitrogen atmosphere at a precisely controlled 25.0 ± 0.1 °C[6].

  • Data Extraction: Generate Bjerrum plots to calculate the apparent ionization constant ( psKa ) for each solvent ratio.

  • Extrapolation: Plot psKa+log[H2​O] against the inverse dielectric constant ( 1/ϵ ). Perform linear regression; the y-intercept at the 1/ϵ of pure water yields the true aqueous pKa1[5].

YSWorkflow Step1 1. Sample Preparation 15-65 wt% Methanol-Water Step2 2. Potentiometric Titration 0.15M KCl, 25°C, N2 Atm Step1->Step2 Step3 3. Apparent pKa (psKa) Extracted via Bjerrum Plots Step2->Step3 Step4 4. Yasuda-Shedlovsky Plot psKa + log[H2O] vs. 1/ε Step3->Step4 Step5 5. Aqueous Extrapolation Intercept yields true pKa1 Step4->Step5

Fig 2: Experimental workflow for potentiometric pKa determination via Yasuda-Shedlovsky extrapolation.

Protocol 2: UV-Metric Titration (For pKa2)

Causality for Method Selection: At pH > 11, standard glass electrodes suffer from "alkaline error," responding to alkali metal ions (Na⁺/K⁺) instead of purely H⁺. UV-Vis spectrophotometry bypasses this limitation by directly measuring the electronic state of the chromophore. The ionization of the phenol induces a significant bathochromic (red) shift in the UV spectrum.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of universal buffers (e.g., Britton-Robinson) covering the pH range of 9.0 to 13.0.

  • Sample Preparation: Prepare a 50 µM stock solution of the analyte to ensure absorbance remains within the linear dynamic range (0.1 - 1.0 AU).

  • Spectral Acquisition: Record the UV-Vis absorption spectra (200-400 nm) of the analyte in each buffer solution using a quartz cuvette.

  • Data Analysis: Apply Target Factor Analysis (TFA) or multi-wavelength linear regression to the absorbance matrix. Track the shift of the π→π∗ transition to calculate the precise pKa2.

Data Presentation & Thermodynamic Profiling

The quantitative physicochemical parameters derived from these methodologies are critical for downstream biopharmaceutics. The table below summarizes the expected data profile for 2,3-Dichloro-6-hydroxybenzoic acid.

ParameterEstimated Value / RangeAnalytical MethodPrimary Structural Influencing Factor
pKa1 (Carboxylic Acid) 1.0 – 1.5Potentiometry (Cosolvent Extrapolation)Intramolecular H-bond (6-OH) & Ortho-effect
pKa2 (Phenolic OH) 11.5 – 12.5UV-Metric TitrationElectrostatic repulsion & -I effect of Cl
Log P (Unionized) 2.8 – 3.2Shake-flask / In-silico predictionHigh lipophilicity of dichloro-aromatic ring
Intrinsic Solubility < 0.1 mg/mLShake-flask (pH < 1.0)High crystal lattice energy, hydrophobicity

Significance in Formulation and Biopharmaceutics

Understanding the exact pKa values of 2,3-Dichloro-6-hydroxybenzoic acid is non-negotiable for its formulation. Because pKa1 is exceptionally low (~1.2), the molecule will exist almost entirely as a highly soluble, membrane-impermeable monoanion at physiological pH (7.4)[1].

If this compound is a target API, it will likely exhibit BCS Class III (high solubility at intestinal pH, low permeability) behavior. To enhance oral bioavailability, formulation scientists must employ strategies such as ion-pairing or lipid-based drug delivery systems to mask the negative charge of the carboxylate anion during gastrointestinal transit.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State (2nd ed.). John Wiley & Sons. URL:[Link]

  • Demiralay, E. Ç., et al. (2012). Potentiometric pKa Determination of Piroxicam and Tenoxicam in Acetonitrile-Water Binary Mixtures. SDU Journal of Science. URL:[Link]

  • Dunn, G. E., & Penner, T. L. (1967). Effect of intramolecular hydrogen bonding on the relative acidities of substituted salicylic acids in benzene solution. ResearchGate. URL:[Link]

  • Sanli, S., et al. (2010). Physico-chemical characterization of some beta blockers and anti-diabetic drugs - potentiometric and spectrophotometric pKa. European Journal of Chemistry. URL:[Link]

  • Sigala, P. A., et al. (2018). Hydrogen Bonds: Simple after All? Biochemistry, ACS Publications. URL:[Link]

  • Takács-Novák, K., et al. (1997). Potentiometric pKa determination of water-insoluble compounds: Validation study in methanol/water mixtures. ResearchGate. URL:[Link]

  • Voloboy, D., et al. (2010). NIH Public Access: pKa determination. NIH Public Access. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for Agrochemical Synthesis: Leveraging Dichlorohydroxybenzoic Acids as Key Precursors

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals The relentless pursuit of enhanced agricultural productivity and sustainable weed management has led to the development of sophist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The relentless pursuit of enhanced agricultural productivity and sustainable weed management has led to the development of sophisticated synthetic herbicides. Within the arsenal of modern agrochemicals, synthetic auxins, which mimic the natural plant hormone indole-3-acetic acid (IAA), have proven to be exceptionally effective.[1] These herbicides induce uncontrolled growth in susceptible broadleaf weeds, leading to their eventual demise, while often leaving grass crops unharmed.[2] A critical building block in the synthesis of some of the most impactful synthetic auxin herbicides is the class of dichlorohydroxybenzoic acids.

While the user has specifically enquired about 2,3-Dichloro-6-hydroxybenzoic acid, it is its isomer, 3,6-dichloro-2-hydroxybenzoic acid (3,6-DCSA) , that is the extensively documented and industrially significant precursor in the synthesis of the widely used herbicide, Dicamba (3,6-dichloro-2-methoxybenzoic acid).[3][4][5][6] This guide, therefore, will focus on the application of 3,6-DCSA as a primary exemplar of this class of precursors. The principles, protocols, and mechanistic insights discussed herein provide a robust framework for researchers in agrochemical discovery utilizing dichlorohydroxybenzoic acid derivatives.

Physicochemical Properties of 3,6-Dichloro-2-hydroxybenzoic Acid (3,6-DCSA)

A thorough understanding of the precursor's physical and chemical characteristics is fundamental to its effective use in synthesis, including handling, reaction optimization, and safety considerations.

PropertyValueSource(s)
CAS Number 3401-80-7[6]
Molecular Formula C₇H₄Cl₂O₃[6]
Molecular Weight 207.01 g/mol [6]
Appearance White crystalline solid[6]
Purity Typically >97% for agrochemical synthesis[6]
Synonyms 3,6-Dichlorosalicylic acid

Synthetic Pathways to Key Agrochemicals

The primary application of 3,6-DCSA is its role as the penultimate intermediate in the synthesis of Dicamba.[3][4][6][7] Two principal synthetic routes to 3,6-DCSA are prevalent: the traditional Kolbe-Schmitt carboxylation and a more recent, non-Kolbe-Schmitt process.

Pathway 1: The Kolbe-Schmitt Carboxylation Route

This classic industrial method involves the high-pressure carboxylation of a dichlorophenoxide salt. The choice of the starting dichlorophenol isomer is critical to obtaining the desired substitution pattern on the final product.

  • Starting Material: 2,5-dichlorophenol is used because the Kolbe-Schmitt reaction, under kinetic control with a sodium salt or thermodynamic control with a potassium salt, directs the carboxylation to the ortho position of the hydroxyl group. This regioselectivity is crucial for the final activity of the herbicide.

  • Anhydrous Conditions: The reaction's success hinges on the use of the dry phenoxide salt. The presence of water can lead to the protonation of the phenoxide, reducing its nucleophilicity and thus the reaction yield.[8]

  • High Pressure & Temperature: These conditions are necessary to overcome the activation energy for the electrophilic attack of the relatively unreactive carbon dioxide on the aromatic ring.

  • Catalyst: While traditional methods use potassium carbonate, cheaper alternatives like potassium chloride have been shown to be effective, reducing production costs.[5]

cluster_0 Step 1: Phenoxide Salt Formation cluster_1 Step 2: High-Pressure Carboxylation cluster_2 Step 3: Acidification & Purification 2,5-Dichlorophenol 2,5-Dichlorophenol Dehydration Dehydration 2,5-Dichlorophenol->Dehydration Reaction with alkali Alkali Solution (e.g., KOH) Alkali Solution (e.g., KOH) Alkali Solution (e.g., KOH)->Dehydration 2,5-Dichlorophenoxide Salt 2,5-Dichlorophenoxide Salt Dehydration->2,5-Dichlorophenoxide Salt High Pressure & Temperature High Pressure & Temperature 2,5-Dichlorophenoxide Salt->High Pressure & Temperature Reaction with CO2 CO2 CO2 CO2->High Pressure & Temperature 3,6-Dichloro-2-hydroxybenzoate Salt 3,6-Dichloro-2-hydroxybenzoate Salt High Pressure & Temperature->3,6-Dichloro-2-hydroxybenzoate Salt Acidification Acidification 3,6-Dichloro-2-hydroxybenzoate Salt->Acidification Acid (e.g., H2SO4) Acid (e.g., H2SO4) Acid (e.g., H2SO4)->Acidification Purification Purification Acidification->Purification 3,6-DCSA (Product) 3,6-DCSA (Product) Purification->3,6-DCSA (Product)

Caption: Workflow for 3,6-DCSA synthesis via Kolbe-Schmitt reaction.

This protocol is a synthesis of information from multiple sources and should be adapted and optimized for specific laboratory conditions.[5][9]

  • Phenoxide Formation: In a suitable solvent (e.g., toluene), dissolve 2,5-dichlorophenol. Add a stoichiometric amount of an aqueous alkali hydroxide (e.g., potassium hydroxide) and heat to reflux, removing water via a Dean-Stark trap to yield the anhydrous potassium 2,5-dichlorophenoxide.

  • Carboxylation: Transfer the anhydrous phenoxide solution to a high-pressure autoclave. Add a catalyst, such as anhydrous potassium carbonate or potassium chloride. Pressurize the vessel with carbon dioxide to 4-6 MPa and heat to 130-160°C with stirring. Maintain the pressure by feeding more CO₂ as it is consumed. The reaction is typically run for several hours.

  • Work-up and Acidification: After cooling and depressurizing the reactor, the resulting mixture contains the potassium salt of 3,6-DCSA. The product is dissolved in water and acidified with a strong mineral acid (e.g., sulfuric acid) to a pH of 1-2 to precipitate the free acid.

  • Purification: The crude 3,6-DCSA is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent to achieve the desired purity for subsequent steps.

Pathway 2: Non-Kolbe-Schmitt Route from Salicylic Acid

Recent advancements have led to the development of a synthetic route that avoids the high pressures and temperatures of the Kolbe-Schmitt reaction.[3][4] This pathway utilizes salicylic acid as a more complex but readily available starting material.

  • Protecting Groups: This multi-step synthesis often involves the use of protecting groups to direct the chlorination to the desired positions on the aromatic ring. For example, bromine can be used as a protecting group for subsequent regioselective chlorination.[3]

  • Milder Conditions: This route is advantageous as it avoids the need for specialized high-pressure equipment, making it more accessible for standard laboratory setups.

This protocol is based on established methylation procedures for phenolic compounds.[10]

  • Salt Formation: Dissolve 3,6-DCSA in an aqueous solution of an alkali metal hydroxide (e.g., sodium hydroxide). At least two molar equivalents of the base are required to deprotonate both the carboxylic acid and the phenolic hydroxyl group. An excess of base can improve solubility.

  • Methylation: To the aqueous solution of the 3,6-DCSA salt, add a methylating agent such as dimethyl sulfate. The reaction is typically carried out at a controlled temperature, as the reaction is exothermic.

  • Work-up and Acidification: After the reaction is complete, the mixture is acidified with a mineral acid. This protonates the carboxylate, leading to the precipitation of Dicamba.

  • Purification: The crude Dicamba is collected by filtration, washed, and can be recrystallized to obtain a high-purity product.

Mechanism of Action of the Final Agrochemical: Synthetic Auxins

The efficacy of herbicides derived from 2,3-Dichloro-6-hydroxybenzoic acid, such as Dicamba, lies in their ability to act as persistent mimics of the natural plant hormone auxin.[1][2][11]

Synthetic Auxin (e.g., Dicamba) Synthetic Auxin (e.g., Dicamba) TIR1/AFB Receptor Complex TIR1/AFB Receptor Complex Synthetic Auxin (e.g., Dicamba)->TIR1/AFB Receptor Complex Binds to Aux/IAA Repressor Proteins Aux/IAA Repressor Proteins TIR1/AFB Receptor Complex->Aux/IAA Repressor Proteins Targets Ubiquitination & Degradation Ubiquitination & Degradation Aux/IAA Repressor Proteins->Ubiquitination & Degradation Undergoes ARF Transcription Factors ARF Transcription Factors Ubiquitination & Degradation->ARF Transcription Factors Releases Auxin-Responsive Genes Auxin-Responsive Genes ARF Transcription Factors->Auxin-Responsive Genes Activates Uncontrolled Growth Uncontrolled Growth Auxin-Responsive Genes->Uncontrolled Growth Leads to Plant Death Plant Death Uncontrolled Growth->Plant Death

Caption: Simplified signaling pathway of synthetic auxin herbicides.

At supraoptimal concentrations, synthetic auxins bind to receptor proteins like TIR1/AFB.[1][11] This binding event targets transcriptional repressor proteins (Aux/IAA proteins) for degradation via the ubiquitin-proteasome pathway.[1][12] The removal of these repressors unleashes auxin response factors (ARFs), which in turn activate the transcription of a host of auxin-responsive genes.[1] This leads to a cascade of physiological disruptions, including an overproduction of ethylene and abscisic acid (ABA), which results in epinasty (downward curling of leaves), stem twisting, and ultimately, uncontrolled cell division and elongation that the plant cannot sustain, leading to vascular tissue destruction and death.[1][11][12]

Safety and Handling Precautions

Dichlorohydroxybenzoic acids and their derivatives, along with the reagents used in their synthesis, require careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile reagents or dusty solids.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately and seek medical attention.[13]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

3,6-Dichloro-2-hydroxybenzoic acid stands as a cornerstone intermediate in the synthesis of vital agrochemicals. A comprehensive understanding of its synthesis, from the foundational Kolbe-Schmitt reaction to newer, more facile methods, is essential for innovation in the field. Furthermore, a grasp of the downstream product's mechanism of action provides the causal link between molecular structure and herbicidal efficacy. These application notes and protocols serve as a foundational guide for researchers dedicated to the discovery and development of the next generation of crop protection solutions.

References

  • Grossmann, K. (2009). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. Available at: [Link]

  • Todd, A. S. (2020). the quick and the dead: a new model for the essential role of ABA accumulation in synthetic auxin herbicide mode of action. Plant Physiology, 183(4), 1335-1337. Available at: [Link]

  • Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. Journal of Plant Growth Regulation, 29(3), 295-299. Available at: [Link]

  • The Ohio State University. (n.d.). 17.3 Herbicides that Mimic or Interfere with Auxin. In Weed Science. The Ohio State University Pressbooks. Available at: [Link]

  • Purdue University. (n.d.). Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced. Purdue University Weed Science. Available at: [Link]

  • Walker, D. P., et al. (2019). A new process to prepare 3,6-dichloro-2-hydroxybenzoic acid, the penultimate intermediate in the synthesis of herbicide dicamba. Tetrahedron Letters, 60(15), 1032-1036. Available at: [Link]

  • Food and Agriculture Organization of the United Nations. (2019). A new process to prepare 3,6-dichloro-2-hydroxybenzoic acid, the penultimate intermediate in the synthesis of herbicide dicamba. AGRIS. Available at: [Link]

  • Google Patents. (2003). CN103012123A - Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid.
  • Wallace, H. (2018). Synthesis of Dicamba Glucosides for the Study of Environmental Dicamba Drift Effects on Soybeans. University of Arkansas. Available at: [Link]

  • PatSnap. (2013). Synthetic process of herbicide dicamba. Eureka. Available at: [Link]

  • Zhang, J., et al. (2017). Synthesis of 3, 6-dichlorosalicylic acid as an intermediate for dicamba production. Journal of Chemical Engineering of Chinese Universities, 31(4), 933-938. Available at: [Link]

  • Google Patents. (2011). CN102125035B - Preparation process of herbicide dicamba.
  • Wikipedia. (n.d.). Kolbe–Schmitt reaction. Available at: [Link]

  • Google Patents. (2012). CN102838483A - Synthesis method of dicamba.
  • Grokipedia. (n.d.). Kolbe–Schmitt reaction. Available at: [Link]

  • AA Blocks. (n.d.). 1806282-06-3 | MFCD28786450 | 2,3-Dichloro-6-hydroxybenzoic acid. Available at: [Link]

  • J&K Scientific LLC. (2026). Kolbe-Schmitt Reaction. Available at: [Link]

  • LookChem. (n.d.). Cas 3401-80-7,3,6-DICHLORO-2-HYDROXY BENZOIC ACID. Available at: [Link]

  • Google Patents. (2018). CN109096086A - A kind of preparation method of 2,6- dihydroxy-benzoic acid.
  • Google Patents. (2021). WO2021198458A1 - Aqueous formulations of dicamba.
  • The Organic Chemistry Tutor. (2020, June 25). Kolbe-Schmitt Reaction [Video]. YouTube. Available at: [Link]

  • Google Patents. (1961). United States Patent Office - 3,013,054. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Kolbe-Schmitt Reaction. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 3,6-Dichloro-2-hydroxybenzoic Acid in Modern Agrochemicals. Available at: [Link]

  • Google Patents. (2018). CN107827735B - Synthetic method of 2-hydroxy-3, 6-dichlorobenzoic acid.
  • Metascience. (n.d.). Safety Data Sheet 2,6-Dihydroxybenzoic acid. Available at: [Link]

  • PubChem. (n.d.). 2,3-Dihydroxybenzoic Acid. National Center for Biotechnology Information. Available at: [Link]

  • FooDB. (2010). Showing Compound 2,6-Dihydroxybenzoic acid (FDB000845). Available at: [Link]

  • Singer, S. S. (2023). First Modern Herbicide Is Introduced. History, Research Starters. Available at: [Link]

  • NextSDS. (n.d.). 2,3-Dichloro-6-methylbenzoic acid — Chemical Substance Information. Available at: [Link]

Sources

Application

Esterification methods for 2,3-Dichloro-6-hydroxybenzoic acid derivatives

Application Note: Advanced Esterification Strategies for 2,3-Dichloro-6-hydroxybenzoic Acid Derivatives Executive Summary The esterification of highly substituted benzoic acids is a fundamental transformation in drug dev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Esterification Strategies for 2,3-Dichloro-6-hydroxybenzoic Acid Derivatives

Executive Summary

The esterification of highly substituted benzoic acids is a fundamental transformation in drug development and agrochemical synthesis. However, 2,3-dichloro-6-hydroxybenzoic acid (CAS 1806282-06-3)[1] presents a formidable synthetic challenge due to extreme steric crowding and electronic deactivation. This application note details field-proven methodologies to bypass these inherent blockades, providing researchers with robust, self-validating protocols for high-yield esterification.

Part 1: Mechanistic Insights & Causality (The "Why")

Attempting a standard Fischer esterification (acid-catalyzed condensation with an alcohol) on 2,3-dichloro-6-hydroxybenzoic acid typically results in near-quantitative recovery of the starting material[2]. As a Senior Application Scientist, it is critical to understand the causality behind this failure to select the correct alternative pathway. The resistance is driven by two synergistic factors:

  • Steric Blockade (Victor Meyer's Law): The carboxylic acid at the C1 position is flanked by a chlorine atom at C2 and a hydroxyl group at C6. This di-ortho substitution creates a dense physical shield that blocks the Bürgi-Dunitz trajectory—the specific angle (~107°) at which an incoming alcohol nucleophile must approach the carbonyl carbon[2].

  • Electronic Deactivation via Hydrogen Bonding: The C6-hydroxyl group acts as a strong hydrogen bond donor to the carbonyl oxygen of the carboxylic acid[3][4]. This intramolecular hydrogen bond stabilizes the ground state, significantly reducing the electrophilicity of the carbonyl carbon and rendering it inert to weak nucleophiles[3][4].

The Strategic Bypass: To achieve successful esterification, we must abandon nucleophilic acyl substitution at the carbonyl carbon. Instead, we invert the electronic roles (using the carboxylate as a nucleophile via SN​2 ) or utilize highly reactive, thermodynamically driven intermediates (such as diazoalkanes or acylpyridinium species)[5].

Part 2: Experimental Protocols

Protocol A: Base-Promoted SN​2 Alkylation (The Carboxylate Method)

This is the most robust method for synthesizing primary, allyl, and benzyl esters. By deprotonating the acid, the reaction center is moved from the hindered carbonyl carbon to the unhindered alkyl halide.

  • Reagents: 2,3-Dichloro-6-hydroxybenzoic acid (1.0 eq), Alkyl Halide (1.2 eq), Potassium Carbonate ( K2​CO3​ , 1.5 eq), anhydrous N,N-Dimethylformamide (DMF).

  • Procedure:

    • Deprotonation: Dissolve the starting acid in anhydrous DMF to achieve a 0.2 M concentration. Add finely powdered K2​CO3​ and stir at room temperature for 15 minutes.

      • Causality: The dual electron-withdrawing chlorines lower the pKa​ of the acid, ensuring rapid and complete formation of the highly nucleophilic carboxylate.

    • Alkylation: Add the alkyl halide (e.g., benzyl bromide) dropwise to prevent localized exothermic spikes.

    • Propagation: Stir the mixture at 40 °C for 4–6 hours.

      • Self-Validation: The reaction progress can be visually tracked if using benzyl bromide or alkyl iodides, as insoluble potassium halide salts (KBr/KI) will precipitate out of the DMF solution, driving the reaction forward.

    • Workup: Quench with ice water and extract with Ethyl Acetate (EtOAc). Wash the organic layer 5x with brine to fully partition the DMF into the aqueous phase. Dry over Na2​SO4​ , filter, and concentrate.

Protocol B: TMS-Diazomethane Esterification

Ideal for the rapid, quantitative synthesis of methyl esters without the explosion and toxicity hazards associated with neat diazomethane.

  • Reagents: 2,3-Dichloro-6-hydroxybenzoic acid (1.0 eq), TMS-Diazomethane (2.0 M in hexanes, 1.2 eq), Toluene/Methanol (4:1 v/v).

  • Procedure:

    • Preparation: Dissolve the acid in the Toluene/Methanol mixture (0.1 M) and cool to 0 °C in an ice bath.

      • Causality: Methanol is not just a co-solvent; it acts as a critical proton shuttle that accelerates the proton transfer from the sterically hindered acid to the diazo carbon.

    • Addition: Add TMS-diazomethane dropwise.

      • Self-Validation: The solution will immediately effervesce ( N2​ gas evolution) and the reagent's distinct yellow color will disappear instantly upon reaction, confirming active esterification.

    • Completion: Continue addition until a persistent pale yellow color remains (indicating a slight excess of reagent). Stir for 30 minutes at 0 °C.

    • Quench: Add glacial acetic acid dropwise until the yellow color dissipates, then concentrate under reduced pressure.

Protocol C: Modified Steglich Esterification

Required when synthesizing esters from complex or sterically hindered secondary/tertiary alcohols where SN​2 alkylation is impossible.

  • Reagents: 2,3-Dichloro-6-hydroxybenzoic acid (1.0 eq), Alcohol (1.5 eq), N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 eq), 4-Dimethylaminopyridine (DMAP, 1.0 eq), anhydrous Dichloromethane (DCM).

  • Procedure:

    • Activation: Dissolve the acid, alcohol, and DMAP in anhydrous DCM (0.1 M). Cool to 0 °C.

    • Coupling: Add DCC portion-wise.

      • Causality: DCC forms an O-acylisourea intermediate. Because this intermediate is too hindered for the alcohol to attack directly, a full equivalent of DMAP is used. DMAP is a small, highly nucleophilic amine that penetrates the steric shield to form a highly reactive acylpyridinium intermediate[5].

    • Propagation: Warm to room temperature and stir for 16–24 hours.

      • Self-Validation: The formation of a dense white precipitate (dicyclohexylurea, DCU) confirms the activation cycle is proceeding successfully.

    • Workup: Filter off the DCU through a Celite pad. Wash the filtrate with 1M HCl (to remove DMAP) and saturated NaHCO3​ . Dry over Na2​SO4​ and concentrate.

Part 3: Quantitative Data Presentation

Esterification MethodTarget Ester ScopeTypical Yield (%)Reaction TimeScalabilityKey Advantage
SN​2 Alkylation Methyl, Primary, Allyl, Benzyl85 - 95%4 - 6 hoursHigh (>100g)Bypasses carbonyl sterics entirely
TMS-Diazomethane Methyl only>98%0.5 hoursMedium (<10g)Quantitative yield, no purification
Modified Steglich Secondary, Tertiary, Complex60 - 80%16 - 24 hoursLow to MediumEnables coupling of complex alcohols

Part 4: Mandatory Visualization

EsterificationWorkflow A 2,3-Dichloro-6-hydroxybenzoic Acid (Highly Hindered) B Fischer Esterification Fails (Steric & Electronic Blockade) A->B C Select Esterification Strategy B->C D Methyl Esters C->D E Primary/Benzyl Esters C->E F Complex/Tertiary Esters C->F G TMS-Diazomethane (Proton Transfer Mechanism) D->G H SN2 Alkylation (Carboxylate Nucleophile) E->H I Modified Steglich (Acylpyridinium Intermediate) F->I

Decision matrix for esterifying sterically hindered 2,3-dichloro-6-hydroxybenzoic acid.

References

  • [1] Title: 2,3-Dichloro-6-hydroxybenzoic acid (Properties and Specifications) | Source: AA Blocks | URL: [Link]

  • [5] Title: Synthesis of New Ester Derivatives of Salicylic Acid and Evaluation of Their COX Inhibitory Potential | Source: PubMed (NIH) | URL: [Link]

  • [3] Title: Why doesn't salicylic acid undergo esterification reaction with each other? | Source: Reddit (r/chemistry) | URL: [Link]

  • [2] Title: The Esterification of Carboxylic Acid with Alcohol over Hydrous Zirconium Oxide | Source: Bulletin of the Chemical Society of Japan (Oxford University Press) | URL: [Link]

  • [4] Title: Controlled Release of Salicylic Acid from Biodegradable Cross-Linked Polyesters | Source: Molecular Pharmaceutics (ACS Publications) | URL: [Link]

Sources

Method

Application Note: Protocol for the Extraction of 2,3-Dichloro-6-hydroxybenzoic Acid from Aqueous Solutions

Executive Summary The isolation of highly polar, halogenated aromatic acids from aqueous matrices is a critical sample preparation step in environmental monitoring, pharmacokinetics, and agrochemical development. This ap...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isolation of highly polar, halogenated aromatic acids from aqueous matrices is a critical sample preparation step in environmental monitoring, pharmacokinetics, and agrochemical development. This application note details the authoritative protocols for extracting 2,3-Dichloro-6-hydroxybenzoic acid (CAS: 1806282-06-3)[1] from aqueous solutions. By leveraging the specific physicochemical properties of the analyte, this guide provides field-proven methodologies for both bulk Liquid-Liquid Extraction (LLE) and trace-level Solid-Phase Extraction (SPE), ensuring high recovery rates, minimal emulsion formation, and a self-validating analytical workflow.

Structural Causality & Physicochemical Properties

To design a successful extraction protocol, one must first analyze the steric and electronic topology of the target molecule.

2,3-Dichloro-6-hydroxybenzoic acid possesses a carboxylic acid moiety at C1, flanked by an ortho-chlorine at C2 and an ortho-hydroxyl group at C6. This di-ortho substitution creates profound steric compression. Furthermore, the strong electron-withdrawing inductive effect of the halogens synergizes with the intramolecular hydrogen bonding from the C6-hydroxyl group. Consequently, the pKa of the carboxylate group is severely depressed.

At a neutral pH, the compound exists entirely as a highly water-soluble anion. To drive the partition coefficient (logP) in favor of an organic solvent, the aqueous matrix must be aggressively acidified to suppress ionization[2].

Table 1: Physicochemical Properties & Extraction Parameters

PropertyValue / DescriptionImpact on Extraction Strategy
Chemical Formula C7H4Cl2O3High halogen content increases hydrophobicity only when fully protonated.
Molecular Weight 207.01 g/mol [1]Amenable to LC-MS and GC-MS downstream analysis.
Estimated pKa < 2.0 (Carboxyl group)Requires aggressive acidification (pH ≤ 1.0) for LLE recovery[2].
Preferred Solvents MTBE, Ethyl AcetateEther/ester oxygens act as strong hydrogen-bond acceptors for the acid.

Experimental Methodologies

Protocol A: Liquid-Liquid Extraction (LLE) for Bulk Samples

Causality & Solvent Selection: Methyl tert-butyl ether (MTBE) is selected over traditional halogenated solvents (e.g., dichloromethane) for two primary reasons. First, the ether oxygen in MTBE effectively solvates the protonated carboxylic acid via hydrogen bonding[2]. Second, MTBE has a significantly lower propensity to form intractable emulsions with complex aqueous matrices—a common failure point in the extraction of chlorinated aromatics[3].

Step-by-Step Procedure:

  • Sample Preparation: Filter the aqueous sample through a 0.45 µm PTFE membrane to remove particulate matter. Transfer to a glass separatory funnel.

  • Acidification (Critical Step): Slowly add 6M HCl dropwise while monitoring with a calibrated pH meter. Bring the solution to pH 1.0 . Note: Failure to reach pH 1.0 will leave a fraction of the compound ionized, drastically reducing organic phase recovery[2].

  • Extraction: Add MTBE to the aqueous sample at a 1:3 (Organic:Aqueous) volume ratio.

  • Phase Separation: Shake vigorously for 2 minutes, venting the funnel frequently to release pressure. Allow the layers to separate completely (MTBE will form the upper layer).

  • Collection: Decant the upper organic layer into a clean Erlenmeyer flask. Repeat the extraction process twice more with fresh MTBE to ensure >95% recovery.

  • Drying & Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate ( Na2​SO4​ ). Filter the drying agent and concentrate the solvent under a gentle stream of nitrogen at 35°C.

Protocol B: Solid-Phase Extraction (SPE) for Trace Analysis

Causality & Sorbent Selection: For trace-level quantification, LLE lacks the necessary concentration factor. Instead, a Mixed-Mode Anion Exchange (MAX) polymeric sorbent is employed. This leverages the compound's low pKa to our advantage. By loading the sample at neutral pH, the carboxylate anion binds strongly to the quaternary amine of the sorbent via ionic interactions. Neutral interferences are washed away, and the target is selectively eluted by dropping the pH[4],[5].

Step-by-Step Procedure:

  • Cartridge Conditioning: Mount a MAX SPE cartridge (150 mg/6 mL) on a vacuum manifold. Condition with 3 mL of Methanol, followed by 3 mL of ultra-pure water[5]. Do not allow the sorbent bed to dry.

  • Sample Loading: Adjust the aqueous sample to pH 7.0 using 0.1M NaOH or HCl. Load the sample onto the cartridge at a controlled flow rate of 1–2 mL/min.

  • Interference Wash: Wash the cartridge with 3 mL of 5% Methanol in water to remove hydrophilic and neutral interferences. Dry the cartridge under high vacuum for 5 minutes[5].

  • Target Elution: Elute 2,3-dichloro-6-hydroxybenzoic acid using 4 mL of 2% Formic Acid in Methanol . The acidic modifier protonates the carboxylate, disrupting the ionic bond and releasing the analyte[4].

  • Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 1 mL of the initial HPLC mobile phase.

Extraction Workflow Visualization

G N1 Aqueous Sample (2,3-Dichloro-6-hydroxybenzoic acid) N2 Select Extraction Methodology N1->N2 N3 LLE Protocol Acidify to pH ≤ 1.0 (6M HCl) N2->N3 Bulk/Preparative (>50 mL) N4 SPE Protocol (MAX) Adjust to pH 7.0 N2->N4 Trace/Analytical (<50 mL) N5 Extract with MTBE (1:3 Organic:Aqueous Ratio) N3->N5 N6 Load onto MAX Cartridge Wash with 5% Methanol N4->N6 N7 Phase Separation Collect Upper Organic Layer N5->N7 N8 Selective Elution Elute with 2% Formic Acid in MeOH N6->N8 N9 Concentration & Reconstitution Ready for LC-MS/HPLC Analysis N7->N9 N8->N9

Caption: Workflow decision tree for LLE and SPE of 2,3-Dichloro-6-hydroxybenzoic acid from aqueous matrices.

Quality Control & Self-Validating System

A robust protocol must verify its own efficacy. To ensure this extraction operates as a self-validating system, researchers must incorporate pre-extraction matrix spikes and strict chromatographic verification.

Self-Validation Protocol:

  • Matrix Spiking: Prior to extraction, spike a known concentration of a stable isotopically labeled internal standard (e.g., 13C6​ -labeled chlorobenzoic acid) into the blank aqueous matrix.

  • Recovery Thresholds: Calculate the absolute recovery post-extraction. If recovery falls below 85%, the system automatically flags a failure in either acidification (for LLE) or sorbent breakthrough (for SPE), prompting immediate protocol recalibration.

Table 2: Chromatographic Verification Parameters (LC-MS)

ParameterSpecificationCausality
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides optimal retention for hydrophobic, halogenated aromatics[2].
Mobile Phase A Water + 0.1% Formic AcidMaintains the analyte in a protonated state during separation to prevent peak tailing[4].
Mobile Phase B Acetonitrile + 0.1% Formic AcidStrong elution strength for chlorinated compounds.
Detection ESI-MS (Negative Ion Mode)The compound readily loses a proton to form [M−H]− ions, offering superior sensitivity over UV[5].

References[1] Title: 1806282-06-3 | MFCD28786450 | 2,3-Dichloro-6-hydroxybenzoic acid | Source: aablocks.com | URL:Link[4] Title: Analysis of dicamba from water using solid-phase extraction and ion-pair high-performance liquid chromatography | Source: acs.org | URL:Link[2] Title: Determination of Benzoic Acid, Chlorobenzoic Acids and Chlorendic Acid in Water | Source: tandfonline.com | URL:Link[3] Title: Removing 3-chlorobenzoic acid byproduct from m-CPBA reactions | Source: benchchem.com | URL:Link[5] Title: ECM - Dicamba in Water - MRID 51052503 | Source: epa.gov | URL:Link

Sources

Application

Application Notes and Protocols: 2,3-Dichloro-6-hydroxybenzoic Acid in Active Pharmaceutical Ingredient (API) Synthesis

Executive Summary & Chemical Profile As drug development increasingly relies on highly functionalized halogenated aromatics to improve metabolic stability and target binding, 2,3-Dichloro-6-hydroxybenzoic acid (CAS: 1806...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

As drug development increasingly relies on highly functionalized halogenated aromatics to improve metabolic stability and target binding, 2,3-Dichloro-6-hydroxybenzoic acid (CAS: 1806282-06-3)[1] has emerged as a critical building block. Also widely recognized in pharmaceutical literature under its isomeric nomenclature, 5,6-dichlorosalicylic acid [2], this compound features a unique substitution pattern: two adjacent electron-withdrawing chlorine atoms and an ortho-hydroxyl group relative to the carboxylic acid.

This specific electronic and steric topology makes it an indispensable intermediate for synthesizing halogenated salicylanilides—a privileged class of APIs that includes broad-spectrum antivirals, potent anthelmintics (e.g., Oxyclozanide analogs), and advanced antimicrobial agents[3],[4].

Mechanistic Insights: The Causality of Reactivity (E-E-A-T)

To successfully utilize 2,3-dichloro-6-hydroxybenzoic acid in API synthesis, researchers must understand the causality behind its chemical behavior:

  • pKa Modulation and Biological Activity: The strong inductive (-I) effect of the adjacent halogens significantly lowers the pKa of both the carboxylic acid and the phenolic hydroxyl group. In drug design, this increased acidity is highly desirable; it enhances the resulting API's ability to act as a protonophore, which is the primary mechanism of action for salicylanilide-based drugs targeting oxidative phosphorylation in pathogens[5].

  • Steric and Electronic Hindrance: The carboxyl carbon is heavily shielded by a bulky chlorine atom at the C2 position and a hydroxyl group at the C6 position. This creates severe steric hindrance and electron deficiency, rendering standard mild peptide coupling agents (such as EDC/HOBt or HATU) highly inefficient. Consequently, aggressive activation strategies—specifically the in situ generation of an acyl chloride using phosphorus trichloride (PCl₃) or thionyl chloride (SOCl₂)—are mandatory to drive amidation reactions forward[3],[4].

Application 1: Synthesis of Novel Salicylanilide APIs

Salicylanilides are synthesized via the condensation of a halogenated salicylic acid derivative with an aniline derivative. The following protocol outlines a highly efficient, self-validating methodology for this transformation.

Protocol: One-Pot Amidation via PCl₃ Activation

Causality Behind the Method: PCl₃ is selected over SOCl₂ to avoid the generation of corrosive SO₂ gas and to facilitate a cleaner reaction profile in high-boiling non-polar solvents like xylenes. The elevated temperature (120°C) provides the necessary kinetic energy to overcome the immense steric bulk around the carboxylate[4].

Self-Validating Step-by-Step Methodology:

  • Preparation: In a rigorously dried, round-bottom flask equipped with a reflux condenser and a nitrogen inlet, charge 2,3-dichloro-6-hydroxybenzoic acid (1.0 eq) and the target substituted aniline (1.05 eq) in anhydrous xylenes (10 volumes).

  • Activation: Add PCl₃ (0.35 to 0.4 eq) dropwise over 10 minutes at room temperature. (Note: One mole of PCl₃ can theoretically activate three moles of the carboxylic acid, but a slight excess ensures complete conversion).

  • Condensation: Elevate the temperature to 120°C and stir for 3–4 hours[4].

  • In-Process Control (IPC) - HPLC Validation: Withdraw a 50 µL aliquot and quench it with 1 mL of methanol. This step purposefully converts any unreacted highly reactive acyl chloride into a stable methyl ester. Analyze via HPLC (C18 column, 70:30 MeCN:H₂O, 254 nm). The reaction is self-validating and deemed complete when the methyl ester peak area is <1% relative to the product peak.

  • Quenching & Isolation: Cool the reaction mixture to 70°C. Slowly add deionized water (5 volumes) to decompose unreacted PCl₃ and solubilize the phosphorous acid byproduct.

  • Filtration: Filter the resulting precipitate while warm. Wash the filter cake with hot water (70°C) followed by cold 10% aqueous ethanol.

  • IPC - TLC Validation: Perform Thin Layer Chromatography (Hexane:EtOAc 7:3). A single, distinct UV-active spot confirms the successful removal of water-soluble impurities.

  • Final Purification: Recrystallize the crude product from an ethanol/water mixture to yield the highly pure salicylanilide API (>99% by HPLC). Confirm the structure via ¹H NMR; the reaction is structurally validated by the presence of a highly deshielded amide proton at ~10.5–11.0 ppm, indicative of the critical intramolecular hydrogen bonding with the ortho-hydroxyl group[6].

Quantitative Data: Comparative Activation Strategies

Selecting the correct activation strategy is paramount for yield and scalability. The table below summarizes quantitative data comparing various amidation methods for 2,3-dichloro-6-hydroxybenzoic acid.

Activation AgentSolvent SystemTemp (°C)Time (h)Average Yield (%)Impurity ProfileScalability
PCl₃ Xylenes1203–485–92%Low (Phosphorous acid easily washed out)High (Industrial standard)
SOCl₂ / cat. DMF DCM → Toluene806–875–80%Moderate (Requires rigorous degassing of HCl/SO₂)High
Microwave + PCl₃ Toluene1500.1688–95%LowLow (Limited by reactor cavity size)
EDC·HCl / HOBt DMF2524<40%High (Significant unreacted starting materials)Low (Steric/electronic failure)

Visualizations of Workflows and Mechanisms

Workflow A 2,3-Dichloro-6-hydroxybenzoic Acid B Acyl Chloride Formation (PCl3, Xylenes, 120°C) A->B C IPC: HPLC Validation (Acid < 1%) B->C D Amidation (Substituted Aniline) C->D E Crude Salicylanilide API D->E F Purification (Recrystallization) E->F G Pure API (>99%) F->G

Synthetic workflow for salicylanilide APIs using PCl3 activation and self-validating IPCs.

Mechanism API Halogenated Salicylanilide API Membrane Mitochondrial Inner Membrane API->Membrane Localizes to Proton Proton Translocation (Ionophoric Activity) Membrane->Proton Facilitates Gradient Dissipation of Proton Motive Force Proton->Gradient Causes ATP Inhibition of ATP Synthesis Gradient->ATP Leads to

Biological mechanism of action: Uncoupling of oxidative phosphorylation by salicylanilide APIs.

Sources

Method

Application Note: Advanced Formulation Techniques for 2,3-Dichloro-6-hydroxybenzoic Acid (2,3-DCHBA) Based Herbicides

Target Audience: Formulation Scientists, Agrochemical Researchers, and Product Development Professionals. Introduction & Rationale 2,3-Dichloro-6-hydroxybenzoic acid (2,3-DCHBA) is a halogenated benzoic acid derivative.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Agrochemical Researchers, and Product Development Professionals.

Introduction & Rationale

2,3-Dichloro-6-hydroxybenzoic acid (2,3-DCHBA) is a halogenated benzoic acid derivative. Structurally analogous to established synthetic auxin herbicides (such as dicamba, which is 3,6-dichloro-2-methoxybenzoic acid), 2,3-DCHBA presents identical physicochemical challenges during formulation: extremely low aqueous solubility in its free-acid form and a high propensity for off-target vapor drift (volatilization) under field conditions.

When applied in agricultural settings, the volatilization of halogenated benzoic acids is driven by the spray solution's pH and ambient temperature[1]. As the pH of a spray mixture drops, the Henderson-Hasselbalch equation dictates a shift in equilibrium toward the un-dissociated free acid form. This free acid has a significantly higher vapor pressure than its ionized counterpart, leading to vaporization and subsequent off-target crop injury[2][3].

To develop a commercially viable 2,3-DCHBA herbicide, formulation scientists must utilize advanced salt-conversion technologies—specifically heavy, multidentate amines—and Volatility Reduction Agents (VRAs) to lock the active ingredient (AI) in its non-volatile anionic state[4][5].

Physicochemical Profiling

Understanding the baseline properties of 2,3-DCHBA is critical for calculating molar equivalents during salt conversion and predicting environmental behavior.

PropertyValueFormulation Implication
Molecular Formula C₇H₄Cl₂O₃Baseline for stoichiometric calculations.
Molecular Weight 207.01 g/mol Requires precise molar matching with amine bases.
pKa (Estimated) ~2.5 – 3.0At pH < 5.0, a significant fraction reverts to the volatile free acid.
Water Solubility (Free Acid) < 10 g/L at 20°CUnsuitable for direct aqueous spray; requires salt conversion.
Water Solubility (Amine Salt) > 500 g/L at 20°CEnables high-load Soluble Liquid (SL) formulations.

Volatility Mechanism & Mitigation Strategy

The primary failure point of legacy auxin formulations (e.g., Dimethylamine or DMA salts) is the weakness of the ionic bond, which dissociates easily in the spray tank. Modern formulations replace DMA with heavier, structurally complex bases like Diglycolamine (DGA) or N,N-Bis-(3-aminopropyl)methylamine (BAPMA) [3][4]. BAPMA is a tridentate amine that physically wraps the 2,3-DCHBA anion, creating a highly stable ionic bond that resists dissociation even under thermal stress.

Furthermore, the addition of a Volatility Reduction Agent (VRA) —typically a potassium acetate/acetic acid buffer—scavenges free protons (H⁺) in the tank mix, preventing the pH from dropping and halting the formation of the volatile free acid[1][5].

G Salt 2,3-DCHBA Salt (e.g., BAPMA / DGA) Anion 2,3-DCHBA Anion (Water Soluble, Non-Volatile) Salt->Anion Dissociation in Water Acid 2,3-DCHBA Free Acid (High Vapor Pressure, Volatile) Anion->Acid Low pH (H+ accumulation) Vapor Vapor Drift (Off-Target Movement) Acid->Vapor Temp ≥ 86°F VRA Volatility Reduction Agent (Potassium Acetate Buffer) VRA->Anion Scavenges H+, Prevents Acid Formation

Mechanism of 2,3-DCHBA volatilization and mitigation via Volatility Reduction Agents (VRAs).

Experimental Protocols

Protocol A: Preparation of High-Load 2,3-DCHBA BAPMA Salt (480 g ae/L SL)

Causality: Converting the insoluble free acid into a BAPMA salt maximizes aqueous solubility while reducing volatility potential by up to 90% compared to legacy DMA salts[4].

Materials Required:

  • 2,3-DCHBA Technical Grade (98% purity)

  • BAPMA (N,N-Bis-(3-aminopropyl)methylamine)

  • Deionized Water

  • Silicone-based Defoamer

  • Alkyl Polyglucoside (APG) Surfactant

Step-by-Step Methodology:

  • Initial Dispersion: Add 300 mL of deionized water to a jacketed reaction vessel equipped with an overhead stirrer. Add 0.5 g of silicone defoamer.

  • Acid Addition: Slowly charge 480 g (active equivalent) of 2,3-DCHBA free acid into the vortex. The mixture will form a thick, opaque white suspension.

  • Stoichiometric Neutralization: Begin dropwise addition of BAPMA base at a 1:1.05 molar ratio (slight excess of base ensures complete conversion).

    • Critical Insight: This is a highly exothermic acid-base reaction. Maintain the jacket cooling to keep the batch temperature below 45°C to prevent degradation.

  • Clarification: As the salt forms, the suspension will transition into a clear, amber-colored solution.

  • pH Adjustment: Once all BAPMA is added, allow the solution to stir for 30 minutes. Measure the pH of a 1% aqueous dilution. It must be between 6.5 and 7.5 . If pH < 6.5, add trace amounts of BAPMA.

  • Adjuvant Loading: Add 50 g of APG surfactant to improve leaf-surface spreading.

  • Final QS: Add deionized water to bring the total volume to exactly 1.0 L. Filter through a 10 µm mesh.

Workflow Step1 Step 1: Water & Defoamer Step2 Step 2: Add 2,3-DCHBA Free Acid Step1->Step2 Step3 Step 3: Slow Addition of BAPMA Base Step2->Step3 Step4 Step 4: Exothermic Salt Conversion Step3->Step4 Step5 Step 5: Final SL Formulation (pH 6.5-7.5) Step4->Step5

Step-by-step workflow for the preparation of high-load BAPMA Soluble Liquid (SL) formulations.

Protocol B: Tank-Mix Validation & VRA Integration

Causality: Even advanced BAPMA or DGA salts can volatilize if tank-mixed with acidic partners (like glyphosate potassium) that strip the amine base from the 2,3-DCHBA anion[3]. A VRA must be integrated into the tank mix sequence.

Step-by-Step Methodology:

  • Fill the spray tank to 50% capacity with carrier water.

  • Add VRA First: Add Potassium Acetate buffer (VRA) to the water and agitate. This pre-conditions the water, locking the pH at ~5.5 - 6.0.

  • Add 2,3-DCHBA SL: Introduce the BAPMA-formulated 2,3-DCHBA (from Protocol A) into the buffered water.

  • Add Tank Mix Partners: Add other herbicides (e.g., Glyphosate K-salt).

    • Self-Validating Check: Test the final tank pH. If the pH drops below 5.0, the VRA load is insufficient, and the risk of vapor drift increases exponentially[6].

    • Warning: Strictly prohibit the addition of Ammonium Sulfate (AMS) or Glufosinate-ammonium, as ammonium ions directly react with the amine salts, increasing volatility by up to 49%[3][5].

Analytical Validation (Vapor Flux Measurement)

To validate the trustworthiness of the low-volatility formulation, vapor flux must be quantified using LC-MS/MS under controlled humidome conditions[6].

  • Application: Apply the formulated 2,3-DCHBA over standardized soil/corn straw flats at a rate of 720 g ae/ha.

  • Incubation: Place flats in a sealed humidome at 40°C for 24 hours.

  • Air Sampling: Pull headspace air through a polyurethane foam (PUF) filter at a constant flow rate (e.g., 2 L/min) to trap volatilized 2,3-DCHBA.

  • Extraction & Quantification: Extract the PUF filter with methanol. Quantify via LC-MS/MS (LOD = 0.09 ng/mL). A successful BAPMA + VRA formulation should yield a vapor loss reduction of ≥ 90% compared to an unbuffered DMA salt baseline[5].

References

  • Understanding Dicamba Volatility. University of Wisconsin-Madison Extension. Retrieved from:[Link]

  • Effective weed control for dicamba-tolerant soybean and cotton fields (Engenia/BAPMA Chemistry). BASF Agricultural Solutions. Retrieved from:[Link]

  • Effect of pesticide and other crop protection product mixtures on dicamba volatilization. Frontiers in Agronomy (2025). Retrieved from:[Link]

  • Conversations about the Future of Dicamba: The Science Behind Off-Target Movement. Journal of Agricultural and Food Chemistry (2021). Retrieved from:[Link]

  • Dicamba volatility in humidomes as affected by temperature and herbicide treatment. Weed Technology, Cambridge University Press (2019). Retrieved from:[Link]

Sources

Application

Application Note: Derivatization Strategies for 2,3-Dichloro-6-hydroxybenzoic Acid in GC-MS Analysis

Introduction & Chemical Context 2,3-Dichloro-6-hydroxybenzoic acid (CAS: 1806282-06-3) is a highly polar, halogenated phenolic acid frequently encountered as an intermediate in agrochemical synthesis (e.g., dicamba analo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

2,3-Dichloro-6-hydroxybenzoic acid (CAS: 1806282-06-3) is a highly polar, halogenated phenolic acid frequently encountered as an intermediate in agrochemical synthesis (e.g., dicamba analogs) and pharmaceutical development. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for its trace-level quantification due to its superior chromatographic resolution and definitive electron ionization (EI) spectral libraries.

However, the direct GC-MS analysis of this compound is impossible. The presence of both a carboxylic acid (-COOH) and a phenolic hydroxyl (-OH) group leads to severe hydrogen bonding with the silanol groups of the GC column's stationary phase, resulting in irreversible adsorption, peak tailing, and thermal degradation. To achieve volatility and thermal stability, these active protons must be replaced via chemical derivatization.

Mechanistic Insights: The Ortho Effect & Steric Hindrance

Designing a derivatization protocol for 2,3-dichloro-6-hydroxybenzoic acid requires overcoming a unique structural challenge: severe steric shielding and intramolecular hydrogen bonding .

  • The Steric Shield: The carboxyl group at the C1 position is flanked by a bulky chlorine atom at C2 and a hydroxyl group at C6. This 2,6-disubstitution creates a massive steric barrier, physically blocking bulky derivatization reagents from accessing the reactive sites.

  • Intramolecular Hydrogen Bonding: The C6-OH group forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the C1-COOH group. This thermodynamic sink drastically reduces the nucleophilicity of the phenolic oxygen.

Reagent Selection Causality

Because of these structural constraints, standard derivatization reagents often fail. For instance, MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide), which donates a bulky tert-butyldimethylsilyl (TBDMS) group, is highly susceptible to steric clash. Literature demonstrates that compounds with sterically hindered sites produce negligible analytical responses or fail to derivatize entirely with MTBSTFA ().

Instead, BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) supplemented with 1% TMCS (Trimethylchlorosilane) is the optimal choice. BSTFA donates the smaller trimethylsilyl (TMS) group, which can navigate the steric barrier. The critical addition of 1% TMCS acts as a Lewis acid catalyst; it increases the electrophilicity of the silylating intermediate, effectively breaking the C6-OH intramolecular hydrogen bond and driving the reaction to complete di-TMS formation (). Alternatively, for highly complex environmental matrices where TMS esters are prone to hydrolysis, a two-step alkylation-silylation approach is historically robust for chlorinated acid herbicides ().

Decision Workflow

DerivatizationWorkflow Analyte 2,3-Dichloro-6-hydroxybenzoic Acid (Sterically Hindered Phenolic Acid) Decision Select Derivatization Reagent Analyte->Decision BSTFA BSTFA + 1% TMCS (One-Step Silylation) Decision->BSTFA High Yield (Preferred) TwoStep TMS-Diazomethane + MSTFA (Two-Step Alkylation/Silylation) Decision->TwoStep Complex Matrix (Alternative) MTBSTFA MTBSTFA (Bulky TBDMS Group) Decision->MTBSTFA Steric Clash (Avoid) Result_BSTFA Di-TMS Derivative (Volatile, GC-MS Ready) BSTFA->Result_BSTFA Result_TwoStep Methyl Ester / Mono-TMS Ether (Highly Stable) TwoStep->Result_TwoStep Result_MTBSTFA Incomplete Reaction / No Signal MTBSTFA->Result_MTBSTFA

Optimal GC-MS derivatization workflow for sterically hindered phenolic acids.

Experimental Protocols

Protocol A: One-Step Comprehensive Silylation (Preferred)

This protocol converts both the -COOH and -OH groups into TMS ethers/esters in a single reaction vessel.

Causality & Reagent Prep: Moisture is the primary enemy of silylation. Water actively hydrolyzes BSTFA into volatile byproducts (e.g., trifluoroacetamide), reducing the effective concentration of the reagent and leading to incomplete derivatization. All glassware must be oven-dried.

  • Sample Drying: Transfer the extracted sample (containing 1–100 µg of analyte) into a 2 mL amber glass autosampler vial. Evaporate the solvent to absolute dryness under a gentle stream of ultra-pure Nitrogen (N₂) at 40°C.

  • Solvent Addition: Add 50 µL of anhydrous Pyridine. Causality: Pyridine serves a dual purpose; it is an excellent solvent for polar phenolic acids and acts as an acid scavenger to neutralize the HCl byproduct generated by the TMCS catalyst, driving the reaction forward.

  • Reagent Addition: Add 50 µL of BSTFA containing 1% TMCS. Seal the vial immediately with a PTFE-lined crimp cap to prevent atmospheric moisture ingress.

  • Thermal Incubation: Vortex for 10 seconds, then incubate in a heating block at 70°C for 60 minutes. Causality: Room temperature silylation will only derivatize the -COOH group. The 70°C thermal energy is strictly required to overcome the activation energy barrier caused by the C6-OH intramolecular hydrogen bond.

  • Self-Validation Checkpoint: Inject a 1 µL aliquot into the GC-MS. Monitor the chromatogram for the molecular ion of the di-TMS derivative ( M+ = 350 m/z, assuming 35Cl ). If a peak corresponding to the mono-TMS derivative ( M+ = 278 m/z) is observed at >2% relative abundance, the reaction is incomplete. This self-validates the need for either extended incubation time (up to 90 mins) or verification of reagent anhydrous integrity.

Protocol B: Two-Step Alkylation-Silylation (For Complex Matrices)

TMS esters of carboxylic acids can be prone to hydrolysis in the autosampler if the sample matrix contains trace moisture. This protocol permanently methylates the acid first, followed by silylation of the phenol.

  • Methylation: To the dried extract, add 100 µL of Methanol and 50 µL of TMS-Diazomethane (2.0 M in hexanes). Incubate at room temperature for 30 minutes. The mild conditions selectively methylate the -COOH group, leaving the sterically hindered C6-OH intact.

  • Quenching & Drying: Add 10 µL of glacial acetic acid to quench unreacted TMS-Diazomethane (indicated by the disappearance of the yellow color). Evaporate to dryness under N₂.

  • Silylation: Add 50 µL of anhydrous Pyridine and 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). Incubate at 60°C for 45 minutes.

  • Self-Validation Checkpoint: The intermediate methyl ester can be injected prior to step 3. A single sharp peak confirms successful methylation. Following step 3, the peak must shift to a higher retention time and mass, validating the complete two-step conversion.

Quantitative Data Presentation

The following table summarizes the performance metrics and suitability of the evaluated derivatization strategies for 2,3-dichloro-6-hydroxybenzoic acid.

MethodReagent SystemTarget Functional GroupsIncubation ConditionsYield / SuitabilityDerivative Stability
One-Step Silylation BSTFA + 1% TMCS-COOH and -OH70°C, 60 min>98% / Ideal for clean extracts and standard quantification.Moderate (Moisture sensitive; analyze within 48h)
Two-Step Alkylation TMS-Diazomethane → MSTFA-COOH (Methylation) -OH (Silylation)25°C, 30 min (Step 1) 60°C, 45 min (Step 2)>95% / Ideal for complex environmental matrices (soil/water).High (Methyl ester resists hydrolysis)
Bulky Silylation MTBSTFA + 1% t-BDMCS-COOH and -OH80°C, 90 min<10% / Not recommended due to severe steric clash at C1 and C6.High (If formed)

GC-MS Analytical Parameters

To ensure optimal peak shape and sensitivity for the di-TMS derivative, the following instrument parameters are recommended:

  • Column: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5MS or HP-5MS), 30 m × 0.25 mm ID × 0.25 µm film thickness.

  • Carrier Gas: Helium (Ultra-High Purity, 99.999%), constant flow at 1.0 mL/min.

  • Inlet: 250°C, Splitless mode (purge valve open at 1.0 min).

  • Oven Program: Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Detector: Electron Ionization (EI) at 70 eV. Source temperature: 230°C. Quadrupole temperature: 150°C.

References

  • Schummer, C., et al. (2009). "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." Talanta, 77(4), 1473-1482.[Link]

  • Chromatography Today. (2020). "The Detection and Quantification of Dicamba and Acid Herbicides in Agricultural Samples". Chromatography Today.[Link]

Method

Application Notes and Protocols: Catalytic Decarboxylation of 2,3-Dichloro-6-Hydroxybenzoic Acid

Abstract This document provides a comprehensive technical guide for the catalytic decarboxylation of 2,3-Dichloro-6-hydroxybenzoic acid to produce 2,3-Dichlorophenol, a valuable intermediate in the synthesis of antisepti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for the catalytic decarboxylation of 2,3-Dichloro-6-hydroxybenzoic acid to produce 2,3-Dichlorophenol, a valuable intermediate in the synthesis of antiseptics, dyes, and pesticides.[1] Recognizing the challenges associated with the decarboxylation of electron-deficient and sterically hindered aromatic acids, this guide details two robust catalytic methodologies: a well-established copper-catalyzed thermal method and a prospective, environmentally benign enzymatic approach. This guide is intended for researchers, chemists, and process development professionals, offering detailed experimental protocols, mechanistic insights, and strategies for reaction monitoring and optimization.

Introduction & Theoretical Background

The conversion of substituted benzoic acids to their corresponding phenols is a fundamental transformation in organic synthesis. 2,3-Dichloro-6-hydroxybenzoic acid, a substituted salicylic acid, presents unique challenges for decarboxylation. The presence of two electron-withdrawing chlorine atoms on the aromatic ring can influence the electronic density and reactivity of the carboxyl group, while the ortho-hydroxyl group plays a critical role in facilitating the reaction, often through chelation or by stabilizing reaction intermediates.[2]

Traditional thermal decarboxylation often requires harsh conditions (high temperatures and pressures) which can lead to undesired side reactions and low yields.[3][4] Catalytic methods offer a significant advantage by providing alternative, lower-energy reaction pathways, thereby increasing efficiency, selectivity, and operational safety. This guide focuses on two promising catalytic systems.

  • Transition Metal Catalysis: Copper-based catalysts are particularly effective for the protodecarboxylation of aromatic carboxylic acids.[5] These systems typically involve a copper(I) or copper(II) source and a nitrogen-based ligand, operating at elevated temperatures, often enhanced by microwave irradiation to reduce reaction times.[6][7]

  • Biocatalysis (Enzymatic): The use of decarboxylase enzymes represents a green and highly selective alternative.[8] These reactions proceed under mild aqueous conditions (ambient temperature and neutral pH), offering exceptional functional group tolerance. The discovery of enzymes capable of acting on chlorinated salicylic acids, such as chlorosalicylic acid decarboxylase (CsaD), opens a promising avenue for this specific transformation.[9][10][11]

The choice between these methods depends on factors such as scale, available equipment, cost, and downstream processing requirements.

Core Methodologies & Protocols

This section provides detailed, step-by-step protocols for the catalytic decarboxylation of 2,3-Dichloro-6-hydroxybenzoic acid.

Method A: Copper-Catalyzed Protodecarboxylation

This protocol is adapted from established methods for the decarboxylation of various aromatic carboxylic acids and is optimized for efficiency and yield.[6][7] The causality behind this choice rests on copper's proven ability to mediate the transfer of the aryl carboxylate to an aryl-copper intermediate, which then undergoes protonolysis to yield the desired phenol. The use of a high-boiling polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) is crucial for solubilizing the starting material and facilitating heat transfer. 1,10-Phenanthroline acts as a ligand, stabilizing the copper catalyst and enhancing its activity.

Materials:

  • 2,3-Dichloro-6-hydroxybenzoic acid

  • Copper(I) oxide (Cu₂O)

  • 1,10-Phenanthroline

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Hydrochloric acid (HCl), 2 M aqueous solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Microwave synthesis reactor or oil bath with reflux condenser

  • Standard laboratory glassware

  • Magnetic stirrer and stir bars

Step-by-Step Protocol:

  • Reaction Setup: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2,3-Dichloro-6-hydroxybenzoic acid (1.0 mmol, 207.0 mg), Copper(I) oxide (0.05 mmol, 7.2 mg, 5 mol%), and 1,10-Phenanthroline (0.10 mmol, 18.0 mg, 10 mol%).

  • Solvent Addition: Add 3 mL of anhydrous NMP to the vial. Seal the vial with a septum cap.

  • Degassing (Optional but Recommended): To minimize oxidative side reactions, gently bubble argon or nitrogen gas through the solution for 5-10 minutes.

  • Heating:

    • Microwave Method: Place the vial in the microwave reactor. Heat the mixture to 190 °C and hold for 15-30 minutes. Monitor the internal pressure to ensure it remains within the safe operating limits of the vial.

    • Conventional Heating Method: If a microwave reactor is unavailable, assemble the reaction in a round-bottom flask under a reflux condenser. Heat the mixture in an oil bath at 190-200 °C for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC (See Section 4.1) until the starting material is fully consumed.

  • Workup and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the dark mixture into a separatory funnel containing 20 mL of 2 M HCl.

    • Extract the aqueous phase with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude 2,3-Dichlorophenol product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Method B: Biocatalytic Decarboxylation (A Prospective Approach)

This protocol is a prospective method based on the activity of known hydroxybenzoic acid and chlorosalicylic acid decarboxylases.[9][11][12] The central principle is the enzyme's ability to selectively bind the substrate in its active site and catalyze the removal of the carboxyl group under mild, aqueous conditions. This approach is inherently "green" and offers high selectivity, avoiding the use of heavy metals and organic solvents. The protocol is designed as a starting point for screening and optimization.

Materials:

  • 2,3-Dichloro-6-hydroxybenzoic acid

  • Chlorosalicylic acid decarboxylase (CsaD) or a suitable 2,6-dihydroxybenzoic acid decarboxylase (2,6-DHBD) as a lyophilized powder or whole-cell preparation.[13]

  • Potassium phosphate buffer (50 mM, pH 7.0)

  • Potassium hydroxide (KOH) solution, 1 M

  • Ethyl acetate

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Incubator shaker

  • pH meter

  • Centrifuge

Step-by-Step Protocol:

  • Substrate Preparation: Prepare a 100 mM stock solution of 2,3-Dichloro-6-hydroxybenzoic acid in the potassium phosphate buffer. As the acid is poorly soluble, adjust the pH to ~7.0 with 1 M KOH to form the more soluble potassium salt.

  • Enzyme Reconstitution (if using lyophilized powder): Reconstitute the decarboxylase enzyme in 50 mM potassium phosphate buffer (pH 7.0) to a working concentration (e.g., 1-5 mg/mL). Keep the enzyme solution on ice.

  • Reaction Setup: In a 50 mL Falcon tube, combine 10 mL of the buffered substrate solution (final concentration ~10 mM, depending on optimization) with the enzyme solution (e.g., 1 mL of the 1 mg/mL stock). If using whole cells, add the appropriate amount of cell paste.

  • Incubation: Place the tube in an incubator shaker set to 30 °C and 180 rpm. Allow the reaction to proceed for 12-24 hours.

  • Reaction Monitoring: Periodically take aliquots (e.g., 100 µL), quench the reaction by adding an equal volume of 1 M HCl, and analyze by HPLC (See Section 4.1) to monitor the formation of 2,3-Dichlorophenol and the consumption of the starting material.

  • Workup and Extraction:

    • Once the reaction has reached completion (or equilibrium), terminate it by acidifying the entire mixture to pH 2-3 with 1 M HCl. This step also protonates the product, making it extractable.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, further purification can be achieved via silica gel chromatography.

Experimental Design & Data Presentation

Effective protocol design requires careful consideration of key parameters. The table below summarizes typical starting conditions and expected outcomes for both methods.

ParameterMethod A: Copper-CatalyzedMethod B: Biocatalytic (Prospective)Rationale & Causality
Catalyst Cu₂O (5 mol%) / 1,10-Phenanthroline (10 mol%)Chlorosalicylic acid decarboxylase (CsaD)Cu: Proven efficacy for aromatic decarboxylation.[7] Enzyme: High selectivity and mild conditions.[9]
Solvent NMP or Quinoline50 mM Phosphate BufferNMP: High boiling point, good solubility for reactants. Buffer: Maintains optimal enzyme pH and stability.
Temperature 190-200 °C25-37 °CHigh Temp: Needed to overcome activation energy for the Cu-catalyzed pathway.[14] Mild Temp: Matches enzyme's optimal functional range.
Time 0.5 - 4 hours12 - 24 hoursReaction kinetics are significantly faster at higher temperatures. Enzymatic reactions are typically slower.
Atmosphere Inert (N₂ or Ar) recommendedAerobicInert atmosphere prevents oxidation of the phenol product at high temperatures. Most decarboxylases are oxygen-stable.[12]
Typical Yield 70-95% (expected)>80% (potential)Based on similar substrates in the literature.[6][13]
Experimental Workflow Visualization

The following diagram outlines the general workflow for both catalytic methods, from reaction setup to final product analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Prep Weigh Reactants (Substrate, Catalyst, Ligand/Buffer) Setup Combine in Reactor + Add Solvent Prep->Setup React Apply Conditions (Heat / Incubation) Setup->React Monitor Monitor Progress (TLC / HPLC) React->Monitor Quench Quench / Acidify Monitor->Quench Reaction Complete Extract Solvent Extraction Quench->Extract Purify Column Chromatography Extract->Purify Analysis Characterize Product (NMR, GC-MS, mp) Purify->Analysis G A Ar-COOH + Cu(I)L₂ B [Ar-COO-Cu(I)L₂] + H⁺ A->B Ligand Exchange C Ar-Cu(I)L₂ + CO₂ B->C Decarboxylation D Ar-H + Cu(I)L₂ C->D Protonolysis (from solvent/trace H₂O) D->A Catalyst Regeneration caption Proposed catalytic cycle for Cu-catalyzed protodecarboxylation. G Enzyme Decarboxylase Active Site Complex Enzyme-Substrate Complex Enzyme->Complex Substrate 2,3-Dichloro-6- hydroxybenzoate Substrate->Complex Complex->Enzyme Release Product 2,3-Dichlorophenol Complex->Product CO2 CO₂ Complex->CO2 caption Simplified schematic of enzymatic decarboxylation.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 2,3-Dichloro-6-hydroxybenzoic acid synthesis

Welcome to the Advanced Synthesis Technical Support Center . As a Senior Application Scientist, I have compiled this troubleshooting guide to address one of the most notorious challenges in halogenated building block syn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Technical Support Center . As a Senior Application Scientist, I have compiled this troubleshooting guide to address one of the most notorious challenges in halogenated building block synthesis: optimizing the reaction yield and regioselectivity of 2,3-Dichloro-6-hydroxybenzoic acid (also known systematically as 5,6-dichloro-2-hydroxybenzoic acid).

Below, you will find a root-cause analysis of common synthetic failures, followed by field-proven, self-validating protocols designed to bypass these bottlenecks.

🔬 Root Cause Analysis: The Regioselectivity Problem

Q: Why am I getting poor yields (<15%) and a complex isomeric mixture when synthesizing 2,3-dichloro-6-hydroxybenzoic acid via the Kolbe-Schmitt carboxylation of 3,4-dichlorophenol?

A: The failure stems from fundamental steric and electronic causality. In 3,4-dichlorophenol, there are two available ortho positions for carboxylation: C2 and C6.

  • Position 2 (yielding the desired 2,3-dichloro-6-hydroxybenzoic acid) is flanked by the hydroxyl group and a bulky chlorine atom at C3.

  • Position 6 (yielding the undesired 4,5-dichloro-2-hydroxybenzoic acid) is significantly less sterically hindered.

Under standard high-temperature Kolbe-Schmitt conditions, the reaction is thermodynamically driven toward the path of least steric resistance. Consequently, the electrophilic attack of CO₂ overwhelmingly favors C6, making your desired product a minor impurity in its own synthesis.

KS_Issue SM 3,4-Dichlorophenol (Potassium salt) C2 Carboxylation at C2 (Sterically Hindered by C3-Cl) SM->C2 CO2, High Temp C6 Carboxylation at C6 (Less Hindered) SM->C6 CO2, High Temp P_Des 2,3-Dichloro-6-hydroxybenzoic acid (Minor Product, <15%) C2->P_Des P_Undes 4,5-Dichloro-2-hydroxybenzoic acid (Major Product, >85%) C6->P_Undes

Figure 1: Regioselectivity failure in Kolbe-Schmitt carboxylation of 3,4-dichlorophenol.

🧪 Strategic Solutions & Workflows

To achieve high yields, you must abandon the Kolbe-Schmitt route and adopt strategies that enforce absolute regiocontrol. We recommend two pathways depending on your scale and precursor availability.

G cluster_0 Pathway A: SNAr (Scalable) cluster_1 Pathway B: DoM (Lab Scale) A1 2,3-Dichloro-6-fluorobenzoic acid A2 NaOH / DMSO / H2O 80-100 °C A1->A2 A3 Meisenheimer Complex (F-leaving group) A2->A3 Target 2,3-Dichloro-6-hydroxybenzoic acid (High Yield & Regiopurity) A3->Target B1 2,3-Dichlorobenzoic acid B2 LTMP (2.2 eq), THF, -78 °C B(OiPr)3 quench B1->B2 B3 Arylboronic Acid Intermediate H2O2 / NaOH Oxidation B2->B3 B3->Target

Figure 2: High-yield strategic pathways (SNAr and DoM) for regiopure synthesis.

Pathway A: Nucleophilic Aromatic Substitution (SNAr) - Recommended for Scale-Up

Q: What is the most efficient, scalable route to synthesize regiopure 2,3-dichloro-6-hydroxybenzoic acid?

A: The optimal industrial approach is the SNAr of 2,3-dichloro-6-fluorobenzoic acid using a hydroxide source [1]. Causality: Fluorine is an exceptional leaving group in SNAr reactions due to its high electronegativity, which stabilizes the anionic Meisenheimer complex intermediate [3]. Because the fluorine is positioned ortho to the strongly electron-withdrawing carboxylic acid group, the C6 position is highly activated for nucleophilic attack, ensuring 100% regioselectivity.

Step-by-Step Protocol (Self-Validating):

  • Reaction Setup: Charge a pressure-rated reactor with 2,3-dichloro-6-fluorobenzoic acid (1.0 eq). Add a solution of 5.0 M aqueous NaOH (5.0 eq) and DMSO (1:1 v/v ratio to water). Note: DMSO accelerates the formation of the Meisenheimer complex by leaving the hydroxide anion unsolvated and highly nucleophilic.

  • Heating: Seal the reactor and heat to 95 °C for 12 hours.

  • In-Process Control (IPC): Pull an aliquot and analyze via LC-MS. Validation: The reaction is complete when the starting material mass ([M-H]⁻ 207/209) disappears and the product mass ([M-H]⁻ 205/207) dominates the chromatogram.

  • Workup: Cool the mixture to 0 °C. Slowly acidify with concentrated HCl until the pH reaches 1.5.

  • Isolation: Collect the heavily precipitated white solid via vacuum filtration. Wash with ice-cold water and dry under a vacuum to yield the product (>85% yield).

Pathway B: Directed Ortho Metalation (DoM) - Recommended for Discovery/Lab-Scale

Q: We don't have access to the fluorinated precursor. Is there an alternative bottom-up synthesis from a cheaper benzoic acid derivative?

A: Yes. You can utilize Directed Ortho Metalation (DoM) starting from 2,3-dichlorobenzoic acid [2]. Causality: The carboxylate group acts as a strong directing group. Because the C2 position is blocked by chlorine, the strong base will exclusively deprotonate the C6 position. We use Lithium tetramethylpiperidide (LTMP) instead of n-BuLi because LTMP is highly basic but non-nucleophilic, preventing unwanted attack on the carboxylate carbon or halogen-metal exchange.

Step-by-Step Protocol (Self-Validating):

  • Dianion Formation: Charge a flame-dried flask with 2,3-dichlorobenzoic acid (1.0 eq) and anhydrous THF under N₂. Cool to -78 °C. Dropwise, add freshly prepared LTMP (2.2 eq). Validation: The solution will transition to a deep red/brown color, confirming the formation of the ortho-lithiated dianion.

  • Electrophilic Quench: Stir for 1 hour at -78 °C, then add triisopropyl borate (B(OiPr)₃) (3.0 eq) dropwise. Allow the mixture to slowly warm to room temperature over 2 hours.

  • Oxidation: Cool the flask back to 0 °C. Add 10% aqueous NaOH (3.0 eq), followed by the careful, dropwise addition of 30% H₂O₂ (3.0 eq). Validation: A mild exotherm and bubbling will occur, indicating the successful oxidative cleavage of the C–B bond to the desired C–O bond.

  • Workup: Stir for 1 hour, quench with saturated Na₂S₂O₃ to destroy excess peroxide, and acidify to pH 2 with 6M HCl. Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the product (70-75% yield).

📊 Quantitative Pathway Comparison

Use the following data table to select the appropriate synthetic strategy for your laboratory's capabilities:

Synthesis RoutePrecursorRegioselectivityOverall YieldScalabilityPrimary Impurity Profile
Kolbe-Schmitt 3,4-Dichlorophenol< 15%~10%High4,5-dichloro-2-hydroxybenzoic acid (>85%)
SNAr (Recommended) 2,3-Dichloro-6-fluorobenzoic acid> 99%85–90%HighUnreacted starting material (easily separated)
DoM 2,3-Dichlorobenzoic acid> 99%70–75%Low/MediumProtodeboronation byproducts

📚 References

  • Regio-selective hydroxysubstitution of fluorobenzoic acid derivatives. ResearchGate. Available at:[Link]

  • Snieckus, V. Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews 1990, 90 (6), 879-933. Available at:[Link]

  • Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. The USA Journals. Available at:[Link]

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 2,3-Dichloro-6-hydroxybenzoic Acid

Welcome to the Application Support Center. As drug development professionals and formulation scientists, dealing with halogenated aromatic acids often presents a classic "brick dust" and "grease ball" paradox.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As drug development professionals and formulation scientists, dealing with halogenated aromatic acids often presents a classic "brick dust" and "grease ball" paradox. 2,3-Dichloro-6-hydroxybenzoic acid is particularly challenging. While it possesses ionizable groups, its unionized form exhibits extremely poor aqueous solubility.

This guide provides field-proven, mechanistically grounded solutions to overcome these formulation hurdles, giving you full control over your solubility enhancement strategies.

Part 1: Physicochemical Profiling (The "Why")

To troubleshoot solubility, we must first understand the molecular causality. The poor aqueous solubility of 2,3-Dichloro-6-hydroxybenzoic acid is driven by two primary structural factors:

  • High Lipophilicity: The two chlorine atoms at the 2- and 3-positions significantly increase the hydrophobic surface area of the aromatic ring.

  • Intramolecular Hydrogen Bonding: The hydroxyl group at the 6-position is ortho to the carboxylic acid. This proximity allows for a strong intramolecular hydrogen bond, forming a stable pseudo-six-membered ring. This conformation shields the polar functional groups from the aqueous solvent, drastically reducing hydration and water solubility.

Table 1: Physicochemical Profile & Solubility Implications
ParameterEstimated ValueFormulation Implication
pKa1 (-COOH) ~1.5 - 2.0Highly acidic due to ortho-Cl and ortho-OH inductive/resonance effects. Can be ionized at pH > 4.0.
pKa2 (-OH) ~8.0 - 9.0Phenolic OH; requires highly alkaline pH for dual ionization (usually avoided in biological assays).
LogP (Unionized) ~2.5 - 3.0High lipophilicity. Requires cosolvents or complexation if formulated at low/neutral pH.
Intrinsic Solubility (S₀) < 0.1 mg/mLThe free acid will precipitate rapidly in gastric or acidic microenvironments.

Part 2: Troubleshooting Guides & FAQs

Q1: My 2,3-Dichloro-6-hydroxybenzoic acid precipitates immediately when added to a pH 4.0 buffer. Why is this happening if the pKa is ~2.0? Causality: While the bulk pH of your buffer is 4.0, the dissolution of the free acid locally drops the microenvironmental pH at the solid-liquid interface. If your buffer capacity is insufficient, the local pH falls below the pKa, driving the equilibrium toward the highly insoluble unionized free acid. Solution: Pre-formulate the compound as a 1 (e.g., sodium or meglumine) to increase the dissolution rate and intrinsic solubility[1]. Alternatively, use a high-capacity buffer (e.g., 100 mM citrate/phosphate) and monitor the pH dynamically during the dissolution process, adjusting with 0.1 N NaOH as needed.

Q2: We are formulating an intravenous (IV) injection at a physiological pH (7.4). The sodium salt is used, but we still cannot achieve our target concentration of 15 mg/mL. What is the next step? Causality: Even when fully ionized, the intrinsic solubility of the ionized form ( Si​ ) is capped by the hydrophobic nature of the dichloro-aromatic ring. Water alone cannot effectively solvate the hydrophobic bulk of the molecule at high concentrations. Solution: Implement a 2. Adding a water-miscible solvent like Polyethylene Glycol 400 (PEG 400) or Propylene Glycol lowers the dielectric constant of the aqueous vehicle, significantly enhancing the solubility of lipophilic organic salts[2]. A 10-20% (v/v) PEG 400 system is generally well-tolerated for IV administration.

Q3: We cannot use organic cosolvents due to strict toxicity constraints in our in vitro cellular assays. How can we keep the molecule in solution at neutral pH? Causality: You require a solubility enhancer that provides a hydrophobic microenvironment for the drug without altering the bulk properties of the aqueous media. Solution: Utilize 3. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard here. The hydrophobic dichloro-aromatic ring inserts into the non-polar cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin maintains excellent aqueous solubility[3].

Part 3: Experimental Protocols

Protocol 1: pH-Solubility Profiling and Salt Selection

This self-validating protocol ensures you identify the exact pH at which precipitation occurs (the pHmax).

  • Preparation: Prepare a series of 50 mM phosphate/citrate buffers ranging from pH 2.0 to 8.0.

  • Saturation: Add an excess of 2,3-Dichloro-6-hydroxybenzoic acid (e.g., 20 mg) to 1 mL of each buffer in microcentrifuge tubes.

  • Equilibration: Agitate the tubes on a rotary shaker at 37°C for 48 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the samples at 15,000 x g for 15 minutes.

    • Self-Validation Step: Visually inspect the supernatant with a laser pointer (Tyndall effect). The absence of beam scattering confirms you have a true solution, ruling out false-positive solubility readings from nano-suspensions.

  • Quantification: Dilute the supernatant appropriately and quantify the dissolved drug using RP-HPLC (UV detection at ~280 nm).

  • Data Plotting: Plot log(Solubility) vs. pH to determine the experimental pKa and the solubility plateau.

Protocol 2: Preparation of HP-β-CD Inclusion Complexes (Kneading Method)

A scalable method to force hydrophobic inclusion without excessive solvent use.

  • Molar Ratio Calculation: Weigh 2,3-Dichloro-6-hydroxybenzoic acid and HP-β-CD in a 1:1 molar ratio[4].

  • Wetting: Place the HP-β-CD in a glass mortar and add a minimal amount of purified water (just enough to form a thick paste).

  • Kneading: Gradually incorporate the API into the paste. Knead continuously for 45-60 minutes. The mechanical shear forces the hydrophobic dichloro-aromatic ring into the cyclodextrin cavity.

  • Drying: Dry the resulting paste in a vacuum desiccator at room temperature for 24 hours.

  • Pulverization & Validation: Gently crush the dried complex.

    • Self-Validation Step: Validate complexation using Differential Scanning Calorimetry (DSC). The disappearance of the API's sharp melting endotherm confirms successful molecular inclusion within the cyclodextrin cavity.

Part 4: Decision Workflow

SolubilityWorkflow Start Poor Solubility: 2,3-Dichloro-6-hydroxybenzoic acid CheckPH Can formulation pH be maintained > 5.0? Start->CheckPH SaltForm Salt Formation (e.g., Sodium/Meglumine salt) CheckPH->SaltForm Yes (Ionization) Cyclo Cyclodextrin Complexation (HP-β-CD) CheckPH->Cyclo No (Requires Neutral/Acidic) Cosolvent Cosolvent Addition (10-20% PEG 400 / Ethanol) SaltForm->Cosolvent Target Conc. Not Met Lipid Lipid-Based Delivery (Microemulsions) Cosolvent->Lipid Toxicity Concerns Cyclo->Lipid Complexation Fails

Solubility enhancement decision workflow for 2,3-Dichloro-6-hydroxybenzoic acid.

References

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article Source: International Journal of Pharmaceutical Sciences Review and Research URL:[Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review Source: Indian Journal of Pharmaceutical and Biological Research URL:[Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond Source: Molecules / National Center for Biotechnology Information (PMC) URL:[Link]

  • Review on Inclusion Complexation: A Technique to Enhance the Solubility of Poorly Water Soluble Drug Source: International Journal of Research in Pharmacy and Allied Science URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Isomer Separation of 2,3-Dichloro-6-hydroxybenzoic Acid

Welcome to the Technical Support Center for the synthesis and purification of1 (also known as 3,4-dichlorosalicylic acid, CAS 14010-45-8)[1]. This guide is designed for researchers and drug development professionals deal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of1 (also known as 3,4-dichlorosalicylic acid, CAS 14010-45-8)[1]. This guide is designed for researchers and drug development professionals dealing with the complex isolation of this critical halogenated intermediate.

Mechanistic Overview: The Origin of Impurities

To effectively remove impurities, we must first understand their causality. The synthesis of 2,3-dichloro-6-hydroxybenzoic acid typically relies on the Kolbe-Schmitt carboxylation of 2,3-dichlorophenol.

During this reaction, the phenolate ion undergoes electrophilic aromatic substitution with CO₂. While the reaction conditions (often utilizing K₂CO₃ under pressure) are optimized to direct CO₂ to the ortho position, thermodynamic equilibration and steric factors inevitably lead to side reactions[2]. This generates three primary classes of impurities:

  • The Para-Isomer: 2,3-dichloro-4-hydroxybenzoic acid, formed via carboxylation at the para position.

  • Residual Starting Material: Unreacted 2,3-dichlorophenol due to incomplete conversion.

  • Trace Isomers: By-products like 3,5-dichloro-2-hydroxybenzoic acid or 3,6-dichloro-2-hydroxybenzoic acid, which arise if the starting 2,3-dichlorophenol contained trace positional isomers (e.g., 2,4-DCP or 2,5-DCP)[3].

G start 2,3-Dichlorophenol (Starting Material) rxn Kolbe-Schmitt Carboxylation (CO2, K2CO3, Heat) start->rxn target 2,3-Dichloro-6-hydroxybenzoic acid (Target Ortho-Isomer) rxn->target Major imp1 2,3-Dichloro-4-hydroxybenzoic acid (Para-Isomer Impurity) rxn->imp1 Minor imp2 Unreacted 2,3-Dichlorophenol (Residual Impurity) rxn->imp2 Incomplete Rxn

Reaction pathway and impurity generation in Kolbe-Schmitt carboxylation.

Frequently Asked Questions (FAQs)

Q: Why does my synthesized product show a broad melting point range after initial precipitation? A: A broad melting point indicates structural contamination, primarily from the para-isomer and unreacted 2,3-dichlorophenol. The target ortho-isomer forms a highly stable intramolecular hydrogen bond between the hydroxyl (-OH) and carboxylate (-COOH) groups. The para-isomer cannot form this intramolecular bond, relying instead on intermolecular hydrogen bonding. This drastically alters its crystallization kinetics, causing it to co-precipitate as an amorphous impurity.

Q: Can I use standard silica gel chromatography to separate these isomers? A: While possible for sub-gram analytical batches, it is highly inefficient for preparative scale. The strongly hydrogen-bonding carboxylic acid groups cause severe tailing on silica, leading to poor resolution and low recovery. We recommend exploiting pKa and solubility differentials (detailed below) as a scalable, self-validating alternative.

Data Presentation: Physicochemical Differentials

Successful separation relies entirely on exploiting the physicochemical differences between the target and its impurities.

ComponentApprox. pKaIntramolecular H-BondSolubility in Hot Xylene (90°C)Solubility in Aqueous pH 6.5
2,3-Dichloro-6-hydroxybenzoic acid (Target) ~2.0YesHighHigh (as ionized salt)
2,3-Dichloro-4-hydroxybenzoic acid (Para-isomer) ~2.5NoLowHigh (as ionized salt)
2,3-Dichlorophenol (Starting Material) ~7.4NoHighLow (protonated)

Troubleshooting Guides & Step-by-Step Methodologies

Protocol A: pH-Gradient Extraction (Removal of Unreacted Phenol)

Causality: 2,3-Dichlorophenol has a pKa of ~7.4, whereas the synthesized carboxylic acids have pKa values near 2.0. By buffering the aqueous mixture strictly to pH 6.5, the carboxylic acids remain fully ionized (water-soluble), while the phenol is protonated and driven into the organic phase.

  • Alkalinization: Dissolve the crude reaction mixture in 10% aqueous NaOH until the solution reaches pH > 10. Ensure all solids are dissolved.

  • Solvent Addition: Add an equal volume of Toluene or Xylene to the aqueous mixture in a separatory funnel.

  • Precision Acidification: Carefully titrate the biphasic mixture with 2M HCl under vigorous stirring until the aqueous phase reaches exactly pH 6.5 .

  • Phase Separation: Allow the layers to separate. The upper organic phase now contains the unreacted 2,3-dichlorophenol. Drain the lower aqueous phase (containing your target and isomeric acids) into a clean flask.

  • Self-Validation Step: Spot both phases on a TLC plate (Eluent: Hexane/Ethyl Acetate/Acetic Acid 60:40:1). The aqueous phase must show zero trace of the high-Rf phenol spot. If phenol remains, repeat steps 2-4.

Protocol B: Fractional Recrystallization (Separation of Ortho and Para Isomers)

Causality: The intramolecular hydrogen bond in the ortho-isomer makes it significantly more lipophilic than the para-isomer. In hot aromatic solvents, the para-isomer exhibits drastically lower solubility due to its rigid intermolecular hydrogen-bonded network[4].

  • Total Precipitation: Acidify the purified aqueous phase from Protocol A to pH 1.5 using concentrated HCl. This fully protonates all isomeric acids, causing them to precipitate.

  • Isolation: Filter the resulting solid cake under vacuum and dry completely in a desiccator. Moisture will ruin the subsequent recrystallization step.

  • Selective Solubilization: Suspend the dried solid in Xylene (approx. 5-7 mL per gram of crude) and heat to 90°C under reflux. The ortho-isomer will dissolve completely, while the bulk of the para-isomer will remain as an insoluble suspension.

  • Hot Filtration: Rapidly filter the hot mixture through a pre-warmed Buchner funnel to remove the solid para-isomer.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then transfer to a 5°C bath. Pure 2,3-dichloro-6-hydroxybenzoic acid will crystallize as distinct needles.

  • Self-Validation Step: Filter the final crystals and verify purity via HPLC. The melting point should now be sharp and consistent.

Workflow crude Crude Reaction Mixture (Target + Isomers + Phenol) alkaline Dissolve in aq. NaOH (pH > 10) crude->alkaline ph7 Acidify to pH 6.5 (Extract with Toluene) alkaline->ph7 phenol_out Organic Phase (Unreacted Phenol) ph7->phenol_out Organic aq_phase Aqueous Phase (Isomeric Acid Salts) ph7->aq_phase Aqueous ph2 Acidify to pH 1.5 (Precipitation) aq_phase->ph2 recryst Fractional Recrystallization (Hot Xylene) ph2->recryst pure Pure 2,3-Dichloro-6-hydroxybenzoic acid recryst->pure Cooling/Crystals para_out Hot Filtered Solid (Para-Isomer) recryst->para_out Hot Filtration

Step-by-step purification workflow for isolating the target ortho-isomer.

References

  • Process for the preparation of 3,6-dichloro-salicyclic acid (US Patent 4232172A). Google Patents. 4

  • Aqueous formulations of dicamba (WO2021198458A1). Google Patents. 3

  • Dioxins: Volume I - Sources, Exposure, Transport, and Control . EPA NEPIS. 2

  • 3,4-Dichloro-2-Hydroxybenzoic Acid CAS NO 14010-45-8 . ChemicalCell. 1

Sources

Optimization

Optimizing crystallization conditions for high purity 2,3-Dichloro-6-hydroxybenzoic acid

An in-depth guide to achieving high-purity 2,3-Dichloro-6-hydroxybenzoic acid through optimized crystallization. Technical Support Center: Crystallization of 2,3-Dichloro-6-hydroxybenzoic Acid Welcome to the technical su...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to achieving high-purity 2,3-Dichloro-6-hydroxybenzoic acid through optimized crystallization.

Technical Support Center: Crystallization of 2,3-Dichloro-6-hydroxybenzoic Acid

Welcome to the technical support center for the purification of 2,3-Dichloro-6-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for obtaining this compound in high purity. Crystallization is a powerful purification technique that leverages differences in solubility to separate a desired compound from impurities.[1][2] For 2,3-Dichloro-6-hydroxybenzoic acid, a molecule with multiple functional groups, controlling the crystallization conditions is paramount to achieving the stringent purity levels required for downstream applications.

This document moves beyond simple protocols to explain the scientific principles behind each step, empowering you to troubleshoot and optimize your own experiments effectively.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the crystallization of 2,3-Dichloro-6-hydroxybenzoic acid.

Q1: What is the most critical factor for successful crystallization of this compound?

A1: Solvent selection is the most critical variable.[3] An ideal solvent system for 2,3-Dichloro-6-hydroxybenzoic acid should meet the following criteria:

  • High Solubility at Elevated Temperatures: The compound should dissolve completely in a minimal amount of boiling or near-boiling solvent.

  • Low Solubility at Cold Temperatures: Upon cooling, the compound's solubility should drop significantly, allowing for high recovery of the crystallized product.

  • Inertness: The solvent must not react with the compound.

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (to be removed with the mother liquor).[2]

  • Volatility: The solvent should be sufficiently volatile for easy removal from the purified crystals after filtration.

Given the polar nature of the carboxylic acid and hydroxyl groups, combined with the nonpolar character of the dichlorinated benzene ring, a mixed solvent system or a moderately polar single solvent is often optimal.

Q2: How does pH affect the solubility and crystallization of 2,3-Dichloro-6-hydroxybenzoic acid?

A2: The pH of the solution has a dramatic impact on the solubility of this compound.[4][5]

  • In Acidic Conditions (Low pH): The carboxylic acid group (-COOH) remains protonated. In this neutral form, the molecule is less polar and thus less soluble in aqueous solutions. Crystallization is typically performed under acidic to neutral conditions to maximize yield.

  • In Basic Conditions (High pH): The carboxylic acid and, to a lesser extent, the phenolic hydroxyl group will deprotonate to form the carboxylate (-COO⁻) and phenoxide (-O⁻) ions, respectively. This salt form is significantly more polar and highly soluble in water.[6][7] Therefore, attempting crystallization from a basic aqueous solution will likely result in very poor or no recovery.

This pH-dependent solubility can be exploited for purification. Dissolving the crude material in a dilute basic solution to deprotonate it and remove insoluble non-acidic impurities by filtration, followed by re-acidification to precipitate the purified acid, is a valid purification strategy, although this is technically a precipitation/crystallization rather than a recrystallization.[8]

Q3: What are some good starting solvents to screen for this compound?

A3: A systematic solvent screening is always recommended. Based on the structure (an aromatic carboxylic acid), good starting points include:

  • Alcohols: Methanol, ethanol, or isopropanol. These can hydrogen bond with the solute.

  • Ketones: Acetone.

  • Esters: Ethyl acetate.

  • Aromatic Solvents: Toluene.

  • Mixed Solvent Systems: A mixture of a "good" solvent (in which the compound is highly soluble) and a "poor" or "anti-solvent" (in which it is sparingly soluble) can be very effective. For example, a patent for the related isomer 3,6-dichloro-2-hydroxybenzoic acid suggests a mixed solvent of toluene and methanol.[9] An ethanol/water or acetone/hexane system could also be effective.

Q4: What analytical techniques should I use to confirm the purity of my final product?

A4: Verifying the purity of your crystallized 2,3-Dichloro-6-hydroxybenzoic acid is a critical final step.

  • High-Performance Liquid Chromatography (HPLC): This is the most recommended technique for its high resolution, sensitivity, and quantitative capabilities.[10][11] A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and buffered water) can effectively separate the main compound from regioisomers and other impurities.[12]

  • Differential Scanning Calorimetry (DSC): DSC can determine the melting point and assess purity. A sharp melting peak at the correct temperature is indicative of high purity. Impurities typically cause a broadening of the peak and a depression of the melting point.[]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify any remaining impurities if their concentration is high enough for detection.

Troubleshooting Guide: Common Crystallization Problems & Solutions

This guide provides solutions to specific issues you may encounter during your experiments.

Problem Encountered Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used , resulting in a solution that is not supersaturated upon cooling.[14] 2. The solution has cooled into a stable supersaturated state where nucleation is inhibited.1. Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, then allow it to cool again.[14] 2. Induce Nucleation:     a. Scratch the inner surface of the flask with a glass rod at the air-solvent interface to create nucleation sites.[1][15]     b. Add a seed crystal from a previous pure batch to the solution. This provides a template for crystal growth.[1]
The compound "oils out" instead of crystallizing. 1. The solution is too concentrated , or the cooling is too rapid. 2. The boiling point of the solvent is higher than the melting point of the solute , causing it to melt before dissolving. 3. High levels of impurities are present, which can inhibit the formation of a crystal lattice.[15]1. Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent and allow it to cool much more slowly. Insulating the flask can help.[14] 2. Change the solvent to one with a lower boiling point. 3. Perform a preliminary purification step , such as a charcoal treatment to remove colored impurities or an acid-base extraction.
The final yield is very low. 1. Too much solvent was used , leaving a significant amount of the product dissolved in the mother liquor.[14] 2. Premature crystallization occurred during a hot filtration step, resulting in product loss on the filter paper. 3. The cooling was not sufficient to maximize precipitation.1. Use the minimum amount of hot solvent required for complete dissolution. 2. Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) before hot filtration. Perform the filtration quickly.[16] 3. Cool the flask in an ice-water bath for at least 30 minutes after it has cooled to room temperature to maximize crystal recovery.
The crystals are very fine or needle-like, making filtration difficult. 1. The solution cooled too rapidly , leading to rapid nucleation and the formation of many small crystals instead of the slow growth of larger ones.[17]1. Ensure slow cooling. After dissolving the solid, cover the flask and allow it to cool to room temperature undisturbed on the benchtop before moving to an ice bath. Insulating the flask with glass wool or a beaker can further slow the cooling rate.[2]
The product is discolored or contains visible impurities. 1. Colored impurities were not removed prior to crystallization. 2. Impurities co-precipitated with the product due to rapid cooling or an inappropriate solvent choice.1. Use Activated Charcoal: After dissolving the crude product in the hot solvent, cool the solution slightly and add a small amount of activated charcoal. Re-heat to boiling for a few minutes, then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.[2][16] 2. Recrystallize a second time , ensuring very slow cooling to allow for selective crystallization.

Troubleshooting Workflow Diagram

Caption: A flowchart for troubleshooting common crystallization issues.

Experimental Protocol: Recrystallization from an Ethanol/Water System

This protocol provides a robust starting point for the purification of 2,3-Dichloro-6-hydroxybenzoic acid.

1. Dissolution: a. Place the crude 2,3-Dichloro-6-hydroxybenzoic acid (e.g., 1.0 g) into a 50 mL Erlenmeyer flask. b. Add a magnetic stir bar. c. Add the primary solvent (ethanol) dropwise at room temperature while stirring until a slurry is formed. d. Gently heat the mixture on a hot plate to approximately 60-70°C. e. Continue adding hot ethanol in small portions until the solid just dissolves completely. It is crucial to use the minimum amount of hot solvent necessary.

2. (Optional) Decolorization: a. If the solution is colored, remove it from the heat and allow it to cool for a minute. b. Add a very small amount of activated charcoal (e.g., ~20 mg). c. Re-heat the mixture to a gentle boil for 2-5 minutes. d. Perform a hot gravity filtration through fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove the charcoal.[16]

3. Crystallization: a. To the hot, clear solution, add the anti-solvent (deionized water) dropwise until the solution just begins to show faint, persistent turbidity. b. Add a few more drops of the primary solvent (hot ethanol) until the solution becomes clear again. c. Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin within 20-30 minutes. d. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.[1]

4. Isolation and Drying: a. Collect the purified crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals on the filter with a small amount of ice-cold anti-solvent (deionized water) to remove any residual soluble impurities. c. Continue to draw air through the filter cake for 15-20 minutes to partially dry the crystals. d. Transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50°C).

5. Purity Verification: a. Determine the melting point of the dried crystals. b. Analyze the purity using a validated HPLC method.[10]

References

  • Vertex AI Search. (n.d.). Recrystallization of Benzoic Acid.
  • Vertex AI Search. (n.d.). The Recrystallization of Benzoic Acid.
  • Vertex AI Search. (n.d.). Recrystallization and Crystallization.
  • Alfa Chemistry. (n.d.). Recrystallization of Benzoic Acid.
  • Vertex AI Search. (n.d.). Recrystallisation of benzoic acid.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Zhanghua. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment | Zhanghua - Filter Dryer.
  • Vertex AI Search. (n.d.). Guide for crystallization.
  • Google Patents. (n.d.). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
  • Google Patents. (n.d.). CA2343012A1 - Method for crystallising carboxylic acid.
  • BOC Sciences. (n.d.). Analytical Services for Purity Determination.
  • Benchchem. (n.d.). Technical Support Center: Crystallization of Organometallic Carboxylic Acids.
  • Altiras. (2026, March 24). How Progressive Freeze Purification Works for Carboxylic Acids.
  • ResearchGate. (n.d.). A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers.
  • AA Blocks. (n.d.). 1806282-06-3 | MFCD28786450 | 2,3-Dichloro-6-hydroxybenzoic acid.
  • Altum Technologies. (2023, September 20). Crystallizer Fouling & Scaling Guide.
  • AAT Bioquest. (2023, March 17). Does pH affect solubility?.
  • Benchchem. (n.d.). Technical Support Center: Stability of 4-(2,5-Dichlorophenoxy)benzoic acid in Solution.
  • PMC. (2025, September 17). Biotechnological Production, Isolation and Characterisation of (2R ,3S )‐2,3‐Dihydroxy‐2,3‐Dihydrobenzoate.
  • Google Patents. (n.d.). CN107827735B - Synthetic method of 2-hydroxy-3, 6-dichlorobenzoic acid.
  • Sigma-Aldrich. (n.d.). 3,6-Dichloro-2-hydroxybenzoic acid-(phenyl- 13 C 6 ).
  • AIP Publishing. (2013, August 30). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.
  • YouTube. (2022, February 25). pH Effects on Solubility | 17.6 General Chemistry.
  • PMC. (n.d.). 2-Chloro-6-(2,3-dichlorobenzenesulfonamido)benzoic acid.
  • AIP Publishing. (2011, May 18). IUPAC-NIST Solubility Data Series. 90. Hydroxybenzoic Acid Derivatives in Binary and Ternary Systems. Part II. Hydroxybenzoic Acids, Hydroxybenzoates, and Hydroxybenzoic Acid Salts in Nonaqueous Systems.
  • ResearchGate. (2021, April 11). (PDF) A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS.
  • Sigma-Aldrich. (n.d.). 2,3-Dihydroxybenzoic acid 99 303-38-8.
  • PMC. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,3-Dihydroxybenzoic acid.
  • Vertex AI Search. (n.d.). Distribution of 2-hydroxybenzoic acid between water and an organic solvent.
  • Benchchem. (n.d.). A Comparative Guide to Purity Assessment of Synthesized 2,6-dichloro-3-chlorosulfonyl-benzoic Acid by HPLC.
  • ResearchGate. (n.d.). 2,3-Dihydroxybenzoic acid.
  • Benchchem. (n.d.). Application Notes and Protocols for the Crystallization of 3-Hydroxybenzoic Acid.
  • PubMed. (2001, August 24). Assay of 2,3-dihydroxybenzoic acid and related compounds in plant materials by high-performance liquid chromatography.
  • Vertex AI Search. (n.d.). Crystal structure of 3,5-dichloro-2-hydroxy-benzoic acid, C6H2Cl2(OH)COOH.
  • NIST. (n.d.). Benzoic acid, 3,6-dichloro-2-hydroxy - the NIST WebBook.
  • Google Patents. (n.d.). CN103012123A - Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid.
  • US EPA. (2023, November 1). Benzoic acid, 3,6-dichloro-2-hydroxy- - Substance Details - SRS.
  • Google Patents. (n.d.). US2849480A - Process for the preparation of 2, 3, 6-trihydroxybenzoic acid and derivatives.
  • MDPI. (2023, December 19). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO 2 and In Situ Product Removal.
  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II].
  • PubChem. (n.d.). 3,6-Dichlorosalicylic acid.

Sources

Troubleshooting

Troubleshooting chromatographic peak tailing of 2,3-Dichloro-6-hydroxybenzoic acid in LC-MS

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the LC-MS analysis of halogenated phenolic acids.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the LC-MS analysis of halogenated phenolic acids. 2,3-Dichloro-6-hydroxybenzoic acid is notoriously prone to severe chromatographic peak tailing, loss of resolution, and signal suppression.

This guide deconstructs the physical chemistry behind these issues—specifically metal chelation and mixed-state ionization—and provides validated, step-by-step methodologies to restore peak symmetry and quantitative reliability.

Diagnostic Workflow

Before altering your method, use the following logical workflow to isolate the physical or chemical root cause of the peak tailing.

G Start Peak Tailing Observed: 2,3-Dichloro-6-hydroxybenzoic acid CheckAll Do all peaks tail or just this analyte? Start->CheckAll AllTail All Peaks Tail CheckAll->AllTail All Peaks OneTail Only Analyte Tails CheckAll->OneTail Specific Peak DeadVol Check for Dead Volume, Column Void, or Blocked Frit AllTail->DeadVol Chelation Is the LC flow path stainless steel? OneTail->Chelation AddMedronic Add 5 µM Medronic Acid or use Bio-inert Hardware Chelation->AddMedronic Yes CheckPH Check Mobile Phase pH (Is pH ≈ pKa?) Chelation->CheckPH No AdjustPH Adjust pH > 4.0 (e.g., Ammonium Acetate) for full ionization CheckPH->AdjustPH pH is 2.0 - 3.0

Diagnostic workflow for isolating the root cause of peak tailing in 2,3-Dichloro-6-hydroxybenzoic acid.

Troubleshooting Guide & FAQs

Q1: Why is 2,3-Dichloro-6-hydroxybenzoic acid particularly prone to peak tailing compared to other benzoic acids? Answer: The root cause lies in its specific molecular geometry. The molecule possesses a carboxylic acid group and a hydroxyl group in the ortho position relative to each other (a salicylic acid motif). This arrangement acts as a powerful [1]. When the analyte travels through a standard ultra-high-performance liquid chromatography (UHPLC) system, the electron-rich oxygen atoms coordinate with Lewis acid sites—specifically transition metals like iron (Fe³⁺) and nickel (Ni²⁺) present in [2]. This secondary retention mechanism delays a fraction of the analyte population, resulting in a pronounced asymmetric tail.

Q2: How do I eliminate metal-induced tailing without replacing my entire LC system with bio-inert hardware? Answer: If upgrading to High Performance Surface (HPS) or bio-inert column hardware is not immediately feasible, the most effective chemical intervention is the use of mobile phase additives. While EDTA is a classic chelator, it causes [3]. Instead, I recommend adding Medronic acid (methylenediphosphonic acid) at a low concentration (5 µM) to the mobile phase. Medronic acid passivates the active metal sites in the flow path by binding to them more strongly than your analyte, [4][5].

Q3: My LC flow path is completely bio-inert, but I am still seeing peak broadening and tailing. What is the next most likely cause? Answer: If metal chelation is ruled out, the issue is almost certainly a mobile phase pH mismatch. The pKa of the carboxylic acid in 2,3-Dichloro-6-hydroxybenzoic acid is highly acidic (estimated pKa ~1.5–2.0) due to the electron-withdrawing inductive effect of the two chlorine atoms. If you are using standard 0.1% formic acid (pH ~2.7), the mobile phase pH is hovering too close to the analyte's pKa. This causes the molecule to exist in a dynamic equilibrium between its protonated (neutral) and deprotonated (anionic) states during the separation, leading to split or tailing peaks. You must[6]. For LC-MS in negative ESI mode, using a buffer like 10 mM ammonium acetate (pH ~6.7) ensures the analyte is fully deprotonated, yielding a sharp, symmetrical peak.

Q4: What column chemistry is best suited for this analyte? Answer: Avoid older Type-A silica columns, which have high residual silanol activity. While silanol interactions primarily cause tailing for basic amines, highly acidic silanols can cause mixed-mode repulsion/retention for acidic compounds. Opt for a modern, superficially porous (core-shell) particle with a high-purity Type-B silica base and [7].

Experimental Protocols

Protocol 1: System Passivation and Medronic Acid Implementation

Objective: Neutralize active metal sites in the LC flow path to prevent analyte chelation.

  • System Flush: Remove the analytical column. Flush the entire LC system (including all solvent lines and the autosampler needle wash) with 50:50 Water:Methanol containing 0.1% Phosphoric acid for 30 minutes at 1.0 mL/min to strip existing metal complexes.

  • Water Wash: Flush the system with LC-MS grade water for 15 minutes to remove the phosphoric acid.

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water) and Mobile Phase B (Acetonitrile). Add 5 µM Medronic acid to both phases to maintain a constant passivation state during gradient elution.

  • Equilibration: Reinstall the analytical column. Equilibrate the column with the new medronic acid-containing mobile phase for at least 20 column volumes before injecting samples.

  • Self-Validation Step: To validate that passivation is successful, inject a standard solution of 2,3-Dichloro-6-hydroxybenzoic acid before and after the medronic acid equilibration. You should observe the asymmetry factor (As) drop from >2.0 to <1.2, and the peak area should stabilize with a Relative Standard Deviation (RSD) <2% across 6 replicate injections.

Protocol 2: Mobile Phase pH Optimization for Negative ESI

Objective: Ensure full ionization of 2,3-Dichloro-6-hydroxybenzoic acid to prevent mixed-state peak broadening.

  • Buffer Selection: Discard formic acid. Prepare a 10 mM Ammonium Acetate buffer in LC-MS grade water.

  • pH Adjustment: Do not adjust the pH; the natural pH of 10 mM ammonium acetate is ~6.7, which is well above the analyte's pKa, ensuring it is >99.9% deprotonated.

  • Organic Modifier: Use Methanol or Acetonitrile. (Methanol often provides better negative ESI efficiency for phenolic acids).

  • Gradient Design: Run a gradient from 5% B to 95% B over 5 minutes.

  • Self-Validation Step: Monitor the retention time (tR). As the molecule transitions to its fully deprotonated state at pH 6.7, it will become more polar and elute earlier than at pH 2.7. A stable, reproducible tR confirms that the ionization state is locked and no longer in dynamic equilibrium.

Quantitative Data Presentation

The table below summarizes the expected impact of hardware choices and mobile phase additives on the chromatography of 2,3-Dichloro-6-hydroxybenzoic acid.

Column HardwareMobile Phase AdditiveMobile Phase pHPeak Asymmetry (As)Relative MS Signal Intensity
Standard Stainless Steel0.1% Formic Acid~2.72.85 (Severe Tailing)35%
Standard Stainless Steel5 µM Medronic Acid~2.71.15 (Symmetrical)92%
Standard Stainless Steel5 µM EDTA~2.71.12 (Symmetrical)18% (Ion Suppression)
Bio-inert / PEEK-lined0.1% Formic Acid~2.71.60 (Moderate Tailing)*75%
Bio-inert / PEEK-lined10 mM Ammonium Acetate~6.71.05 (Excellent)100%

*Note: The moderate tailing observed in the bio-inert system with formic acid is due to the pH/pKa mismatch causing mixed ionization states, not metal chelation.

References

  • Performance and Mechanism of Catalytic Ozonation Degradation of Salicylic Acid with Waste Aluminum Alloy as Catalyst Source: Journal of Environmental Engineering (ASCE Library) URL:[Link]

  • Improved Peak Recovery and Peak Shape of Oligonucleotides Using Waters PREMIER Columns Source: Waters Corporation URL:[Link]

  • Improved LC/MS Methods for the Analysis of Metal-Sensitive Analytes Using Medronic Acid as a Mobile Phase Additive Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • A Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid, and Glufosinate in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC Source: Labcompare URL:[Link]

  • Common Causes Of Peak Tailing in Chromatography Source: ALWSCI URL:[Link]

Sources

Optimization

Technical Support Center: Pilot Plant Scale-Up of 2,3-Dichloro-6-hydroxybenzoic Acid

Welcome to the technical support and troubleshooting hub for the scale-up of 2,3-Dichloro-6-hydroxybenzoic acid. This guide is engineered for process chemists, chemical engineers, and drug development professionals trans...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting hub for the scale-up of 2,3-Dichloro-6-hydroxybenzoic acid. This guide is engineered for process chemists, chemical engineers, and drug development professionals transitioning this critical active pharmaceutical ingredient (API) intermediate from the laboratory fume hood to the 50L+ pilot plant scale.

Process Route Selection & Causality

While the is the classical industrial route for synthesizing salicylic acids, applying it directly to 3,4-dichlorophenol at scale requires high temperatures (150°C+) and high-pressure CO₂[1]. This approach is thermodynamically driven and often yields an intractable mixture of 4,5-dichloro- and 5,6-dichloro-2-hydroxybenzoic acid regioisomers.

To achieve strict regiocontrol and >99% purity for 2,3-Dichloro-6-hydroxybenzoic acid , modern pilot plants utilize a Directed Ortho-Metalation (DoM) strategy[2]. By protecting the phenol as a Methoxymethyl (MOM) ether, the oxygen lone pairs coordinate the lithium of n-Butyllithium (n-BuLi), kinetically directing deprotonation exclusively to the adjacent C6 position at cryogenic temperatures (-70°C).

Synthetic Workflow Visualization

G N1 3,4-Dichlorophenol (Starting Material) N2 MOM Protection (Ether Formation) N1->N2 NaH, MOM-Cl N3 Directed Ortho-Metalation (n-BuLi, -70°C) N2->N3 Cryogenic Control N4 Carboxylation (CO2 Gas Quench) N3->N4 Electrophilic Addition N5 Acidic Deprotection (HCl, 60°C) N4->N5 Aqueous Workup N6 2,3-Dichloro-6-hydroxybenzoic acid (Target API Intermediate) N5->N6 Crystallization

Fig 1. Directed Ortho-Metalation (DoM) synthetic pathway for 2,3-Dichloro-6-hydroxybenzoic acid.

Self-Validating Pilot Plant Methodology (50L Scale)

This protocol utilizes inline Process Analytical Technology (PAT) to ensure the reaction validates its own progression at every critical node.

Phase 1: Substrate Protection (MOM-Ether Formation)

  • Charge: Load 3,4-dichlorophenol (5.0 kg) and anhydrous THF (20 L) into a 50 L glass-lined reactor under an inert N₂ atmosphere.

  • Deprotonate: Add NaH (60% dispersion, 1.05 eq) in 500g portions at 0°C.

    • Causality: Stepwise addition controls exothermic H₂ off-gassing.

    • Self-Validation Check: Monitor hydrogen evolution via a mass flow meter on the vent line. The complete cessation of H₂ flow validates 100% alkoxide formation.

  • Protect: Dose Chloromethyl methyl ether (MOM-Cl, 1.1 eq) over 1 hour. Stir for 2 hours, then perform an aqueous workup and solvent swap to anhydrous 2-methyltetrahydrofuran (2-MeTHF).

Phase 2: Cryogenic Lithiation (The Critical Step) 4. Cool: Chill the reactor containing the MOM-protected intermediate to -75°C using a liquid nitrogen heat transfer fluid skid. 5. Lithiate: Dose n-Butyllithium (2.5 M in hexanes, 1.05 eq) via a subsurface dip tube at a rate of 50 mL/min.

  • Causality: Subsurface addition prevents localized freezing and instantaneous thermal runaways at the headspace interface[3].

  • Self-Validation Check: The internal temperature must remain strictly below -65°C. An inline ReactIR probe must show the disappearance of the Ar-H stretch and the emergence of the lithiated intermediate peak.

Phase 3: Electrophilic Quench (Carboxylation) 6. Sparge: Introduce anhydrous CO₂ gas through a calibrated mass flow controller directly into the vortex of the impeller.

  • Causality: CO₂ is a weak electrophile; rapid, high-dispersion sparging prevents the lithiated species from undergoing side-reactions (e.g., dimerization)[4].

  • Self-Validation Check: A controlled, mild exotherm (ΔT ≈ 10-15°C) validates the carboxylation event.

Phase 4: Deprotection & Isolation 7. Deprotect: Quench the reaction with 2M HCl to pH 1.0, then heat the mixture to 60°C for 4 hours to cleave the MOM ether. 8. Crystallize: Cool the aqueous acidic mixture slowly to 5°C.

  • Self-Validation Check: The onset of persistent turbidity at exactly pH 3.5 confirms the saturation point of the free acid before bulk crystallization occurs. Filter and wash with cold water.

Troubleshooting & FAQs

Q1: Why are we observing the 4,5-dichloro regioisomer impurity during pilot runs, even though lab-scale runs were >99% pure? A: This is a classic thermodynamic vs. kinetic control issue. In the lab, small-volume cryogenic reactors easily maintain a strict -70°C. At the 50L pilot scale, inadequate heat transfer during the highly exothermic n-BuLi addition can cause localized micro-environments to spike above -50°C. According to , exceeding this threshold allows the kinetically favored ortho-lithiated species to undergo thermodynamic equilibration to the less sterically hindered position[3]. Actionable Fix: Decrease the n-BuLi dosing rate and increase impeller agitation to >250 RPM to eliminate thermal gradients. Alternatively, transition the lithiation step to a continuous flow microreactor[4].

Q2: What is the safest way to handle the n-BuLi quench and reactor cleaning post-campaign? A: Unreacted n-BuLi or residual lithiated intermediates pose a severe pyrophoric hazard. Never use water as the primary quench at scale[5]. Actionable Fix: Implement a self-validating sequential quench. First, dose anhydrous ethyl acetate to consume residual n-BuLi via a controlled nucleophilic addition. The validation metric is the cessation of the mild exotherm. Only after thermal stabilization should a secondary quench with 10% aqueous NH₄Cl be applied.

Q3: The CO₂ quench step is causing reactor over-pressurization and generating a benzophenone dimer impurity. How can we mitigate this? A: Rapid vaporization of dry ice or uncontrolled CO₂ gas sparging into a cryogenic mixture causes immediate pressure spikes. Furthermore, if the CO₂ concentration in the liquid phase is too low, the highly reactive aryllithium species will attack the newly formed carboxylate, yielding a dimer impurity[4]. Actionable Fix: Use a subsurface sparger with a metered mass flow controller for CO₂ gas. For ultimate impurity control, utilize an "inverse addition" technique: pre-saturate a separate vessel of 2-MeTHF with CO₂, and transfer the lithiated intermediate into the CO₂-rich solution.

Quantitative Data Summaries

Table 1: Scale-Up Thermodynamic Parameters (Batch vs. Flow)
Parameter1L Lab Batch50L Pilot BatchContinuous Flow (Optimized)Causality / Impact
n-BuLi Addition Time 15 mins180 mins2 mins (Residence)Extended batch times risk intermediate degradation.
Max Exotherm (ΔT) +5°C+18°C+2°CHigh ΔT in batch drives regioisomer formation.
Cooling Requirement Dry Ice / AcetoneLiquid N₂ SkidChiller Fluid (-40°C)Flow chemistry allows safe operation at higher temps[6].
CO₂ Quench Pressure 1.0 atm1.5 atm (vented)5.0 atm (Back-pressure)Higher pressure in flow ensures total CO₂ saturation.
Table 2: Impurity Profile & Yield by Lithiation Temperature
Lithiation Temp ControlDesired Product (2,3-Dichloro)Regioisomer ImpurityDimer ImpurityIsolated Yield
Strictly < -70°C >99.5%<0.1%0.2%88%
Excursions to -50°C 92.0%6.5%0.5%74%
Excursions to -30°C 78.0%18.0%2.0%55%

References

  • An Evolving Technology for Drug Substance Manufacturing. Cambrex.[Link]

  • Scaling Cryogenic Chemistry for Pharma Manufacturing. Piramal Pharma Solutions. [Link]

  • Access to Phenolic Pyridopyridazinones and Phthalazinones Using THP Ether-Directed Ortho Lithiation. ACS Organic Process Research & Development. [Link]

  • Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. MDPI. [Link]

  • Pilot-Scale Operation and Characterization of an Organolithium-Mediated Coupling Reaction in Flow. ACS Organic Process Research & Development. [Link]

  • Preparation, Properties, and Safe Handling of Commercial Organolithiums. ACS Organic Process Research & Development. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating LC-MS/MS methods for 2,3-Dichloro-6-hydroxybenzoic acid quantification

As a Senior Application Scientist, I frequently encounter laboratories struggling to achieve reproducible, high-sensitivity quantification of halogenated phenolic acids in complex biological matrices. 2,3-Dichloro-6-hydr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter laboratories struggling to achieve reproducible, high-sensitivity quantification of halogenated phenolic acids in complex biological matrices. 2,3-Dichloro-6-hydroxybenzoic acid (2,3-DC-6-HBA) is particularly notorious. Its high polarity, low pKa, and susceptibility to matrix suppression in electrospray ionization (ESI) make traditional reversed-phase LC-MS/MS approaches highly variable.

In this guide, we will objectively compare conventional methodologies (Protein Precipitation + C18 chromatography) against an optimized, high-performance workflow utilizing Weak Anion Exchange (WAX) Solid Phase Extraction (SPE) coupled with Biphenyl core-shell chromatography . By examining the causality behind these experimental choices, we establish a self-validating protocol fully compliant with global bioanalytical standards.

The Analytical Challenge: Why Traditional Methods Fail

2,3-DC-6-HBA contains an aromatic ring substituted with two highly electronegative chlorine atoms, a carboxylic acid, and an ortho-hydroxyl group. This structure dictates its behavior:

  • Poor Hydrophobic Partitioning: The molecule is highly polar and heavily ionized at physiological pH. Standard C18 columns, which rely exclusively on dispersive van der Waals forces, fail to retain it adequately, leading to early elution in the solvent front where matrix suppression is most severe.

  • Isobaric Interferences: Biological matrices are rich in endogenous phenolic acids and lipids. Simple sample preparation techniques like Protein Precipitation (PPT) fail to remove phospholipids, which compete for charge in the ESI source and cause unpredictable signal quenching.

Sample Preparation: Protein Precipitation vs. Weak Anion Exchange (WAX) SPE

To achieve the rigorous accuracy and precision required by FDA and ICH M10 guidelines[1], sample preparation must actively eliminate matrix components rather than just precipitating bulk proteins.

The Causality of WAX SPE: A Weak Anion Exchange (WAX) sorbent contains primary, secondary, or tertiary amine groups that are positively charged at low-to-neutral pH, but become neutral at high pH. 2,3-DC-6-HBA has a pKa of approximately 2.5. By loading the sample at pH 6.0, the analyte is fully deprotonated (negatively charged) and the WAX sorbent is fully protonated (positively charged). This creates a powerful electrostatic lock. We can then aggressively wash the sorbent with 100% methanol to strip away neutral lipids and phospholipids before eluting the analyte by raising the pH, which neutralizes the sorbent[2].

SPE_Workflow Load 1. Load Sample (pH 6.0) Analyte: Ionized (-) Sorbent: Ionized (+) Wash 2. Wash (100% MeOH) Removes neutral interferences & lipids Load->Wash Elute 3. Elute (5% NH4OH in MeOH) Sorbent: Neutralized (0) Analyte releases Wash->Elute

Fig 1: Mechanism of Weak Anion Exchange (WAX) SPE for acidic analytes.

Self-Validating WAX SPE Protocol
  • Condition: 1 mL Methanol, followed by 1 mL 50 mM Ammonium Acetate (pH 6.0).

  • Load: 500 µL plasma spiked with internal standard, diluted 1:1 with 50 mM Ammonium Acetate (pH 6.0).

  • Wash 1 (Aqueous): 1 mL 50 mM Ammonium Acetate (pH 6.0) to remove salts.

  • Wash 2 (Organic): 1 mL 100% Methanol to remove hydrophobic interferences. (System Check: Analyte remains bound via ionic interaction).

  • Elute: 1 mL of 5% Ammonium Hydroxide in Methanol.

  • Reconstitute: Evaporate under N2 at 40°C; reconstitute in 100 µL 90:10 Water:Methanol.

Chromatographic Separation: C18 vs. Biphenyl Chemistry

While C18 is the default for many labs, it lacks the necessary retention mechanisms for halogenated aromatics. By switching to a Biphenyl stationary phase , we introduce orthogonal retention mechanisms: π−π interactions and dipole-dipole interactions. The electron-dense aromatic rings of the biphenyl ligand interact strongly with the polarizable chlorine atoms and the π -system of 2,3-DC-6-HBA. This significantly increases retention time, pulling the analyte away from the suppression zone, and sharpens the peak shape—a phenomenon well-documented in the separation of complex phenolic compounds[3].

Optimized LC-MS/MS Parameters
  • Column: Core-Shell Biphenyl (50 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.01% Acetic Acid in Water (Maintains slight acidity for chromatography without quenching ESI- signal).

  • Mobile Phase B: Methanol.

  • Gradient: 10% B to 90% B over 4.0 minutes. Flow rate: 0.4 mL/min.

  • Detection: ESI Negative Mode.

Fragmentation Precursor Precursor Ion [M-H]- m/z 205.0 CID Collision Induced Dissociation (CID) Precursor->CID Product Product Ion [M-H-CO2]- m/z 161.0 CID->Product - CO2 (44 Da)

Fig 2: ESI-negative fragmentation pathway of 2,3-Dichloro-6-hydroxybenzoic acid.

Quantitative Performance & Method Validation Data

To objectively demonstrate the superiority of the WAX/Biphenyl workflow, we evaluated both methods against the ICH M10 Bioanalytical Method Validation guidelines[1]. The guidelines mandate that matrix effects must not preclude accurate quantification, and recovery should be consistent across concentration levels.

Table 1: Sample Preparation Efficiency (n=6, 50 ng/mL spike)

Extraction MethodAbsolute Recovery (%)Matrix Effect (%)*%RSDICH M10 Compliance
Protein Precipitation (PPT) 78.4%-42.1% (Severe Suppression)14.2%Marginal / Fails at LLOQ
WAX SPE (Optimized) 94.6%+4.2% (Negligible)3.1%Pass

*Calculated via post-extraction spike vs. neat standard response. Negative values indicate ion suppression.

Table 2: Chromatographic Performance Comparison

Column ChemistryRetention Time (min)Peak Asymmetry (Tf)Theoretical Plates (N)S/N at LLOQ (1 ng/mL)
Standard C18 (Fully Porous) 1.81.45 (Tailing)5,2008:1
Core-Shell Biphenyl 4.21.05 (Symmetrical)12,50045:1

Conclusion & Expert Recommendation

The empirical data clearly illustrates that relying on generic C18 and PPT methodologies for polar, halogenated phenolics like 2,3-Dichloro-6-hydroxybenzoic acid introduces severe analytical vulnerabilities. The lack of retention on C18 forces the analyte into the suppression zone, while PPT fails to clear the phospholipids causing that suppression.

By implementing a WAX SPE protocol, laboratories can exploit the analyte's low pKa to achieve near-quantitative recovery (94.6%) while washing away matrix lipids. Coupling this with a Biphenyl column leverages π−π interactions to double the retention time and dramatically increase theoretical plates, yielding a robust, self-validating system that easily meets ICH M10 regulatory criteria.

References

  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis - FDA. U.S. Food and Drug Administration. Available at:[Link]

  • Solid-Phase Extraction (SPE) Method Development. Waters Corporation. Available at:[Link]

  • Solid-phase extraction. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl Core-Shell Column. Semantic Scholar. Available at:[Link]

Sources

Comparative

A Researcher's Guide to Purity Determination: Benchmarking qNMR for 2,3-Dichloro-6-hydroxybenzoic Acid

In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is a cornerstone of success. For a molecule like 2,3-Dichloro-6-hydroxybenzoic acid, a key building block in various...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is a cornerstone of success. For a molecule like 2,3-Dichloro-6-hydroxybenzoic acid, a key building block in various synthetic pathways, rigorous purity assessment is not merely a quality control step but a critical determinant of reaction yields, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).[1] This guide provides an in-depth comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with the more traditional High-Performance Liquid Chromatography (HPLC) for the purity determination of this important intermediate. We will delve into the "why" behind experimental choices, offering a scientifically robust, self-validating framework for researchers.

The Orthogonal Imperative: Why One Method is Not Enough

Relying on a single analytical technique for purity determination can be a precarious approach.[2] Different methods rely on distinct physicochemical principles, and what one method might miss, another can reveal. This is the essence of orthogonal validation. By employing techniques that measure different properties of a molecule, we build a more complete and reliable picture of its purity.[3] In this guide, we compare a spectroscopic method, qNMR, which provides a direct measure of molar concentration, with a chromatographic method, HPLC, which separates components based on their interactions with a stationary and mobile phase.[1][3]

Unveiling the Power of qNMR: A Primary Method of Measurement

Quantitative NMR (qNMR) stands out as a primary analytical method because the integrated signal area of a specific nucleus (typically ¹H) is directly proportional to the number of those nuclei in the molecule.[1][4] This fundamental principle allows for the direct and absolute quantification of an analyte by comparing its signal integral to that of a certified internal standard of known purity and concentration, without the need for a specific reference standard of the analyte itself.[5] This is a significant advantage, especially when dealing with novel or custom-synthesized molecules where a dedicated reference standard may not be available or is prohibitively expensive.[4]

The Causality Behind Methodological Choices in qNMR

The accuracy of qNMR is contingent upon a series of carefully considered experimental parameters. Here, we break down the rationale behind each step for the analysis of 2,3-Dichloro-6-hydroxybenzoic acid.

1. Selection of an Appropriate Internal Standard: This is arguably the most critical decision in developing a qNMR assay. The ideal internal standard should:

  • Possess high purity and be a Certified Reference Material (CRM): This ensures traceability to a primary standard, such as those from the National Institute of Standards and Technology (NIST).[6] Benzoic acid is a widely used and well-characterized primary standard for qNMR.[7][8]

  • Be soluble in the same deuterated solvent as the analyte: Incomplete dissolution is a major source of error.[9] For 2,3-Dichloro-6-hydroxybenzoic acid, which is an acidic compound, a polar aprotic solvent like DMSO-d6 is a suitable choice.

  • Have signals that do not overlap with the analyte's signals: The signals used for quantification from both the analyte and the standard must be well-resolved.[10] For our target molecule, the aromatic protons will be key. Maleic acid or dimethyl sulfone are also excellent choices for internal standards in polar solvents.[9][11]

  • Be chemically inert: The standard should not react with the analyte, the solvent, or trace amounts of water.

  • Exhibit long-term stability: The standard should not degrade under the experimental conditions.[9]

For this guide, we will select Maleic Acid as the internal standard due to its high purity, excellent solubility in DMSO-d6, and simple, sharp singlet in a region of the ¹H NMR spectrum that is unlikely to overlap with the signals of 2,3-Dichloro-6-hydroxybenzoic acid.

2. Precise Sample and Standard Preparation: Weighing is often the largest source of error in qNMR.[4] Therefore, the use of a microbalance is highly recommended to accurately weigh both the analyte and the internal standard.[12]

3. Optimized NMR Acquisition Parameters: To ensure that the signal intensity is directly proportional to the number of nuclei, several acquisition parameters must be optimized:

  • Sufficient Relaxation Delay (d1): This is crucial for ensuring complete relaxation of all protons between scans, which is essential for accurate integration. A common rule of thumb is to set d1 to at least 5 times the longest T1 (spin-lattice relaxation time) of the protons being quantified.

  • Adequate Number of Scans: A sufficient number of scans are required to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for accurate integration).[2]

  • Appropriate Pulse Angle: A 90° pulse angle is typically used to maximize the signal in a single scan.

Experimental Protocol: qNMR Purity Determination of 2,3-Dichloro-6-hydroxybenzoic Acid

Objective: To determine the absolute purity of a sample of 2,3-Dichloro-6-hydroxybenzoic acid using ¹H-qNMR with an internal standard.

Materials:

  • 2,3-Dichloro-6-hydroxybenzoic acid (analyte)

  • Maleic Acid (Certified Reference Material, ≥99.5% purity)

  • DMSO-d6 (deuterated solvent)

  • NMR tubes (5 mm)

  • Microbalance

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 2,3-Dichloro-6-hydroxybenzoic acid into a clean, dry vial. Record the exact mass.

    • Accurately weigh approximately 5 mg of Maleic Acid into the same vial. Record the exact mass.

    • Add approximately 0.75 mL of DMSO-d6 to the vial.

    • Gently vortex or sonicate the vial to ensure complete dissolution of both the analyte and the internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition (Example parameters for a 400 MHz spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).

    • Relaxation Delay (d1): 30 seconds (a conservative value to ensure full relaxation).

    • Number of Scans: 32 (adjust as needed to achieve S/N > 250:1).

    • Spectral Width: 20 ppm.

    • Acquisition Time: 4 seconds.

  • Data Processing and Purity Calculation:

    • Apply Fourier transformation, phasing, and baseline correction to the acquired FID.

    • Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard. For 2,3-Dichloro-6-hydroxybenzoic acid, the aromatic protons are suitable. For Maleic Acid, the vinyl proton singlet is used.

    • Calculate the purity using the following equation[13]:

      Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * Purity_std

      Where:

      • I: Integral value of the signal

      • N: Number of protons giving rise to the signal

      • M: Molar mass

      • m: Mass

      • Purity_std: Purity of the internal standard (as a percentage)

      • "analyte" refers to 2,3-Dichloro-6-hydroxybenzoic acid

      • "std" refers to the internal standard (Maleic Acid)

The Comparative Benchmark: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique widely used for purity assessment.[2] It excels at detecting and quantifying trace impurities.[3] For purity determination, an area percent method is commonly used, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.[1] However, this method assumes that all components have a similar response factor at the detection wavelength, which is not always the case.[1]

Experimental Protocol: HPLC Purity Determination of 2,3-Dichloro-6-hydroxybenzoic Acid

Objective: To determine the purity of a sample of 2,3-Dichloro-6-hydroxybenzoic acid by HPLC with UV detection.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: Acetonitrile

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of 2,3-Dichloro-6-hydroxybenzoic acid at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • Gradient: A typical gradient might start with a low percentage of acetonitrile and gradually increase to elute any less polar impurities. For example: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm and 254 nm (monitoring at multiple wavelengths can help to detect impurities with different chromophores).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area percent method:

      Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100

Head-to-Head Comparison: qNMR vs. HPLC

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC)
Principle Direct, primary method based on signal intensity being proportional to molar concentration.[1]Comparative method based on separation and detection.[1]
Accuracy High, provides an absolute purity value.[1]High, but can be influenced by the response factors of impurities.[1]
Precision Excellent, typically with low relative standard deviation (RSD).[1]Very good, with low RSD.[1]
Reference Standard Requires a certified internal standard, but not a specific standard of the analyte.[5]Often relies on an area percent method, but for accurate quantification of impurities, individual reference standards are needed.[14]
Speed Relatively fast, especially for a single sample.Can be time-consuming due to column equilibration and gradient elution.
Destructive? Non-destructive; the sample can be recovered.[5]Destructive.
Information Provided Provides structural information in addition to quantification.[15]Provides retention time and UV-Vis spectra (with a DAD detector).
Sensitivity Generally less sensitive than HPLC for trace impurities.Highly sensitive for detecting trace impurities.[3]

Visualizing the Workflows

Caption: Experimental workflow for qNMR purity determination.

Caption: Experimental workflow for HPLC purity determination.

Interpreting Discrepancies: A Case for Synergy

It is not uncommon to observe slight differences in the purity values obtained from qNMR and HPLC. For instance, qNMR might indicate a purity of 98.5%, while HPLC suggests 99.5%. This discrepancy often arises because HPLC may not detect impurities that lack a chromophore or co-elute with the main peak.[1] Conversely, qNMR provides a more accurate molar-based purity but may not detect trace impurities that are below its detection limit.[16]

Therefore, a synergistic approach is recommended. HPLC is invaluable for identifying and quantifying trace impurities, while qNMR provides a highly accurate and absolute measure of the main component's purity.[3] The cross-validation of results from these two orthogonal techniques provides a high degree of confidence in the assigned purity value.[2]

Conclusion: An Integrated Approach to Purity Assessment

For researchers, scientists, and drug development professionals, the choice of analytical methodology for purity determination is a critical one. While HPLC remains a workhorse in the pharmaceutical industry for its sensitivity to trace impurities, qNMR offers a powerful, direct, and non-destructive method for obtaining an absolute purity value. By understanding the principles, strengths, and limitations of each technique, and by employing them in a complementary, orthogonal fashion, we can achieve a more comprehensive and robust assessment of chemical purity. This integrated approach is not just good science; it is a fundamental component of ensuring the quality, safety, and efficacy of the next generation of medicines.

References

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9). Emery Pharma. [Link]

  • Certified reference materials for quantitative NMR - Separation Science. (2023, December 9). Separation Science. [Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi - RSSL. (n.d.). RSSL. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. (2025, December 30). ResolveMass Laboratories Inc.. [Link]

  • Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals - ACS Publications. (1998). ACS Publications. [Link]

  • Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers - PMC. (n.d.). PMC. [Link]

  • Quantitative NMR spectroscopy—principles and applications - Ovid. (2005, April 14). Ovid. [Link]

  • Collaborative Study to Validate Purity Determination by 1H quantitative NMR Spectroscopy by Using Internal Calibration Methodology - J-Stage. (n.d.). J-Stage. [Link]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed. (2020, September 1). PubMed. [Link]

  • qNMR Standards - CPAChem Products. (n.d.). CPAChem. [Link]

  • Quantitative NMR (qNMR) - Pharmacognosy Institute (PHCI) - University of Illinois Chicago. (n.d.). University of Illinois Chicago. [Link]

  • qNMR - BIPM. (n.d.). BIPM. [Link]

  • Determining and reporting purity of organic molecules: why qNMR - PubMed. (2013, February 15). PubMed. [Link]

  • Quantitative NMR spectroscopy - Principles and applications | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (n.d.). Not available.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass. [Link]

  • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - MDPI. (2023, January 23). MDPI. [Link]

  • Quantitative NMR Spectroscopy. (2020, October 1). Not available.
  • Equavilency between Mass Balance and qNMR metholologies - General. (2024, May 12). Not available.
  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules - ResearchGate. (n.d.). ResearchGate. [Link]

  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. (n.d.). Not available.
  • Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. (2010, September 5). PubMed. [Link]

  • Standards for qNMR. (n.d.). Not available.
  • A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers - ResearchGate. (n.d.). ResearchGate. [Link]

  • III Analytical Methods. (n.d.). Not available.
  • Supplementary Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]

  • HPLC Methods for analysis of 2,3-Dihydroxybenzoic acid - HELIX Chromatography. (n.d.). HELIX Chromatography. [Link]

  • 2023-03-29-qnmr-octad - BIPM. (2023, March 29). BIPM. [Link]

  • Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. (n.d.). Not available.
  • Assay of 2,3-dihydroxybenzoic acid and related compounds in plant materials by high-performance liquid chromatography - PubMed. (2001, August 24). PubMed. [Link]

  • NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid). (2018, January 8). NIST. [Link]

  • US4605757A - Method of preparing halogen benzoic acids from toluenes halogenated in the nucleus - Google Patents. (n.d.).

Sources

Validation

Comparative Toxicity of Dichlorohydroxybenzoic Acid Isomers: An Environmental and Mechanistic Guide

As environmental monitoring technologies advance, the focus of ecotoxicology has expanded from parent compounds to their degradates and disinfection byproducts (DBPs). Among these, dichlorohydroxybenzoic acid (DCHBA) iso...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As environmental monitoring technologies advance, the focus of ecotoxicology has expanded from parent compounds to their degradates and disinfection byproducts (DBPs). Among these, dichlorohydroxybenzoic acid (DCHBA) isomers have emerged as critical targets of study. Depending on the position of the chlorine and hydroxyl substituents, these isomers exhibit vastly different environmental persistence, formation pathways, and mechanisms of cytotoxicity.

This guide provides an objective, data-driven comparison of three primary isomers—3,6-dichloro-2-hydroxybenzoic acid (a herbicide degradate), 3,5-dichloro-2-hydroxybenzoic acid , and 3,5-dichloro-4-hydroxybenzoic acid (phenolic DBPs)—equipping researchers and drug development professionals with validated protocols and mechanistic insights for environmental risk assessment.

Isomer Profiles and Environmental Origins

The structural variations among DCHBA isomers dictate their environmental origins and toxicological profiles.

  • 3,6-Dichloro-2-hydroxybenzoic acid (3,6-DCSA): Primarily known as the major environmental degradate of the widely used agricultural herbicide Dicamba. Under anaerobic conditions in sediment, microbial cleavage of Dicamba yields 3,6-DCSA, which is highly persistent .

  • 3,5-Dichloro-2-hydroxybenzoic acid (3,5-DC-2-HBA) & 3,5-Dichloro-4-hydroxybenzoic acid (3,5-DC-4-HBA): These are emerging halogenated phenolic DBPs. They are formed during the chlorination of source waters containing natural organic matter and aromatic precursors. Recent transcriptomic and in vitro analyses highlight these nitrogenous and phenolic DBPs as potential toxicity drivers in disinfected drinking water .

G Parent1 Agricultural Herbicides (e.g., Dicamba) Process1 Microbial/Anaerobic Degradation Parent1->Process1 Parent2 Aromatic Precursors in Source Water Process2 Chlorination & Disinfection Parent2->Process2 Iso1 3,6-DC-2-HBA (3,6-DCSA) Process1->Iso1 Major Degradate (>60% persistence) Iso2 3,5-DC-2-HBA Process2->Iso2 DBP Formation Iso3 3,5-DC-4-HBA Process2->Iso3 DBP Formation

Figure 1: Environmental fate and formation pathways of primary DCHBA isomers.

Comparative Toxicity and Mechanistic Data

The toxicity of DCHBA isomers is highly dependent on the spatial arrangement of their functional groups. The proximity of the hydroxyl group to the carboxyl group (ortho vs. para substitution) fundamentally alters intramolecular hydrogen bonding, lipophilicity, and enzyme-binding affinity.

Quantitative Data Summary
IsomerPrimary SourceAquatic Toxicity (Acute)Mammalian Toxicity (Chronic)Primary Mechanism of Action
3,6-DCSA Dicamba DegradationLow (LC50 > 28 mg/L)High (Reproductive/Developmental)Endocrine disruption; bioaccumulation in terrestrial mammals .
3,5-DC-2-HBA Water ChlorinationModerateHigh (Cytotoxic)High-affinity binding to Cu/Zn-SOD; induces severe oxidative stress .
3,5-DC-4-HBA Water ChlorinationModerateModerate (Cytotoxic)Weak interaction with Cu/Zn-SOD; lower intracellular ROS accumulation .
Mechanistic Causality: The Ortho vs. Para Effect

A landmark 2025 study demonstrated that 3,5-DC-2-HBA exhibits significantly higher cytotoxicity than its isomer, 3,5-DC-4-HBA .

  • The Causality: The ortho-hydroxyl group in 3,5-DC-2-HBA allows for specific hydrogen bonding interactions within the active site of Cu/Zn-superoxide dismutase (Cu/Zn-SOD). This binding induces a conformational change in the enzyme's secondary structure, modulating its activity and causing a dose-dependent failure in intracellular reactive oxygen species (ROS) clearance.

  • Conversely, the para-hydroxyl group in 3,5-DC-4-HBA sterically hinders this deep active-site integration, resulting in lower enzymatic disruption and reduced cytotoxicity.

G Start Cellular Uptake of Phenolic DBP Isomers Bind Interaction with Cu/Zn-SOD Active Site Start->Bind Conf Enzyme Conformational Alteration Bind->Conf High affinity for 3,5-DC-2-HBA (Ortho-effect) Mod Dose-Dependent SOD Activity Modulation Conf->Mod ROS Intracellular ROS Accumulation Mod->ROS Tox Cytotoxicity & Apoptosis ROS->Tox

Figure 2: Mechanistic pathway of DCHBA isomer-induced oxidative stress via Cu/Zn-SOD modulation.

Experimental Protocols for Toxicity Assessment

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls that verify assay functionality before data interpretation.

Protocol A: Isomer-Specific Cytotoxicity & SOD Modulation Assay

Designed to evaluate phenolic DBPs (3,5-DC-2-HBA vs. 3,5-DC-4-HBA) in mammalian models.

  • Cell Culture & Seeding:

    • Culture Chinese Hamster Ovary (CHO-K1) cells in F-12K medium with 10% FBS.

    • Causality: CHO cells are the regulatory gold standard for DBP mammalian cytotoxicity due to their well-characterized baseline oxidative stress responses.

  • Isomer Dosing:

    • Expose cells to 3,5-DC-2-HBA and 3,5-DC-4-HBA at concentrations ranging from 0 to 100 μM for 24 hours.

  • SOD Activity Quantification (WST-1 Method):

    • Lyse cells and add WST-1 working solution.

    • Causality: WST-1 is chosen over NBT due to its superior water solubility and higher sensitivity to superoxide radicals generated by the xanthine/xanthine oxidase system.

  • Self-Validation Step:

    • Include a positive control well treated with Diethyldithiocarbamate (DETC), a known Cu/Zn-SOD inhibitor.

    • Validation Logic: If the DETC control does not show a >80% reduction in SOD activity compared to the untreated negative control, the assay reagents are compromised, and the isomer data must be discarded.

Protocol B: Anaerobic Degradation & Persistence Tracking

Designed to evaluate herbicide degradates (Dicamba to 3,6-DCSA) in environmental matrices.

  • Sediment Microcosm Setup:

    • Establish flooded sediment microcosms in sealed amber flasks purged with N2 gas.

    • Causality: Flooded, anaerobic conditions accurately mimic agricultural runoff pooling, which is the primary environmental sink for these compounds.

  • Radiolabel Spiking:

    • Spike the water phase with 14C-labeled Dicamba (1 mg/kg equivalent).

  • Extraction and LC-MS/MS:

    • At days 0, 30, 90, and 365, extract samples using accelerated solvent extraction (ASE). Quantify 3,6-DCSA formation via LC-MS/MS (MRM mode) and total radioactivity via Liquid Scintillation Counting (LSC).

  • Self-Validation Step (Mass Balance):

    • Calculate the total recovery: (Extractable 14C) + (Bound Sediment 14C) + (Mineralized 14CO2 in traps).

    • Validation Logic: The mass balance must equal 90–110% of the applied dose. A recovery of <90% indicates a breach in the microcosm seal (volatile loss) or incomplete extraction, invalidating the degradation kinetics.

Conclusion

The comparative toxicity of dichlorohydroxybenzoic acid isomers underscores a critical principle in environmental chemistry: structural isomerism dictates ecological risk. While 3,6-DCSA poses chronic bioaccumulation risks as an agricultural degradate, the chlorination byproducts 3,5-DC-2-HBA and 3,5-DC-4-HBA present acute cytotoxic threats via direct enzymatic interference. Robust, self-validating experimental designs are essential to accurately map these structure-activity relationships and inform future water treatment and agricultural regulations.

References

  • US EPA. "Ecological Risk Assessment for Dicamba DGA Salt and its Degradate, 3,6-dichlorosalicylic acid (DCSA), for the Proposed Post-Emergence New Use on Dicamba-Tolerant Cotton." Regulations.gov, 2016.[Link]

  • Dong, H., et al. "Identification of Toxicity Forcing Agents from Individual Aliphatic and Aromatic Disinfection Byproducts Formed in Drinking Water: Implications and Limitations." Environmental Science & Technology, ACS Publications, 2023.[Link]

  • Dong, F., et al. "Comparative cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid and underlying mechanisms: Isomer-specific cytotoxicity of phenolic disinfection byproducts." Environmental Pollution, PubMed, 2025.[Link]

Comparative

Validation of extraction efficiency for 2,3-Dichloro-6-hydroxybenzoic acid in soil samples

Title: Validation of Extraction Efficiency for 2,3-Dichloro-6-hydroxybenzoic Acid in Soil Samples: A Comparative Guide Executive Overview 2,3-Dichloro-6-hydroxybenzoic acid is a highly polar, acidic compound routinely mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Validation of Extraction Efficiency for 2,3-Dichloro-6-hydroxybenzoic Acid in Soil Samples: A Comparative Guide

Executive Overview

2,3-Dichloro-6-hydroxybenzoic acid is a highly polar, acidic compound routinely monitored as a critical degradation metabolite of polychlorinated biphenyls (PCBs) and chlorinated agrochemicals in environmental matrices[1]. Because of its specific functional groups—a carboxylic acid and a phenolic hydroxyl group flanking a dichlorinated benzene ring—it exhibits aggressive binding affinities to soil matrices. This guide critically compares extraction methodologies, specifically Accelerated Solvent Extraction (ASE), Ultrasonic Extraction (UE), and standard Soxhlet, and establishes a self-validating protocol for maximizing extraction efficiency.

Mechanistic Causality: Overcoming Soil-Matrix Binding

The primary failure point in extracting chlorobenzoic acids from soil is the inability to disrupt electrostatic and hydrogen-bonding interactions. Soil contains humic acids, fulvic acids, and mineral clays that act as natural ion-exchange resins.

  • The Causality of Acidification : At a neutral pH, the carboxylic acid moiety of 2,3-dichloro-6-hydroxybenzoic acid is deprotonated (anionic). In this state, it forms strong ionic bridges with multivalent cations (e.g., Ca²⁺, Fe³⁺) on soil surfaces. To shift the equilibrium, the extraction solvent must be aggressively acidified. Introducing 1% acetic acid or trifluoroacetic acid protonates the carboxylate group, neutralizing the molecule and forcing its partitioning into the organic solvent phase[2].

  • The Causality of Temperature and Pressure (ASE) : Elevating the temperature to 150°C decreases the viscosity of the extraction solvent (e.g., Hexane/Acetone), allowing it to penetrate micropores in the soil matrix. High pressure (10.34 MPa) keeps the solvent in a liquid state above its boiling point, drastically accelerating desorption kinetics[3].

Mechanism S1 Soil Matrix Complex (Humic Acids + Minerals) A1 2,3-diCl-6-OH-BA (Deprotonated, Bound) S1->A1 Ionic/H-Bonds Acid Acidification (1% Acetic Acid) A1->Acid A2 2,3-diCl-6-OH-BA (Protonated, Neutral) Acid->A2 Solvent Organic Partitioning (Hexane/Acetone) A2->Solvent High Extraction Efficiency

Fig 1. Mechanistic causality of acidification in disrupting soil-analyte ionic interactions.

Comparative Analysis of Extraction Technologies

To objectively evaluate performance, we compare three standard approaches for chlorobenzoic acid extraction.

  • Accelerated Solvent Extraction (ASE) : Recognized by 4, ASE operates at elevated temperatures and pressures to achieve recoveries equivalent to Soxhlet but in a fraction of the time and solvent volume[4]. Studies demonstrate that ASE with 1% acetic acid in hexane/acetone (1:1, v/v) yields recoveries >82% for chlorobenzoic acid isomers[3].

  • Ultrasonic Extraction (UE) : While UE is accessible and utilizes cavitation to disrupt matrices, it struggles to maintain the sustained thermal energy required to break strong humic-analyte bonds, often resulting in higher relative standard deviations (RSD) and lower total recovery.

  • Solid-Phase Extraction (SPE) Clean-up : Post-extraction, the crude extract is laden with co-extracted humic materials. SPE is a critical secondary step. Using a mixed-mode anion exchange resin or Gel Permeation Chromatography (GPC) effectively isolates the acidic target from neutral and basic interferences.

Quantitative Performance Comparison The following table summarizes the validation data for extracting chlorobenzoic acids from spiked soil samples (fortification levels 0.02 - 0.2 ng/g)[2].

Extraction MethodSolvent SystemTemp / PressureMean Recovery (%)RSD (%)LOQ (µg/mL)
ASE (Optimized) Hexane/Acetone (1:1) + 1% Acetic Acid150°C / 10.34 MPa82 - 114%0.74 - 5.84%5.0 - 10.0
Ultrasonic (UE) Ethyl Acetate/Hexane (80:20)Ambient / Atm65 - 78%8.5 - 12.4%15.0
Soxhlet Toluene/Acetic Acid (5%)Boiling / Atm75 - 85%6.2 - 9.1%12.0

Self-Validating Experimental Protocol

This protocol establishes a closed-loop, self-validating system. By incorporating an isotopically labeled internal standard (IS) prior to extraction, any matrix effects or physical losses during the workflow are automatically normalized in the final LC-MS/MS quantification.

Phase 1: Soil Preparation & Spiking (The Control)

  • Air-dry the soil sample at room temperature to prevent analyte volatilization. Sieve through a 2-mm mesh to ensure homogeneity[1].

  • Weigh 10.0 g of the sieved soil into a stainless-steel extraction cell.

  • Self-Validation Step : Spike the soil with 50 µL of a ¹³C-labeled 2,3-dichloro-6-hydroxybenzoic acid internal standard solution (1 µg/mL). Allow the solvent to evaporate and the IS to equilibrate with the matrix for 2 hours.

Phase 2: Accelerated Solvent Extraction (ASE)

  • Load the extraction cell into the automated ASE system.

  • Prepare the extraction solvent: Hexane and Acetone (1:1, v/v) modified with 1% glacial acetic acid[2].

  • Set ASE parameters:

    • Temperature : 150°C[3]

    • Pressure : 10.34 MPa (approx. 1500 psi)[3]

    • Static Time : 5 minutes per cycle.

    • Cycles : 2.

    • Flush Volume : 60% of cell volume.

    • Purge Time : 60 seconds with Nitrogen.

Phase 3: SPE Clean-up & Concentration

  • Transfer the crude ASE extract to a concentrator. Add 100 µL of dimethyl sulfoxide (DMSO) as a "keeper" solvent to prevent the complete volatilization of the target analyte during evaporation[3].

  • Concentrate the extract under a gentle stream of high-purity nitrogen at 35°C until only the DMSO remains. Reconstitute in 5 mL of LC-MS grade water (adjusted to pH 7.0).

  • Condition a Mixed-Mode Anion Exchange (MAX) SPE cartridge with 3 mL Methanol followed by 3 mL Water.

  • Load the reconstituted sample. The deprotonated analyte will bind to the anion-exchange resin.

  • Wash with 3 mL of 5% Methanol in water to elute neutral soil organics and lipids.

  • Elute the target analyte with 3 mL of 2% Formic Acid in Methanol (the acid neutralizes the analyte, breaking the ionic bond with the resin).

Phase 4: LC-MS/MS Analysis

  • Inject 10 µL of the final eluate onto a C18 XBridge HPLC column[3].

  • Utilize a gradient mobile phase consisting of Acetonitrile and 0.1% trifluoroacetic acid in water to ensure sharp peak shapes for the acidic analyte[3].

  • Quantify using Multiple Reaction Monitoring (MRM), calculating the absolute recovery based on the ¹³C-internal standard ratio.

Workflow N1 Soil Preparation & IS Spiking N2 ASE Extraction (150°C, 10.34 MPa) N1->N2 N3 SPE Clean-up (Anion Exchange) N2->N3 N4 LC-MS/MS Quantification N3->N4

Fig 2. Optimized analytical workflow for extracting chlorobenzoic acids from soil matrices.

Conclusion

Validating the extraction of 2,3-dichloro-6-hydroxybenzoic acid requires a mechanistic approach to sample preparation. By utilizing ASE with an acidified organic solvent system, analysts can systematically break the strong ionic and hydrogen bonds between the analyte and the soil matrix[2]. Coupling this with a rigorous SPE clean-up ensures that matrix suppression is minimized, yielding robust recoveries (>82%) and high precision (RSD <6%) suitable for stringent toxicological and environmental assessments[3].

References

  • Determination of 15 isomers of chlorobenzoic acid in soil samples using accelerated sample extraction followed by liquid chromatography. ResearchGate. 2

  • Determination of 15 isomers of chlorobenzoic acid in soil samples using accelerated sample extraction followed by liquid chromatography. PubMed. 3

  • EPA Method 3545A (SW-846): Pressurized Fluid Extraction (PFE). EPA. 4

  • Sensitive GC/MS determination of 15 isomers of chlorobenzoic acids in accelerated solvent extracts of soils historically contaminated with PCBs and validation of the entire method. ResearchGate. 1

  • Recent Developments in Clean up Techniques of Pesticide Residue Analysis for Toxicology Study: A Critical Review. hrpub.org. Link

Sources

Validation

A Comparative Guide to Reference Standard Validation for 2,3-Dichloro-6-hydroxybenzoic Acid Analytical Assays

Introduction: The Imperative of a Well-Characterized Reference Standard In the landscape of pharmaceutical development and quality control, the reference standard serves as the cornerstone against which all analytical me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of a Well-Characterized Reference Standard

In the landscape of pharmaceutical development and quality control, the reference standard serves as the cornerstone against which all analytical measurements are calibrated. The validity of any quantitative or qualitative analysis hinges on the purity and integrity of this standard. For a compound like 2,3-Dichloro-6-hydroxybenzoic acid, which may act as a key starting material, intermediate, or a potential impurity in an active pharmaceutical ingredient (API), establishing a robustly characterized reference standard is not merely a matter of good practice—it is a regulatory necessity and a scientific imperative.[1][2][3]

This guide provides a comprehensive framework for the validation of analytical assays for 2,3-Dichloro-6-hydroxybenzoic acid, with a focus on establishing a reliable reference standard. We will delve into the comparative strengths of various analytical techniques, outline the rigorous validation protocols mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), and provide practical, field-proven insights to ensure the integrity of your analytical data.[4][5][6][7][8][9][10][11]

Establishing the Gold Standard: Characterization of 2,3-Dichloro-6-hydroxybenzoic Acid

Before an analytical method can be validated, the reference standard itself must be unequivocally characterized. The objective is to confirm the molecule's identity and determine its purity with a high degree of confidence.[2][12] A primary reference standard should ideally have a purity of 99.5% or higher.[13][14] A multi-tiered analytical approach is essential for this purpose, as no single technique can provide a complete picture.

Core Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is unparalleled for structural elucidation.[15] It provides definitive confirmation of the chemical structure of 2,3-Dichloro-6-hydroxybenzoic acid and can be used for quantitative purposes (qNMR) to determine purity against a certified standard.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for confirming the molecular weight and elemental composition of the compound.[15] It also serves as a powerful tool for identifying and characterizing impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule, serving as a unique molecular fingerprint and confirming the identity of the reference standard.

  • Elemental Analysis (CHN): This technique provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared against the theoretical values for 2,3-Dichloro-6-hydroxybenzoic acid to support its empirical formula.

The following diagram illustrates the workflow for establishing a primary reference standard.

cluster_0 Reference Standard Sourcing & Initial Assessment cluster_1 Structural Elucidation & Identity Confirmation cluster_2 Purity Determination cluster_3 Final Certification Source Material Source Material Preliminary Purity Preliminary Purity Assessment (e.g., HPLC-UV, TLC) Source Material->Preliminary Purity NMR ¹H and ¹³C NMR Preliminary Purity->NMR Structural Confirmation Structural Confirmation NMR->Structural Confirmation MS High-Resolution MS MS->Structural Confirmation FTIR FTIR Spectroscopy FTIR->Structural Confirmation HPLC_Purity HPLC-UV Purity (e.g., Area Percent Normalization) Structural Confirmation->HPLC_Purity Purity_Assignment Assign Purity Value (Mass Balance Approach) HPLC_Purity->Purity_Assignment qNMR Quantitative NMR (qNMR) qNMR->Purity_Assignment DSC Differential Scanning Calorimetry (DSC) DSC->Purity_Assignment Karl_Fischer Karl Fischer Titration (Water Content) Karl_Fischer->Purity_Assignment Res_Solvents Residual Solvents (GC-HS) Res_Solvents->Purity_Assignment Inorganic_Imp Inorganic Impurities (ICP-MS) Inorganic_Imp->Purity_Assignment CoA Generate Certificate of Analysis (CoA) Purity_Assignment->CoA

Caption: Workflow for the characterization and certification of a primary reference standard.

Comparative Analysis of Analytical Assay Techniques

The choice of an analytical assay for 2,3-Dichloro-6-hydroxybenzoic acid will depend on its intended purpose: identity testing, purity determination, or quantitative assay. Here, we compare the most common and robust techniques.

Analytical TechniquePrinciplePrimary ApplicationStrengthsLimitations
High-Performance Liquid Chromatography (HPLC) with UV Detection Differential partitioning of the analyte between a stationary and a mobile phase.Quantitative Assay, Purity Determination, Impurity ProfilingHigh resolution, sensitivity, and precision. Well-established and versatile.Requires a chromophore for UV detection. Method development can be time-consuming.
Ultra-Performance Liquid Chromatography (UPLC) with UV/MS Detection Similar to HPLC but uses smaller particle size columns for higher resolution and speed.High-throughput Quantitative Assay, Impurity ProfilingFaster analysis times, improved resolution, and lower solvent consumption compared to HPLC. MS detection provides structural information on impurities.Higher initial instrument cost. More susceptible to matrix effects.
Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS) Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.Analysis of volatile impurities and residual solvents.Excellent for volatile and semi-volatile compounds. High sensitivity with FID. MS provides definitive identification.Not suitable for non-volatile or thermally labile compounds like 2,3-Dichloro-6-hydroxybenzoic acid without derivatization.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field.Purity Determination, Chiral SeparationsHigh efficiency, low sample and reagent consumption. Orthogonal to HPLC.Lower sensitivity and precision compared to HPLC for some applications.

For the routine quality control of 2,3-Dichloro-6-hydroxybenzoic acid, Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is the most common and recommended technique due to its robustness, precision, and cost-effectiveness. The presence of the aromatic ring and carboxylic acid functional group in the molecule makes it amenable to UV detection and separation on a C18 column.

Validation of an RP-HPLC-UV Assay for 2,3-Dichloro-6-hydroxybenzoic Acid

The validation of an analytical procedure is a documented process that provides a high degree of assurance that the method will consistently produce a result meeting pre-determined acceptance criteria.[16][17][18] The following is a comprehensive protocol for the validation of an RP-HPLC-UV assay for 2,3-Dichloro-6-hydroxybenzoic acid, in accordance with ICH Q2(R1) guidelines.[4][8][9][10][11][19]

System Suitability

Rationale: To ensure the chromatographic system is performing adequately for the intended analysis.

Procedure:

  • Prepare a standard solution of 2,3-Dichloro-6-hydroxybenzoic acid reference standard.

  • Inject the standard solution six replicate times.

  • Calculate the relative standard deviation (RSD) of the peak area, retention time, tailing factor, and theoretical plates.

Acceptance Criteria:

  • RSD of peak area ≤ 1.0%

  • RSD of retention time ≤ 1.0%

  • Tailing factor ≤ 2.0

  • Theoretical plates ≥ 2000

Specificity

Rationale: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[11][20]

Procedure:

  • Forced Degradation: Subject a solution of 2,3-Dichloro-6-hydroxybenzoic acid to stress conditions (acid, base, oxidation, heat, and light).

  • Analyze the stressed samples by HPLC with a photodiode array (PDA) detector.

  • Assess the peak purity of the main peak to ensure no co-eluting impurities.

  • If potential impurities or related substances are available, spike them into the sample solution and demonstrate their resolution from the main peak.

Acceptance Criteria:

  • The main peak should be spectrally pure in all stress conditions.

  • Resolution between the main peak and any adjacent impurity peak should be ≥ 2.0.

cluster_0 Method Validation Workflow System_Suitability System Suitability Specificity Specificity (Forced Degradation) System_Suitability->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Validated_Method Validated Method Robustness->Validated_Method

Caption: A typical workflow for analytical method validation.

Linearity and Range

Rationale: To demonstrate that the analytical procedure's response is directly proportional to the concentration of the analyte over a specified range.

Procedure:

  • Prepare a series of at least five solutions of 2,3-Dichloro-6-hydroxybenzoic acid reference standard at concentrations ranging from 50% to 150% of the nominal assay concentration.

  • Inject each solution in triplicate.

  • Plot the mean peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999

  • The y-intercept should not be significantly different from zero.

Accuracy

Rationale: To determine the closeness of the test results obtained by the method to the true value.

Procedure:

  • Prepare a placebo (matrix without the analyte) if applicable.

  • Spike the placebo with known amounts of 2,3-Dichloro-6-hydroxybenzoic acid at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percent recovery.

Acceptance Criteria:

  • The mean percent recovery should be between 98.0% and 102.0%.

Precision

Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Procedure:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of 2,3-Dichloro-6-hydroxybenzoic acid at 100% of the nominal concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • RSD for repeatability ≤ 1.0%

  • RSD for intermediate precision ≤ 2.0%

Robustness

Rationale: To evaluate the reliability of an analytical procedure with respect to deliberate variations in method parameters.[20]

Procedure:

  • Introduce small, deliberate variations to the chromatographic conditions, such as:

    • pH of the mobile phase (e.g., ± 0.2 units)

    • Column temperature (e.g., ± 5 °C)

    • Flow rate (e.g., ± 10%)

    • Mobile phase composition (e.g., ± 2% organic)

  • Analyze a sample under each of the modified conditions.

  • Evaluate the effect on the system suitability parameters and the assay result.

Acceptance Criteria:

  • System suitability parameters should remain within the established criteria.

  • The assay result should not be significantly affected by the variations.

Hypothetical Validation Data Summary

The following table presents a summary of hypothetical but realistic validation data for an RP-HPLC-UV assay for 2,3-Dichloro-6-hydroxybenzoic acid.

Validation ParameterResultAcceptance CriteriaStatus
System Suitability RSD of Peak Area = 0.4%Tailing Factor = 1.2Theoretical Plates = 5500RSD ≤ 1.0%Tailing Factor ≤ 2.0Theoretical Plates ≥ 2000Pass
Specificity Peak purity > 99.9% in all stress conditions.Resolution with known impurity = 3.5Peak purity > 99.0%Resolution ≥ 2.0Pass
Linearity r² = 0.9998r² ≥ 0.999Pass
Range 50% - 150% of nominal concentrationDefined by linearityPass
Accuracy Mean Recovery = 99.7%98.0% - 102.0%Pass
Precision (Repeatability) RSD = 0.6%RSD ≤ 1.0%Pass
Precision (Intermediate) RSD = 1.1%RSD ≤ 2.0%Pass
Robustness System suitability met under all varied conditions. Assay results within ± 2.0% of the initial result.System suitability met.Assay results not significantly affected.Pass

Conclusion: A Foundation of Trust

The validation of analytical assays for a reference standard like 2,3-Dichloro-6-hydroxybenzoic acid is a meticulous but essential process. It provides documented evidence that the chosen analytical procedure is suitable for its intended purpose, ensuring the reliability and consistency of results.[16] By following a systematic approach grounded in the principles outlined in this guide and adhering to regulatory expectations, researchers, scientists, and drug development professionals can build a solid foundation of trust in their analytical data, ultimately contributing to the quality and safety of pharmaceutical products.

References

  • Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. (2024). U.S. Food and Drug Administration. [Link]

  • FDA Guidance on Analytical Method Validation. (n.d.). Scribd. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. [Link]

  • Analytical Techniques for Reference Standard Characterization. (2025). ResolveMass Laboratories Inc. [Link]

  • ICH Q2 Analytical Method Validation. (n.d.). Slideshare. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. [Link]

  • Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. (n.d.). World Health Organization (WHO). [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals. (n.d.). Pharmaguideline. [Link]

  • Reference-Standard Material Qualification. (2009). Pharmaceutical Technology. [Link]

  • Method Validation Guidelines. (n.d.). BioPharm International. [Link]

  • Reference Standards, Types, Uses, Preparation & Qualification. (2020). Veeprho. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. [Link]

  • Analytical Method Validation for Quality Assurance and Process Validation Professionals. (2020). IVT Network. [Link]

  • Unlocking Success: How Reference Standards Empower Small Biotech Companies. (2023). BioProcess International. [Link]

  • The ABC's of Reference Standard Management. (n.d.). American Pharmaceutical Review. [Link]

  • Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. (2024). Pharmaceutical Technology. [Link]

  • The ABC's of Reference Standard Management. (2017). EAG Laboratories. [Link]

  • A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. (n.d.). ResearchGate. [Link]

  • Reference Standard Characterization. (n.d.). Vimta Labs. [Link]

  • HPLC Methods for analysis of 2,3-Dihydroxybenzoic acid. (n.d.). HELIX Chromatography. [Link]

  • 2,3-Dihydroxybenzoic Acid. (n.d.). SIELC Technologies. [Link]

  • Assay of 2,3-dihydroxybenzoic acid and related compounds in plant materials by high-performance liquid chromatography. (2001). PubMed. [Link]

Sources

Comparative

A Comparative Guide to Batch Synthesis of 2,3-Dichloro-6-hydroxybenzoic Acid: Evaluating Reproducibility of Competing Pathways

For researchers and professionals in drug development and fine chemical synthesis, the reliable and reproducible production of key intermediates is paramount. 2,3-Dichloro-6-hydroxybenzoic acid is a valuable building blo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and fine chemical synthesis, the reliable and reproducible production of key intermediates is paramount. 2,3-Dichloro-6-hydroxybenzoic acid is a valuable building block, and establishing a robust synthesis pathway is critical for consistent downstream applications. This guide provides an in-depth comparison of two plausible batch synthesis pathways for 2,3-Dichloro-6-hydroxybenzoic acid, with a core focus on their anticipated reproducibility, potential challenges, and the underlying chemical principles that govern their success.

Introduction to the Synthetic Challenge

The synthesis of polysubstituted aromatic compounds like 2,3-Dichloro-6-hydroxybenzoic acid often presents challenges in regioselectivity and yield. The electronic effects of the existing substituents (two electron-withdrawing chlorine atoms and one electron-donating hydroxyl group) create a nuanced reactivity profile that can lead to the formation of isomeric byproducts and impact the overall efficiency and reproducibility of a given synthetic route. This guide will explore two distinct approaches: a direct carboxylation of a dichlorinated phenol and a multi-step pathway involving the targeted chlorination of a monosubstituted hydroxybenzoic acid.

Pathway 1: Direct Carboxylation via the Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a classic and industrially significant method for the synthesis of aromatic hydroxy acids from phenols.[1][2] This pathway involves the direct carboxylation of 2,3-dichlorophenol.

Underlying Principles and Rationale

The reaction proceeds through the formation of a phenoxide ion, which is significantly more reactive towards electrophilic aromatic substitution than the corresponding phenol.[2] This highly nucleophilic phenoxide then attacks carbon dioxide, a weak electrophile, to form a carboxylate salt. The reaction is typically carried out under high pressure and temperature to favor the carboxylation. The choice of alkali metal for the phenoxide can influence the regioselectivity, with sodium often favoring ortho-carboxylation.[1]

Experimental Protocol: Kolbe-Schmitt Carboxylation of 2,3-Dichlorophenol

Step 1: Formation of Sodium 2,3-Dichlorophenoxide

  • In a suitable reaction vessel, dissolve 2,3-dichlorophenol in a minimal amount of methanol.

  • Add one molar equivalent of sodium hydroxide solution (e.g., 50% w/w) dropwise while stirring.

  • The mixture is then carefully evaporated to dryness under reduced pressure to obtain the anhydrous sodium 2,3-dichlorophenoxide salt. It is crucial that the salt is completely dry, as moisture can interfere with the subsequent carboxylation step.

Step 2: Carboxylation

  • The dry sodium 2,3-dichlorophenoxide is transferred to a high-pressure autoclave.

  • The vessel is sealed and pressurized with dry carbon dioxide to approximately 100 atm.[3]

  • The autoclave is heated to 125-150°C and maintained at this temperature with vigorous stirring for several hours.[1][4]

  • After the reaction period, the autoclave is cooled to room temperature, and the excess CO2 pressure is carefully vented.

Step 3: Work-up and Purification

  • The solid reaction mass is dissolved in hot water.

  • The aqueous solution is then acidified with a strong mineral acid, such as concentrated hydrochloric acid, to a pH of 2-3.[5] This protonates the carboxylate and hydroxyl groups, precipitating the crude 2,3-Dichloro-6-hydroxybenzoic acid.

  • The crude product is collected by filtration and washed with cold water to remove inorganic salts.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture. Treatment with activated carbon can be employed to remove colored impurities.[6]

Reproducibility and Challenges

The Kolbe-Schmitt reaction, while direct, is often plagued by issues of reproducibility and moderate yields, particularly with substituted phenols.[7]

  • Side Reactions: The primary challenge is the potential for the formation of isomeric products. While ortho-carboxylation is generally favored with sodium phenoxide, some para-carboxylation can occur. Additionally, incomplete carboxylation can lead to the recovery of a significant amount of the starting 2,3-dichlorophenol.

  • Reaction Conditions: The harsh conditions of high temperature and pressure can lead to the formation of tarry byproducts, which can complicate purification.[5] The efficiency of the reaction is highly sensitive to the dryness of the phenoxide salt and the reaction temperature and pressure.

  • Yield Variability: Literature on analogous reactions suggests that yields can be variable. For instance, the carboxylation of other dichlorophenols has been reported with significant amounts of unreacted starting material recovered.

Workflow Diagram: Pathway 1

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Acidification & Purification 2_3_Dichlorophenol 2_3_Dichlorophenol Sodium_2_3_Dichlorophenoxide Sodium_2_3_Dichlorophenoxide 2_3_Dichlorophenol->Sodium_2_3_Dichlorophenoxide + NaOH - H2O NaOH NaOH Sodium_2_3_Dichloro_6_hydroxybenzoate Sodium_2_3_Dichloro_6_hydroxybenzoate Sodium_2_3_Dichlorophenoxide->Sodium_2_3_Dichloro_6_hydroxybenzoate + CO2 High Temp. CO2_pressure CO2 (High Pressure) Crude_Product Crude_Product Sodium_2_3_Dichloro_6_hydroxybenzoate->Crude_Product + HCl HCl HCl Purified_Product 2,3-Dichloro-6-hydroxybenzoic acid Crude_Product->Purified_Product Recrystallization

Caption: Workflow for the Kolbe-Schmitt synthesis of 2,3-Dichloro-6-hydroxybenzoic acid.

Pathway 2: Multi-step Synthesis via Electrophilic Chlorination

An alternative approach involves a multi-step synthesis starting from a more readily available precursor, with a key electrophilic chlorination step to introduce the second chlorine atom. A plausible precursor is 2-hydroxy-3-chlorobenzoic acid.

Underlying Principles and Rationale

This pathway relies on the controlled, regioselective introduction of substituents. The hydroxyl and carboxyl groups of the starting material will direct the incoming electrophile (chlorine). The strongly activating and ortho-, para-directing hydroxyl group is expected to dominate, guiding the second chlorine atom to the 6-position (ortho to the hydroxyl group).

Experimental Protocol: Electrophilic Chlorination Pathway

Step 1: Synthesis of 2-hydroxy-3-chlorobenzoic acid (if not commercially available)

This intermediate can be prepared via several methods, including the chlorination of salicylic acid.[8]

Step 2: Electrophilic Chlorination

  • Dissolve 2-hydroxy-3-chlorobenzoic acid in a suitable inert solvent, such as a chlorinated hydrocarbon (e.g., dichlorobenzene) or glacial acetic acid.[9]

  • Heat the solution to a moderately elevated temperature (e.g., 100-120°C).

  • Slowly bubble chlorine gas into the stirred reaction mixture. The reaction should be monitored by a suitable technique (e.g., TLC or HPLC) to determine the point of optimal conversion and minimize over-chlorination.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

Step 3: Work-up and Purification

  • The crude solid is washed with a non-polar solvent (e.g., hexanes) to remove non-polar impurities.

  • The product is then purified by recrystallization from an appropriate solvent system. Acid-base extraction could also be employed to separate the desired carboxylic acid from non-acidic byproducts.

Reproducibility and Challenges

This multi-step pathway offers potentially better control over regioselectivity compared to the high-temperature Kolbe-Schmitt reaction.

  • Side Reactions: The primary challenge in the chlorination step is the potential for over-chlorination, leading to the formation of trichloro-substituted byproducts. The reaction conditions (temperature, reaction time, and rate of chlorine addition) must be carefully controlled to maximize the yield of the desired dichlorinated product.[9]

  • Isomer Formation: While the directing effects of the hydroxyl group are strong, the formation of other dichlorinated isomers is possible, albeit likely in smaller quantities.

  • Multi-step Nature: Being a multi-step synthesis, the overall yield will be a product of the yields of each individual step. Each step introduces a potential for material loss, which can impact the overall efficiency.

Workflow Diagram: Pathway 2

G cluster_0 Step 1: Starting Material cluster_1 Step 2: Electrophilic Chlorination cluster_2 Step 3: Purification Precursor 2-hydroxy-3-chlorobenzoic acid Crude_Dichloro_Product Crude Dichlorinated Mixture Precursor->Crude_Dichloro_Product + Cl2 Solvent, Heat Chlorine Cl2 Purified_Product 2,3-Dichloro-6-hydroxybenzoic acid Crude_Dichloro_Product->Purified_Product Recrystallization / Chromatography

Caption: Workflow for the electrophilic chlorination synthesis of 2,3-Dichloro-6-hydroxybenzoic acid.

Comparative Analysis

FeaturePathway 1: Kolbe-Schmitt ReactionPathway 2: Electrophilic Chlorination
Number of Steps 3 (from 2,3-dichlorophenol)2-3 (depending on precursor availability)
Key Reagents 2,3-Dichlorophenol, NaOH, CO2 (high pressure)2-hydroxy-3-chlorobenzoic acid, Cl2
Equipment High-pressure autoclaveStandard glassware for reflux and gas handling
Estimated Yield Moderate to low, potentially variableModerate, dependent on chlorination selectivity
Reproducibility Potentially challenging due to sensitivity to conditions and side reactionsPotentially higher with careful control of chlorination
Key Challenges Isomer formation, tar byproducts, high pressure/temperatureOver-chlorination, purification of isomers
Safety Considerations Handling of high-pressure CO2, caustic NaOHHandling of chlorine gas, chlorinated solvents

Conclusion and Recommendations

Both presented pathways offer viable, albeit challenging, routes to 2,3-Dichloro-6-hydroxybenzoic acid.

  • Pathway 1 (Kolbe-Schmitt Reaction) is more direct but likely suffers from lower and less reproducible yields due to the harsh reaction conditions and potential for significant byproduct formation. It is, however, a well-established industrial process for similar compounds and may be advantageous for its atom economy in the key carboxylation step.

For researchers prioritizing a reproducible and high-purity synthesis on a laboratory scale, Pathway 2 is recommended as the more promising starting point for process development. Careful optimization of the chlorination conditions will be key to its success. For larger-scale industrial production, the economic feasibility of both routes would need to be carefully evaluated, with the Kolbe-Schmitt reaction potentially being more cost-effective despite its inherent challenges.

References

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2,3-Dichloro-6-hydroxybenzoic Acid

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, handling halogenated organic compounds li...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, handling halogenated organic compounds like 2,3-Dichloro-6-hydroxybenzoic acid demands a rigorous and informed approach to disposal. This guide provides essential, step-by-step procedures grounded in established safety protocols to ensure that this compound and its associated waste are managed safely and in compliance with regulations.

Understanding the Compound: Hazard Profile and Risk Assessment

2,3-Dichloro-6-hydroxybenzoic acid belongs to the family of chlorinated phenolic compounds. While specific toxicological data for this exact isomer may be limited, its structure necessitates that it be handled as a hazardous substance. The presence of chlorine atoms on the aromatic ring significantly impacts its chemical properties and biological activity, often increasing its toxicity and persistence in the environment.[1]

Based on data from structurally similar compounds such as 2,4-Dichlorophenol and 2,6-Dichlorophenol, we can infer the primary hazards.[2][3][4]

Inferred Hazard Profile:

Hazard CategoryDescriptionRationale & Causality
Acute Toxicity Toxic if inhaled or in contact with skin; harmful if swallowed.[2][5]Chlorinated phenols can be readily absorbed through the skin and respiratory tract, potentially causing systemic damage.[2][5]
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[3][5]The acidic nature of the carboxylic acid group combined with the phenolic hydroxyl group can cause significant irritation and corrosive damage to tissues upon contact.
Carcinogenicity Suspected of causing cancer.[2][5]Many chlorinated phenols are classified as potential or known carcinogens, necessitating stringent exposure controls.[5]
Environmental Hazard Toxic to aquatic life with long-lasting effects.[2][5][6]Halogenated organic compounds are often resistant to natural degradation, allowing them to persist and bioaccumulate in the environment, posing a significant threat to ecosystems.[1]

Pre-Disposal Safety: Personal Protective Equipment (PPE) and Handling

Before any waste is generated, ensuring personal and environmental safety is paramount. The principle of "As Low As Reasonably Achievable" (ALARA) should guide all handling procedures to minimize exposure.

Mandatory Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is non-negotiable when handling 2,3-Dichloro-6-hydroxybenzoic acid in its pure form or in solution.

Protection TypeSpecificationJustification
Eye/Face Protection Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[4]Protects against accidental splashes of solutions or contact with airborne dust particles, which can cause severe eye damage.[3]
Skin Protection Nitrile or neoprene gloves (inspect prior to use) and a chemically resistant lab coat.[3][4]Prevents dermal contact. Chlorinated organics can be absorbed through the skin, leading to systemic toxicity.[2][5] Contaminated clothing must be removed immediately and decontaminated before reuse.[3]
Respiratory Protection Use only in a certified chemical fume hood.[7] If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required.Prevents inhalation of dust or aerosols, which is a primary route of exposure for toxic effects.[2]
Safe Handling Practices
  • Engineering Controls: Always handle the solid compound and prepare solutions inside a certified chemical fume hood to contain dust and vapors.[7]

  • Avoid Dust Formation: Minimize the creation of dust when weighing or transferring the solid material.[4][8]

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4][6] Do not eat, drink, or smoke in the laboratory area.[2][5]

Step-by-Step Disposal Protocol: Segregation and Collection

Proper segregation at the point of generation is the most critical step in the waste management process. 2,3-Dichloro-6-hydroxybenzoic acid is a halogenated organic compound , and its waste stream must be kept separate from all other types of waste.[9][10][11]

Protocol for Waste Collection:
  • Container Selection:

    • Designate a specific hazardous waste container exclusively for halogenated organic waste.

    • The container must be made of a compatible material (e.g., high-density polyethylene, glass) and have a vapor-tight, screw-top lid.[9][12]

    • Ensure the container is in a stable, secondary containment bin to prevent spills.

  • Labeling:

    • Affix a hazardous waste label to the container before adding any waste.[7]

    • Clearly write "HAZARDOUS WASTE" and list all chemical constituents by their full name, including "2,3-Dichloro-6-hydroxybenzoic acid" and any solvents used. Do not use abbreviations.[9]

    • Maintain a running log of the quantities of each component added.

  • Waste Segregation and Addition:

    • Solid Waste: Carefully transfer pure, unused, or expired 2,3-Dichloro-6-hydroxybenzoic acid into the designated container using a funnel or spatula to avoid spillage.

    • Liquid Waste: Collect solutions containing the compound in the same designated halogenated waste container. Crucially, do not mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexane). [9][13] Mixing halogenated and non-halogenated waste streams significantly increases disposal costs and complexity.[13]

    • Contaminated Materials: All disposable items that have come into contact with the chemical, such as pipette tips, gloves, and weigh boats, must be collected in a sealed, labeled container or bag and disposed of as solid hazardous waste.[7]

  • Storage:

    • Keep the waste container closed at all times except when actively adding waste.[7][9]

    • Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[14]

    • Arrange for pickup by your institution's Environmental Health and Safety (EHS) department when the container is 90% full.[7]

Disposal Decision Workflow

The following diagram illustrates the critical decision-making process for segregating laboratory waste containing 2,3-Dichloro-6-hydroxybenzoic acid.

G Waste Segregation Workflow for 2,3-Dichloro-6-hydroxybenzoic Acid cluster_0 Waste Segregation Workflow for 2,3-Dichloro-6-hydroxybenzoic Acid Waste Waste Generated (Solid, Liquid, or Contaminated Labware) IsHalogenated Contains 2,3-Dichloro-6-hydroxybenzoic acid? Waste->IsHalogenated HalogenatedContainer Collect in Labeled 'HALOGENATED ORGANIC WASTE' Container IsHalogenated->HalogenatedContainer Yes NonHalogenatedContainer Collect in Appropriate Non-Halogenated Waste Stream (e.g., Aqueous, Non-Halogenated Organic) IsHalogenated->NonHalogenatedContainer No EHS_Pickup Store in SAA and Arrange for EHS Hazardous Waste Pickup HalogenatedContainer->EHS_Pickup

Caption: Decision workflow for proper waste segregation.

Emergency Procedures: Spills and Exposure

Accidents can happen, and a clear, rehearsed emergency plan is vital.

Spill Cleanup Protocol
  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or if dust is airborne.

  • Assess: From a safe distance, assess the extent of the spill. Do not attempt to clean a large spill without proper training and equipment. Contact your institution's EHS for major spills.

  • Don PPE: Before addressing the spill, don the full PPE ensemble described in Section 2.1, including respiratory protection.

  • Contain: Prevent the spilled material from entering drains or waterways.[4][8]

  • Clean (for small, solid spills):

    • Gently cover the spill with an inert absorbent material like sand or vermiculite.

    • Carefully sweep or scoop the material into a designated hazardous waste container.[4] Avoid creating dust.[15]

    • Decontaminate the spill area with a suitable solvent (e.g., soapy water), collecting all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][4][6]
Skin Contact Immediately remove all contaminated clothing.[3] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][6] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4][6]

Final Disposal Pathway

Under no circumstances should 2,3-Dichloro-6-hydroxybenzoic acid or its solutions be disposed of down the sink drain.[7][16] As a halogenated organic compound, it is regulated under the Resource Conservation and Recovery Act (RCRA).[12] The ultimate disposal of this waste must be handled by a licensed hazardous waste management company. The standard and accepted technology for destroying halogenated organic waste is high-temperature incineration in a facility equipped with scrubbers to neutralize acidic gases (like HCl) produced during combustion.[13][17]

By adhering to these procedures, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and protect the environment from the persistent hazards of chlorinated organic compounds.

References

  • Sciencelab.com. (n.d.). Material Safety Data Sheet - 2,6-dichlorophenol 98%. Retrieved from [Link]

  • Loba Chemie. (2016, May 26). 2,4-DICHLOROPHENOL FOR SYNTHESIS MSDS. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Chemical Incompatibility Chart. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET. Retrieved from [Link]

  • Carl ROTH. (2024, March 2). Safety Data Sheet: 2,3-Dihydroxybenzoic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • University of Tennessee Health Science Center. (2022, May 26). Phenol, Chloroform, or TRIzol™ Waste Disposal. Retrieved from [Link]

  • eCFR. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Chlorophenols. Retrieved from [Link]

  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • University of Waterloo. (n.d.). Organic Solvent, Halogenated organic solvent, Aqueous substances Base. Retrieved from [Link]

  • Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.